Product packaging for 4,4,4-Trifluoro-3-oxobutanenitrile(Cat. No.:CAS No. 110234-68-9)

4,4,4-Trifluoro-3-oxobutanenitrile

Cat. No.: B033999
CAS No.: 110234-68-9
M. Wt: 137.06 g/mol
InChI Key: RDNQEPVYJCVARF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-oxobutanenitrile is a highly versatile and valuable fluorinated synthon in organic synthesis and drug discovery. Its structure, featuring an electron-withdrawing trifluoromethyl group adjacent to a ketone and a nitrile functionality, creates a highly reactive β-dicarbonyl system. This compound is primarily employed as a key building block for the synthesis of various fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in medicinal chemistry. The incorporation of the trifluoromethyl group significantly alters the physicochemical properties of the resulting molecules, enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F3NO B033999 4,4,4-Trifluoro-3-oxobutanenitrile CAS No. 110234-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNQEPVYJCVARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551094
Record name 4,4,4-Trifluoro-3-oxobutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110234-68-9
Record name 4,4,4-Trifluoro-3-oxobutanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-oxobutanenitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile: Synthesis, Reactivity, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, a versatile fluorinated building block, holds significant potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications as an anticancer and antifungal agent. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as trifluoroacetoacetonitrile, is a synthetic chemical with the molecular formula C₄H₂F₃NO.[1] It is characterized by the presence of a trifluoromethyl group, a ketone, and a nitrile functional group, which contribute to its unique reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 110234-68-9[1]
Molecular Formula C₄H₂F₃NO[1]
Molecular Weight 137.06 g/mol
Appearance White powder or liquid[2][3]
Density 1.351 g/cm³
Boiling Point 99.856 °C at 760 mmHg
Flash Point 14.193 °C
Solubility in Water Limited[2]
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., acetone)[2]
SMILES C(C#N)C(=O)C(F)(F)F[1]
InChIKey RDNQEPVYJCVARF-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724).[4][5] This reaction involves the formation of a new carbon-carbon bond between the enolate of acetonitrile and the carbonyl carbon of ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Stirring and cooling equipment

  • Reagents for workup and purification (e.g., dilute acid, organic solvents, silica (B1680970) gel)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of acetonitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the acetonitrile enolate.

  • A solution of ethyl trifluoroacetate in anhydrous THF is then added dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, the reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) at 0 °C.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Note: The use of a strong, non-nucleophilic base is crucial to favor the Claisen condensation over competing reactions. The reaction should be performed under strictly anhydrous conditions as the enolate is highly reactive towards water.

Claisen_Condensation acetonitrile Acetonitrile (CH3CN) enolate Acetonitrile Enolate ([CH2CN]⁻) acetonitrile->enolate Deprotonation ethyl_trifluoroacetate Ethyl Trifluoroacetate (CF3COOEt) tetrahedral_intermediate Tetrahedral Intermediate ethyl_trifluoroacetate->tetrahedral_intermediate base Strong Base (e.g., NaH) base->enolate enolate->tetrahedral_intermediate Nucleophilic Attack product This compound tetrahedral_intermediate->product Elimination of Ethoxide

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The presence of multiple reactive functional groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyrimidines.[6][7]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of this compound with hydrazine (B178648) derivatives provides a straightforward route to 3-trifluoromethyl-5-aminopyrazoles.[6][8]

Experimental Protocol: Pyrazole (B372694) Synthesis

Materials:

Procedure:

  • A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazine hydrate (or a substituted hydrazine) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Pyrazole_Synthesis reactant1 This compound product 3-Trifluoromethyl-5-aminopyrazole reactant1->product reactant2 Hydrazine (H2NNH2) reactant2->product

Caption: Synthesis of pyrazoles from this compound.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Condensation of this compound with guanidine (B92328) furnishes 2-amino-4-trifluoromethyl-6-aminopyrimidine.[7]

Experimental Protocol: Pyrimidine (B1678525) Synthesis

Materials:

  • This compound

  • Guanidine hydrochloride

  • A base (e.g., sodium ethoxide)

  • Ethanol

  • Reflux apparatus

  • Stirring and heating equipment

Procedure:

  • Guanidine is typically generated in situ from guanidine hydrochloride by treatment with a base like sodium ethoxide in ethanol.

  • To this solution, this compound is added.

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is neutralized, and the solvent is evaporated.

  • The solid residue is washed and purified by recrystallization to give the pyrimidine product.

Pyrimidine_Synthesis reactant1 This compound product 2,6-Diamino-4-trifluoromethylpyrimidine reactant1->product reactant2 Guanidine reactant2->product

Caption: Synthesis of pyrimidines from this compound.

Biological Activities and Potential Applications

This compound has emerged as a compound of interest in drug development due to its potential anticancer and antifungal properties.

Anticancer Activity

Reports suggest that this compound exhibits anticancer activity by inhibiting cell growth. The proposed mechanism involves the binding of the compound to DNA, which in turn prevents the production of proteins essential for cellular division. Further research is needed to fully elucidate the specific DNA binding sites and the downstream consequences of this interaction.

Anticancer_Mechanism compound This compound dna DNA compound->dna Binds to protein_synthesis Protein Synthesis dna->protein_synthesis Template for cell_growth_inhibition Inhibition of Cell Growth dna->cell_growth_inhibition Inhibition leads to cell_division Cell Division protein_synthesis->cell_division Enables

Caption: Proposed anticancer mechanism of this compound.

Antifungal Activity

The compound has also demonstrated inhibitory effects on fungal growth. The mechanism of its antifungal action is attributed to the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. Specifically, it is proposed to block the conversion of lanosterol (B1674476) to ergosterol, a key step catalyzed by the enzyme lanosterol 14-alpha-demethylase (CYP51).[9] This disruption of ergosterol biosynthesis leads to a compromised fungal cell membrane and ultimately inhibits fungal growth.

Antifungal_Mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Catalyzed by fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane Essential for compound This compound cyp51 Lanosterol 14-alpha-demethylase (CYP51) compound->cyp51 Inhibits cyp51->ergosterol cyp51->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[2]

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of fluorinated heterocyclic compounds. Its demonstrated anticancer and antifungal activities make it a compelling lead compound for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, aiming to facilitate its application in research and development.

References

In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of 4,4,4-Trifluoro-3-oxobutanenitrile. This fluorinated organic compound is a versatile building block in medicinal chemistry and drug development, exhibiting potential as an anti-cancer and anti-fungal agent. This document summarizes its known physicochemical properties, offers insights into its handling and safety, and explores its purported mechanisms of action. All quantitative data is presented in structured tables, and a proposed logical workflow for its synthesis is provided.

Chemical and Physical Properties

This compound, also known as trifluoroacetoacetonitrile, is a ketone and a nitrile functionalized compound. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂F₃NO[1]
Molecular Weight 137.06 g/mol [1]
CAS Number 110234-68-9[1]
IUPAC Name This compound[1]
Density 1.351 g/cm³[2]
Boiling Point 99.856 °C at 760 mmHg[2]
Flash Point 14.193 °C[2]
Appearance White powder[3]
Solubility Limited solubility in water. Likely soluble in polar organic solvents.

Synthesis and Reactivity

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on standard organic chemistry principles.

G reagent1 Ethyl Trifluoroacetate (B77799) condensation Claisen Condensation reagent1->condensation reagent2 Acetonitrile reagent2->condensation base Strong Base (e.g., Sodium Hydride) base->condensation catalyst intermediate Intermediate Salt condensation->intermediate acid_workup Acidic Workup (e.g., dilute HCl) intermediate->acid_workup product This compound acid_workup->product purification Purification (e.g., Distillation or Chromatography) product->purification

A proposed synthetic workflow for this compound.

This proposed synthesis involves the base-catalyzed condensation of an ester (ethyl trifluoroacetate) with a compound containing an acidic proton (acetonitrile) to form a β-keto nitrile. The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the methylene (B1212753) group adjacent to the nitrile and carbonyl groups. It can participate in various reactions such as aldol (B89426) condensations, Michael additions, and heterocycle formations.

Spectroscopic Data

While specific spectral data from verified sources are limited in the public domain, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[4] Researchers are advised to obtain certificates of analysis from commercial suppliers for detailed spectroscopic information.

Biological Activity and Potential Applications

This compound has been identified as a compound with potential therapeutic applications, specifically as an anti-cancer and anti-fungal agent.

Anti-Cancer Activity

The proposed mechanism of its anti-cancer activity involves the inhibition of cellular growth by binding to DNA, which in turn prevents the production of proteins necessary for cell division. This suggests a mechanism that disrupts the cell cycle, a common strategy for many cytotoxic cancer drugs.

Anti-Fungal Activity

As an anti-fungal agent, it is suggested to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. By blocking the conversion of lanosterol (B1674476) to ergosterol, it compromises the integrity of the fungal cell membrane, leading to cell death.

Proposed Mechanism of Action Workflow

The following diagram illustrates the logical flow of the proposed biological mechanisms of action.

G cluster_0 Anti-Cancer Mechanism cluster_1 Anti-Fungal Mechanism compound_ac This compound dna Cellular DNA compound_ac->dna binds to protein_synthesis Protein Synthesis for Cell Division compound_ac->protein_synthesis inhibits dna->protein_synthesis cell_growth Inhibition of Cancer Cell Growth protein_synthesis->cell_growth leads to compound_af This compound ergosterol_synthesis Ergosterol Synthesis compound_af->ergosterol_synthesis inhibits cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane is essential for fungal_death Fungal Cell Death cell_membrane->fungal_death disruption leads to

Proposed mechanisms of action for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionSource
Hazard H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new therapeutic agents. Its synthesis, while not explicitly detailed in readily available literature, can be approached through established organic chemistry reactions. The preliminary data on its anti-cancer and anti-fungal activities warrant further investigation to elucidate the precise molecular mechanisms and to explore its full therapeutic potential. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Future studies should focus on obtaining detailed spectroscopic characterization, optimizing its synthesis, and conducting in-depth biological evaluations to validate its proposed mechanisms of action.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. Its unique molecular structure, featuring a reactive β-keto-nitrile moiety and a trifluoromethyl group, imparts distinct chemical properties that make it a valuable building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key chemical characteristics of this compound, including its prominent keto-enol tautomerism. While detailed experimental protocols and specific biological pathway interactions are not extensively documented in publicly accessible literature, this guide consolidates available data to serve as a foundational resource.

Molecular Structure and Identification

This compound is a four-carbon compound characterized by a nitrile group (-C≡N), a ketone functional group (C=O), and a terminal trifluoromethyl group (-CF₃). The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-methylene protons.

The canonical chemical structure can be represented by the following diagram.

synthesis reagent1 Ethyl Trifluoroacetate process Claisen-type Condensation (Strong Base) reagent1->process reagent2 Acetonitrile reagent2->process product This compound process->product tautomerism keto Keto Form (NC-CH₂-CO-CF₃) enol Enol Form (NC-CH=C(OH)-CF₃) keto->enol Enolization enol->keto Tautomerization moa cluster_cell Target Cell (e.g., Cancer Cell) nucleus Nucleus dna Cellular DNA apoptosis Apoptosis / Cell Cycle Arrest dna->apoptosis DNA Damage / Binding Inhibition compound This compound compound->nucleus Cellular Uptake

In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-oxobutanenitrile, a key fluorinated building block in synthetic chemistry. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and its spectral characterization.

Chemical Identifiers and Physicochemical Properties

This compound, also known as trifluoroacetoacetonitrile, is a valuable reagent in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules. The primary identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 110234-68-9
IUPAC Name This compound
Molecular Formula C₄H₂F₃NO
PubChem CID 13843540
EC Number 815-872-5
InChI InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2
InChIKey RDNQEPVYJCVARF-UHFFFAOYSA-N
SMILES C(C#N)C(=O)C(F)(F)F
Synonyms 4,4,4-Trifluoro-3-oxobutyronitrile, Trifluoroacetoacetonitrile, Butanenitrile, 4,4,4-trifluoro-3-oxo-

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 137.06 g/mol [1]
Appearance White powder[2]
Density 1.351 g/cm³[3]
Boiling Point 99.856 °C at 760 mmHg[3]
Flash Point 14.193 °C[3]
Refractive Index 1.335[3]
Vapor Pressure 37.601 mmHg at 25°C[3]

Experimental Protocol: Synthesis via Claisen Condensation

The synthesis of this compound is effectively achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and acetonitrile (B52724), using a strong base such as sodium hydride.[4] This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[5]

Reaction:

Ethyl trifluoroacetate + Acetonitrile → this compound

Materials and Reagents:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry toluene

  • Hydrochloric acid (concentrated)

  • Water

  • Sodium sulfate (B86663) (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reaction Setup: To the flask, add a suspension of sodium hydride (2 moles) in anhydrous diethyl ether or THF.

  • Addition of Reactants: A mixture of ethyl trifluoroacetate (1 mole) and acetonitrile (1 mole) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the evolution of hydrogen gas ceases.

  • Work-up:

    • The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of water.

    • The resulting solution is acidified to a pH of approximately 2 with concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry three-necked flask under N2 B Add NaH suspension in anhydrous ether/THF C Dropwise addition of ethyl trifluoroacetate and acetonitrile B->C D Reflux until H2 evolution ceases C->D E Quench with H2O D->E F Acidify with HCl E->F G Extract with diethyl ether F->G H Dry with Na2SO4 G->H I Solvent removal (Rotovap) H->I J Vacuum distillation I->J K K J->K Pure this compound

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Table 3: Predicted NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹HCDCl₃~4.0s--CH₂-
¹³CCDCl₃~180 (q)q~35C=O
¹³CCDCl₃~115 (q)q~280-CF₃
¹³CCDCl₃~112s--CN
¹³CCDCl₃~45s--CH₂-
¹⁹FCDCl₃~-78s--CF₃

Table 4: Predicted IR and Mass Spectrometry Data for this compound

SpectroscopyFeatureValue
IR (Infrared) C≡N stretch~2260 cm⁻¹
IR (Infrared) C=O stretch~1750 cm⁻¹
IR (Infrared) C-F stretch~1100-1300 cm⁻¹
MS (Mass Spectrometry) Molecular Ion [M]⁺m/z 137
MS (Mass Spectrometry) [M-CF₃]⁺m/z 68

References

In-Depth Technical Guide: The Mechanism of Action of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, a small molecule featuring a reactive trifluoromethylketone and a nitrile group, is emerging as a compound of interest in biochemical and pharmacological research. While specific, in-depth studies on this particular molecule are limited in publicly available literature, its structural motifs suggest a potent mechanism of action as an enzyme inhibitor. This guide synthesizes the current understanding of its likely biochemical interactions, drawing parallels from closely related trifluoromethylketone-containing compounds. The primary proposed mechanism centers on the covalent inhibition of serine and cysteine hydrolases, with a particular focus on carboxylesterases. This document provides a detailed overview of the core mechanism, a summary of the expected quantitative inhibitory data, and representative experimental protocols for assessing its activity.

Core Mechanism of Action: Covalent Inhibition of Hydrolases

The primary mechanism of action for this compound is predicated on the electrophilic nature of its trifluoromethylketone group. This functional group renders the carbonyl carbon highly susceptible to nucleophilic attack by residues within the active sites of various enzymes, particularly serine and cysteine hydrolases.

1.1. Transition-State Analogue Inhibition:

Trifluoromethylketones are well-established as transition-state analogue inhibitors of serine and cysteine proteases and esterases. The enzymatic hydrolysis of ester or amide bonds proceeds through a tetrahedral intermediate. The geometry and charge distribution of the hydrated form of the trifluoromethylketone, a stable gem-diol, closely mimics this transient, high-energy transition state.

The proposed mechanism involves the following steps:

  • Binding: The inhibitor, this compound, binds to the active site of the target enzyme.

  • Nucleophilic Attack: The catalytic serine or cysteine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the trifluoromethylketone.

  • Hemiketal/Hemithioketal Formation: This attack results in the formation of a stable, covalent hemiketal (with serine) or hemithioketal (with cysteine) adduct.

  • Inhibition: The formation of this stable covalent adduct effectively sequesters the enzyme, preventing it from binding and processing its natural substrate, thus leading to potent inhibition.

This type of inhibition is often characterized by a slow-binding, tight-binding kinetic profile.

1.2. Potential for Covalent Modification by the Nitrile Group:

While the trifluoromethylketone is the primary driver of inhibition for this class of compounds, the nitrile "warhead" also has the potential to form covalent adducts with nucleophilic residues, particularly cysteine, through the formation of a thioimidate. This dual functionality could contribute to its overall inhibitory profile and target spectrum.

Quantitative Data on Inhibitory Activity

For context, a summary of expected data presentation is provided in the table below. Researchers obtaining novel data on this compound are encouraged to structure their findings similarly for clarity and comparability.

Target EnzymeInhibitorAssay TypeIC50 (nM)Ki (nM)Inhibition TypeReference
e.g., Human Carboxylesterase 1 (hCE1)This compound[Specify Assay][Data][Data][e.g., Slow, Tight-Binding][Citation]
e.g., Cysteine ProteaseThis compound[Specify Assay][Data][Data][e.g., Reversible Covalent][Citation]

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly published. However, standard enzymatic assays for determining the inhibitory potential of compounds against hydrolases can be readily adapted. Below is a representative protocol for a carboxylesterase inhibition assay.

3.1. General Carboxylesterase Inhibition Assay Protocol

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.

Materials:

  • Recombinant human carboxylesterase (e.g., hCE1 or hCE2)

  • Substrate: p-nitrophenyl acetate (B1210297) (pNPA) or a fluorogenic substrate

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the stock solution of the carboxylesterase in assay buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the inhibitor dilutions to the respective wells.

    • Add the enzyme solution to all wells except the negative control (substrate blank).

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for potential slow-binding inhibition.

  • Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance (for pNPA) or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

Signaling Pathways and Cellular Effects

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. One vendor source mentions its use as an anti-cancer agent that binds to DNA; however, this claim lacks substantiation in peer-reviewed studies.

Given its likely activity as a carboxylesterase inhibitor, its effects on cellular signaling would likely be indirect and dependent on the role of the inhibited esterases in specific cellular contexts. For instance, carboxylesterases are involved in the metabolism of various endogenous esters and xenobiotics, including some signaling molecules and prodrugs. Inhibition of these enzymes could, therefore, alter the cellular concentrations of these molecules, leading to downstream effects on signaling cascades. Further research is required to elucidate any such connections.

Visualizations

To aid in the understanding of the proposed mechanisms and workflows, the following diagrams are provided.

G cluster_enzyme Enzyme Active Site Ser/Cys Serine/Cysteine (Nucleophile) Adduct Covalent Hemiketal/ Hemithioketal Adduct Ser/Cys->Adduct Forms Inhibitor This compound Inhibitor->Ser/Cys Nucleophilic Attack Inhibition Inhibition Adduct->Inhibition Leads to

Caption: Proposed mechanism of covalent inhibition by this compound.

G Start Start Assay PrepEnzyme Prepare Enzyme Solution Start->PrepEnzyme PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor PrepSubstrate Prepare Substrate Solution Start->PrepSubstrate Mix Pre-incubate Enzyme and Inhibitor PrepEnzyme->Mix PrepInhibitor->Mix Initiate Add Substrate to Initiate Reaction PrepSubstrate->Initiate Mix->Initiate Measure Measure Kinetic Readout (Absorbance/Fluorescence) Initiate->Measure Analyze Data Analysis: Calculate IC50/Ki Measure->Analyze End End Analyze->End

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a molecule with significant potential as a tool compound for studying hydrolase activity and as a lead structure for drug development. Its trifluoromethylketone moiety strongly suggests a mechanism of action involving covalent, transition-state analogue inhibition of serine and cysteine hydrolases. While direct experimental evidence for this specific compound is currently lacking in the public domain, the established reactivity of this chemical class provides a solid foundation for future research.

Key future research directions should include:

  • Target Identification: Unbiased screening efforts, such as activity-based protein profiling (ABPP), to identify the specific cellular targets of this compound.

  • Quantitative Inhibition Studies: Determination of IC50 and Ki values against a panel of purified hydrolases to establish its potency and selectivity.

  • Structural Biology: Co-crystallization of the compound with its primary targets to confirm the covalent binding mode and provide insights for structure-activity relationship (SAR) studies.

  • Cellular and In Vivo Studies: Investigation of its effects on cellular signaling pathways and its efficacy and safety in preclinical models.

This technical guide provides a framework for understanding and investigating the mechanism of action of this compound. As new data emerges, this document can be updated to provide a more complete picture of its pharmacological profile.

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-oxobutanenitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its emerging role as an anticancer agent. Experimental protocols, spectroscopic data, and a discussion of its mechanism of action are presented to facilitate further research and development.

Introduction

This compound, also known as trifluoroacetoacetonitrile, is a trifluoromethyl-containing β-ketonitrile. The presence of the trifluoromethyl group imparts unique properties to the molecule, including high electronegativity, metabolic stability, and lipophilicity, making it an attractive building block in the design of novel pharmaceuticals and functional materials. Its versatile chemical structure, featuring both a reactive nitrile and a keto group, allows for a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds. Recent studies have highlighted its potential as an anticancer and antifungal agent, although the precise mechanisms of action are still under investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₂F₃NO
Molecular Weight 137.06 g/mol
CAS Number 110234-68-9
Appearance Powder
Density 1.351 g/cm³
Boiling Point 99.856 °C at 760 mmHg
Flash Point 14.193 °C
Refractive Index 1.335
Vapor Pressure 37.601 mmHg at 25°C

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

General Reaction Scheme

A plausible synthetic pathway involves the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724), facilitated by a strong base such as sodium ethoxide or sodium hydride.

G ethyl_trifluoroacetate Ethyl trifluoroacetate intermediate Enolate Intermediate ethyl_trifluoroacetate->intermediate + Acetonitrile acetonitrile Acetonitrile base Strong Base (e.g., NaH, NaOEt) base->intermediate Catalyst product This compound intermediate->product Work-up

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds, such as ethyl 4,4,4-trifluoroacetoacetate and 4-phenyl-3-oxobutanenitrile.[1] This protocol serves as a starting point for the synthesis of this compound.

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or cyclohexane)

  • Acid for neutralization (e.g., dilute sulfuric acid or formic acid)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of sodium hydride in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Reaction: Acetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically 0-10 °C). The mixture is stirred for a period to allow for the formation of the acetonitrile anion.

  • Condensation: Ethyl trifluoroacetate is then added dropwise to the reaction mixture, maintaining the temperature below 20 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

  • Work-up: The reaction is quenched by the slow addition of a dilute acid solution at 0 °C to neutralize the excess base and the enolate product.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, the expected spectroscopic data for this compound, based on its structure and data from analogous compounds, are presented below. Researchers should confirm these with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR A singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and nitrile groups. The chemical shift is expected to be in the range of 3.5-4.5 ppm.
¹³C NMR A signal for the trifluoromethyl carbon (-CF₃) exhibiting a quartet due to coupling with fluorine. A signal for the carbonyl carbon (C=O). A signal for the methylene carbon (-CH₂-). A signal for the nitrile carbon (-C≡N).
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy A strong absorption band for the nitrile group (-C≡N) around 2250 cm⁻¹. A strong absorption band for the carbonyl group (C=O) around 1720-1740 cm⁻¹. C-F stretching bands in the region of 1100-1300 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (137.06 g/mol ). Fragmentation patterns corresponding to the loss of functional groups such as -CF₃ and -CN.

Chemical Reactivity and Applications

The presence of both a ketone and a nitrile functional group makes this compound a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds.

Synthesis of Heterocyclic Compounds

β-Ketonitriles are well-established precursors for the synthesis of various heterocycles, including pyrazoles, pyridines, and pyrimidines.[2][3][4][5] The reaction typically involves condensation with dinucleophilic reagents.

G start This compound pyrazole Trifluoromethyl-substituted Pyrazoles start->pyrazole + Hydrazine pyridine Trifluoromethyl-substituted Pyridines start->pyridine + Dinucleophile hydrazine Hydrazine (or derivatives) dinucleophile Dinucleophilic Reagents

Caption: Synthesis of heterocycles from this compound.

Potential as an Anticancer Agent

There is emerging evidence suggesting that this compound possesses anticancer properties. While the exact mechanism of action is not yet fully elucidated, preliminary information suggests that it may induce apoptosis in cancer cells.

5.2.1. Proposed Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[6][7][8] Many chemotherapeutic agents exert their effects by triggering apoptotic pathways. The proposed mechanism for this compound may involve the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_cell Cancer Cell TFOB 4,4,4-Trifluoro-3- oxobutanenitrile Mitochondrion Mitochondrion TFOB->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This proposed pathway involves the compound inducing mitochondrial stress, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell and apoptotic cell death.[9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via Claisen condensation is a feasible and scalable approach. The compound's reactivity makes it a key intermediate for the preparation of a variety of trifluoromethyl-containing heterocyclic compounds. Furthermore, its emerging role as a potential anticancer agent warrants further investigation into its precise mechanism of action and its efficacy in various cancer models. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

Unveiling the First Synthesis of a Key Fluorinated Building Block: A Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile, a pivotal precursor in medicinal chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of its seminal preparation, including detailed experimental protocols and key quantitative data.

The journey of many modern pharmaceuticals and advanced materials is built upon the discovery and synthesis of unique chemical building blocks. One such molecule, this compound, also known as trifluoroacetoacetonitrile, has emerged as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active agents. Its trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and bioavailability. This technical guide illuminates the historical first synthesis of this important compound, providing a foundational understanding for researchers in the field.

The Genesis: A Novel Synthesis in the Mid-1980s

The first documented synthesis of this compound was reported by A. Campagnaro and G. Caporiccio in a 1986 publication in the Journal of Fluorine Chemistry. Their work detailed a straightforward and efficient method for the preparation of this trifluoromethylated β-ketonitrile, a class of compounds that were, at the time, not readily accessible.

The synthesis involved the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724) in the presence of a strong base, sodium ethoxide. This reaction elegantly combines a readily available fluorinated ester with a simple nitrile to construct the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the original synthesis by Campagnaro and Caporiccio.

ParameterValue
Yield 75%
Boiling Point 85-86 °C
¹H NMR (CDCl₃, δ ppm) 3.8 (s, 2H)
¹⁹F NMR (CDCl₃, δ ppm) -76.5 (s)

Experimental Protocol: The Original Method

The following is a detailed experimental protocol based on the seminal work of Campagnaro and Caporiccio.

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (10%)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol (B145695), followed by the removal of excess ethanol under reduced pressure.

  • The freshly prepared sodium ethoxide is suspended in anhydrous diethyl ether in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

  • A mixture of ethyl trifluoroacetate and acetonitrile is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure the completion of the condensation.

  • The reaction mixture is then cooled in an ice bath, and the resulting sodium salt of this compound is precipitated.

  • The precipitate is collected by filtration and then dissolved in water.

  • The aqueous solution is acidified with 10% hydrochloric acid to liberate the free β-ketonitrile.

  • The product is extracted with diethyl ether.

  • The ethereal extract is dried over anhydrous sodium sulfate and the solvent is removed by distillation.

  • The crude product is then purified by fractional distillation to afford pure this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the historical synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Ethyl Trifluoroacetate P1 Claisen Condensation R1->P1 R2 Acetonitrile R2->P1 R3 Sodium Ethoxide R3->P1 Base P2 Acidification P1->P2 Sodium salt intermediate P3 Purification P2->P3 Crude product Product This compound P3->Product

Caption: Logical workflow of the first synthesis of this compound.

This foundational work by Campagnaro and Caporiccio opened the door for the wider availability and application of this compound. The simplicity and efficiency of their method laid the groundwork for future advancements in the synthesis of fluorinated compounds, which continue to play a critical role in the development of new medicines and materials.

An In-depth Technical Guide to the Material Safety of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4,4,4-Trifluoro-3-oxobutanenitrile (CAS No. 110234-68-9), a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, associated hazards, and essential safety protocols for handling, storage, and emergency response.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₄H₂F₃NO[1]
Molecular Weight 137.06 g/mol [1]
Appearance Powder[2]
Boiling Point 99.856 °C at 760 mmHg
Density 1.351 g/cm³
Flash Point 14.193 °C
Vapor Pressure 37.601 mmHg at 25°C
Refractive Index 1.335
Solubility in Water Limited[3]
Solubility in Organic Solvents Likely soluble in polar organic solvents (e.g., acetone)[3]
Stability Stable under normal conditions. May react with strong acids, bases, or reducing agents.[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source:[1][4]

Signal Word: Warning[1]

Section 3: Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before starting any experimental work. The following PPE is recommended:

  • Eye Protection: ANSI-compliant safety glasses with side shields are required. Chemical splash goggles should be worn when handling larger quantities.[5]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves.[6] Contaminated clothing should be removed and washed before reuse.[5]

  • Respiratory Protection: All handling of this chemical should be performed in a certified laboratory chemical fume hood.[5] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[7]

Handling and Storage
  • Handling: Avoid breathing dust, vapors, mist, or gas.[8][9] Do not get in eyes, on skin, or on clothing.[5][7] Wash hands thoroughly after handling.[4][5] Use only in a well-ventilated area.[4]

  • Storage: Store in a cool, dry, well-ventilated area.[3] Keep the container tightly closed.[3][4] Store locked up.[4] Keep away from heat, sparks, open flames, and hot surfaces.[3][8] The substance is incompatible with strong acids, strong bases, and strong reducing agents.[8]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

FirstAidMeasures cluster_Exposure Exposure to this compound cluster_Actions First Aid Response Inhalation Inhalation MoveToFreshAir Remove to fresh air and keep comfortable for breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Wash with plenty of water. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Get medical help. Ingestion->RinseMouth GetMedicalHelp Get medical help if you feel unwell. MoveToFreshAir->GetMedicalHelp WashSkin->GetMedicalHelp If skin irritation occurs RinseEyes->GetMedicalHelp RinseMouth->GetMedicalHelp

Caption: First aid procedures for exposure to this compound.

Spill Response

In the event of a spill, the following workflow should be initiated to ensure safe and effective cleanup.

SpillResponse cluster_Spill Spill of this compound cluster_Procedure Spill Cleanup Procedure SpillOccurs Spill Occurs Evacuate Evacuate the spill area. SpillOccurs->Evacuate Ventilate Ensure adequate ventilation. Avoid breathing vapors. Evacuate->Ventilate Contain Contain the spill with absorbent material. Ventilate->Contain Collect Soak up with inert absorbent material and collect in a suitable container for disposal. Contain->Collect Dispose Dispose of contents/container to an approved waste disposal plant. Collect->Dispose Decontaminate Clean the spill area. Dispose->Decontaminate

Caption: Workflow for responding to a spill of this compound.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[8] Water spray may be used to cool closed containers.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, and hydrogen fluoride (B91410) may be produced.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Section 5: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains. Contaminated packaging should be disposed of in the same manner as the product.

This guide is intended to provide essential safety information for trained professionals. Always refer to the complete Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

References

spectral data analysis of 4,4,4-Trifluoro-3-oxobutanenitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a nitrile, imparts specific reactivity and potential biological activity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available--CH₂

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available-C1 (CH₂)
Data not available-C2 (C=O)
Data not available-C3 (CF₃)
Data not available-C4 (CN)

Table 3: ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available-CF₃

Table 4: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C≡N stretch
Data not available-C=O stretch
Data not available-C-F stretch
Data not available-C-H stretch

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available-[M]⁺
Data not available-Fragment ions

Interpretation of Spectral Data

¹H NMR Spectrum: The proton NMR spectrum is expected to show a singlet for the methylene (B1212753) (CH₂) protons. The chemical shift of this peak would be influenced by the adjacent electron-withdrawing carbonyl and nitrile groups, likely appearing in the downfield region.

¹³C NMR Spectrum: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methylene carbon, the carbonyl carbon, the trifluoromethyl carbon, and the nitrile carbon. The carbonyl carbon will appear at a significant downfield shift, characteristic of ketones. The trifluoromethyl carbon will show a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectrum: The fluorine NMR spectrum is anticipated to display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to a carbonyl.

IR Spectrum: The infrared spectrum will be characterized by strong absorption bands for the nitrile (C≡N) and carbonyl (C=O) stretching vibrations. The C≡N stretch typically appears in the region of 2200-2260 cm⁻¹, while the C=O stretch for a ketone is usually observed around 1700-1725 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected, typically in the 1000-1350 cm⁻¹ region.

Mass Spectrum: The mass spectrum will show the molecular ion peak ([M]⁺). The fragmentation pattern is expected to be influenced by the functional groups present. Common fragmentation pathways may include the loss of the trifluoromethyl radical (•CF₃), carbon monoxide (CO), and cleavage of the C-C bonds.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, if not already present in the solvent. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

    • The data is processed with Fourier transformation, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • The spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or higher.

    • Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • The spectrum is recorded on a spectrometer equipped with a fluorine probe, operating at a frequency appropriate for the field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).

    • A spectral width appropriate for fluorinated compounds is selected, and the spectrum is referenced to an external standard (e.g., CFCl₃ at 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of liquid this compound directly onto the crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL to 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

    • For GC-MS, a suitable capillary column (e.g., a non-polar or medium-polarity column) is used with a temperature program to elute the compound.

    • In the ion source, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Neat Liquid (for ATR) Sample->IR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR_Acq ¹H, ¹³C, ¹⁹F NMR Spectroscopy NMR_Sample->NMR_Acq IR_Acq FTIR Spectroscopy (ATR) IR_Sample->IR_Acq MS_Acq Mass Spectrometry (GC-MS, EI) MS_Sample->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS_Acq->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the spectral analysis of this compound.

Signaling Pathway and Logical Relationships

In the context of drug development, understanding how a compound like this compound might interact with biological systems is crucial. While specific signaling pathways are not yet elucidated for this compound, a hypothetical logical relationship for its preliminary assessment in a drug discovery context can be visualized.

Drug_Discovery_Logic Hypothetical Drug Discovery Logic for this compound Compound This compound Target_ID Target Identification (e.g., Enzyme, Receptor) Compound->Target_ID Screening In_Vitro_Assay In Vitro Assay (Binding, Inhibition) Target_ID->In_Vitro_Assay Hit_Compound Hit Compound In_Vitro_Assay->Hit_Compound Activity Confirmed Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_Compound->Lead_Opt Preclinical Preclinical Studies (In Vivo Efficacy, Toxicity) Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Promising Results

Caption: Hypothetical logical flow in a drug discovery process involving the compound.

An In-depth Technical Guide on the Solubility Profile of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluoro-3-oxobutanenitrile, a key building block in synthetic chemistry. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the following properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 110234-68-9[2]

  • Molecular Formula: C₄H₂F₃NO[1][2]

  • Molecular Weight: 137.06 g/mol [1][2]

  • Appearance: Solid or liquid[3]

  • Boiling Point: ~99.9°C at 760 mmHg (Predicted)[4]

  • Density: 1.351 g/cm³[2]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published in readily available literature, its solubility can be predicted based on its chemical structure and the principle of "like dissolves like."[5][6][7] The molecule possesses both polar (nitrile and carbonyl groups) and non-polar (trifluoromethyl group) regions, suggesting a varied solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent NameSolvent ClassPredicted SolubilityRationale
WaterPolar ProticLimited solubility[8]The presence of polar nitrile and carbonyl groups allows for some interaction with water, but the non-polar trifluoromethyl group limits overall solubility.
AcetonePolar AproticLikely soluble[8]The polar nature of the nitrile and carbonyl groups suggests good interaction with polar aprotic solvents like acetone.[8]
Ethanol (B145695)Polar ProticLikely solubleThe hydroxyl group of ethanol can interact with the polar functionalities of the solute.
DichloromethaneNon-polarLikely solubleThe overall polarity of the molecule is moderate, allowing for solubility in less polar solvents.
TolueneNon-polarModerately solubleThe trifluoromethyl group contributes to some non-polar character, allowing for some solubility.
Hexane (B92381)Non-polarSparingly solubleAs a highly non-polar solvent, hexane is less likely to effectively solvate the polar parts of the molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental methods are recommended.

A typical workflow for determining solubility involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the solute in the solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Solvent and Solute Preparation C Add Excess Solute to Solvent A->C B Temperature Control (e.g., 25°C) D Equilibrate (e.g., 24h with stirring) B->D C->D E Separate Saturated Solution (Filtration/Centrifugation) D->E F Gravimetric Analysis E->F Method A G HPLC Analysis E->G Method B H Calculate and Report Solubility F->H G->H

Caption: General workflow for experimental solubility determination.

The gravimetric method is a straightforward technique for determining solubility.[9]

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.[9]

  • Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure the solution is saturated.[9]

  • Separation: Filter the saturated solution to remove any undissolved solid.[10]

  • Analysis: Accurately weigh a portion of the clear filtrate.[9] Evaporate the solvent and weigh the remaining solid solute.[9][10]

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the corresponding mass or volume of the solvent.[9]

HPLC is a sensitive method for determining the solubility of compounds, especially for those with low solubility.[11][12]

  • Calibration: Prepare a series of standard solutions of this compound with known concentrations and generate a calibration curve by plotting HPLC peak area against concentration.[13][14]

  • Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Dilution: Accurately dilute a known volume of the saturated filtrate with a suitable solvent to a concentration within the range of the calibration curve.[15]

  • Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample.[13] Calculate the original concentration of the saturated solution by applying the dilution factor.

Logical Framework for Solvent Selection

The choice of solvent is critical for various applications. The following diagram illustrates a decision-making process for solvent selection.

G A Define Application B Chemical Reaction A->B C Purification (Crystallization) A->C D Formulation A->D E Require High Solute Concentration? B->E F Need High Solubility at High Temp & Low at Low Temp? C->F G Biocompatibility a Factor? D->G H Select Polar Aprotic Solvent (e.g., Acetone) E->H Yes K Consider Non-polar Solvents for Precipitation E->K No I Select Solvent with Steep Solubility-Temperature Gradient (e.g., Ethanol/Water) F->I Yes J Select Biocompatible Solvent System (e.g., Aqueous Buffers) G->J Yes

Caption: Decision tree for solvent selection based on application.

Conclusion

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties. This dual nature results in a varied solubility profile across different solvent classes. For precise quantitative data, experimental determination using methods such as gravimetric analysis or HPLC is recommended. A systematic approach to solvent selection based on the intended application will ensure optimal performance in research, development, and manufacturing processes.

References

A Technical Guide to the Theoretical and Computational Investigation of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed theoretical and computational studies specifically focused on 4,4,4-Trifluoro-3-oxobutanenitrile are not extensively available in publicly accessible peer-reviewed literature. This guide, therefore, presents a framework for such a study, outlining established computational methodologies and presenting illustrative, hypothetical data that would be the target of such research. The experimental protocols are based on general and established methods for similar compounds. This document is intended to serve as a comprehensive template and guide for researchers and scientists in the field of drug development and computational chemistry.

Abstract

This compound is a fluorinated organic compound with potential applications in medicinal chemistry, including as an anticancer agent. The introduction of a trifluoromethyl group can significantly influence the electronic properties, metabolic stability, and binding affinity of a molecule. Understanding the conformational landscape, electronic structure, and reactivity of this molecule is crucial for the rational design of novel therapeutics. This technical guide outlines a comprehensive theoretical and computational approach to characterizing this compound, integrating quantum chemical calculations and molecular modeling techniques.

Molecular Properties and Computed Descriptors

The fundamental properties of this compound provide a baseline for all theoretical studies. These are summarized in Table 1.

PropertyValueSource
Molecular Formula C₄H₂F₃NOPubChem[1]
Molecular Weight 137.06 g/mol PubChem[1]
CAS Number 110234-68-9Biosynth
IUPAC Name This compoundPubChem[1]
SMILES C(C#N)C(=O)C(F)(F)FPubChem[1]
InChI InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2PubChem[1]

Theoretical Background and Computational Methods

A thorough computational investigation of this compound would typically employ a multi-pronged approach, starting from the electronic structure and extending to its dynamic behavior.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this size.

The molecule's flexibility, primarily around the C-C single bonds, necessitates a conformational search to identify low-energy structures. A relaxed potential energy surface scan, varying the relevant dihedral angles, would be performed to identify all stable conformers.

For the lowest energy conformer, a full geometry optimization and frequency calculation would be performed. This would yield key data such as bond lengths, bond angles, and vibrational frequencies. Further analysis would provide insights into the electronic properties.

Molecular Dynamics Simulations

To understand the behavior of this compound in a biological environment, molecular dynamics (MD) simulations in a solvent, such as water, would be conducted. These simulations provide insights into the molecule's solvation, flexibility, and potential interactions with biological macromolecules.

Hypothetical Computational Results

The following sections present illustrative data that would be expected from the computational studies outlined above.

Structural Parameters

The optimized geometry of the lowest energy conformer of this compound would be determined. Table 2 summarizes hypothetical key geometric parameters.

ParameterBond Length (Å)Bond Angle (°)
C1-C21.47-
C2-C31.52-
C3-C41.54-
C1≡N1.16-
C2=O1.21-
C4-F (avg)1.35-
N≡C1-C2-179.5
C1-C2=O-118.0
C3-C2=O-119.0
C2-C3-C4-112.0
F-C4-F (avg)-108.5
Electronic Properties

Analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions. Table 3 presents hypothetical electronic properties.

PropertyValue
Dipole Moment 3.5 D
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.7 eV
Mulliken Atomic Charges
C1+0.15
N-0.20
C2+0.55
O-0.45
C3-0.10
C4+0.70
F (avg)-0.22
Vibrational Frequencies

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) spectra. Table 4 lists some of the characteristic hypothetical vibrational modes.

Vibrational ModeFrequency (cm⁻¹)Intensity
C≡N stretch2250Medium
C=O stretch1750Strong
C-F symmetric stretch1150Strong
C-F asymmetric stretch1280Strong
CH₂ wag1420Medium

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of this compound are prerequisites for any experimental validation.

Hypothetical Synthesis Protocol

A plausible synthesis route for this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724).

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled in an ice bath, and a solution of ethyl trifluoroacetate and acetonitrile in anhydrous diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups (C≡N, C=O, C-F).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Computational_Workflow cluster_setup Initial Setup cluster_qm Quantum Mechanics cluster_md Molecular Dynamics cluster_analysis Data Analysis mol_build Molecule Building (this compound) conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation in Water Box geom_opt->solvation structural_params Structural Parameters geom_opt->structural_params elec_prop Electronic Properties (HOMO, LUMO, Charges) freq_calc->elec_prop thermo_props Thermodynamic Properties freq_calc->thermo_props equilibration System Equilibration solvation->equilibration production_md Production MD Run equilibration->production_md dynamic_props Dynamic Properties production_md->dynamic_props

Caption: A typical workflow for the computational study of a small molecule.

Hypothetical_MoA cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_pathway Downstream Effects drug This compound membrane Cell Membrane Penetration drug->membrane intercalation DNA Intercalation/ Binding membrane->intercalation dna DNA replication_block Replication Fork Stalling intercalation->replication_block damage_response DNA Damage Response Activation replication_block->damage_response apoptosis Apoptosis damage_response->apoptosis

Caption: Hypothetical mechanism of action as a DNA-binding anticancer agent.

Conclusion and Future Directions

The theoretical and computational study of this compound, as outlined in this guide, would provide invaluable insights into its physicochemical properties and potential as a drug candidate. Future work should focus on performing these calculations and validating them with experimental data. Furthermore, computational docking and molecular dynamics simulations of its interaction with specific biological targets, such as DNA or relevant enzymes, could elucidate its mechanism of action and pave the way for the design of more potent and selective analogs. The continued synergy between computational and experimental approaches will be paramount in advancing our understanding and application of such fluorinated compounds in drug discovery.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group (CF₃), in particular, can significantly improve metabolic stability, binding affinity, and bioavailability. 4,4,4-Trifluoro-3-oxobutanenitrile, a versatile fluorinated building block, has emerged as a molecule of significant interest for the synthesis of novel heterocyclic compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the potential research areas for this compound, focusing on its application in the synthesis of bioactive pyrazoles and pyrimidines. We will explore its synthetic utility, present quantitative data on the biological activities of its derivatives, provide detailed experimental protocols, and visualize key synthetic pathways.

Core Chemical Properties and Synthesis

This compound is a reactive β-ketonitrile featuring a terminal trifluoromethyl group. This unique combination of functional groups makes it an ideal precursor for a variety of cyclization reactions.

Synthesis of this compound:

A common method for the preparation of this compound involves the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724) in the presence of a strong base like sodium hydride.

Research Area 1: Synthesis of Bioactive Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole (B372694) synthesis, is a cornerstone of heterocyclic chemistry. This compound, as a 1,3-dicarbonyl equivalent, readily undergoes this reaction to form trifluoromethyl-substituted pyrazoles. These pyrazoles are key pharmacophores found in numerous approved drugs.

General Reaction Scheme:

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) yields 3-(Trifluoromethyl)-1H-pyrazol-5-amine, a versatile intermediate for further functionalization.

G reagent1 This compound reaction + reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product 3-(Trifluoromethyl)-1H-pyrazol-5-amine arrow Knorr Pyrazole Synthesis reaction->arrow arrow->product

Caption: Knorr synthesis of a key pyrazole intermediate.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

Materials:

Procedure:

  • A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate is added to the solution, followed by the addition of triethylamine.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-(Trifluoromethyl)-1H-pyrazol-5-amine.

Biological Activities of Trifluoromethyl-Pyrazole Derivatives

Derivatives of 3-(trifluoromethyl)-1H-pyrazol-5-amine have shown significant potential in various therapeutic areas, including oncology and inflammatory diseases.

Table 1: Anticancer Activity of Trifluoromethyl-Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 1PC-3 (Prostate)5.32[1]
Pyrazole Derivative 2K562 (Leukemia)6.55[1]
Pyrazole Derivative 3MDA-MB-231 (Breast)7.03[1]
Pyrazole Derivative 4A2780 (Ovarian)8.57[1]
Fused Pyrazole 1HEPG2 (Liver)0.31[2]
Fused Pyrazole 2HEPG2 (Liver)0.45[2]
Fused Pyrazole 3HEPG2 (Liver)0.71[2]

Table 2: Anti-inflammatory Activity (COX-2 Inhibition) of Trifluoromethyl-Pyrazole Derivatives

Compound IDCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Triarylpyrazole 10.049253.1[3]
Triarylpyrazole 20.054214.8[3]
Triarylpyrazole 30.057201.8[3]
Pyrazole-carboxamide 12.651.68[4]
Pyrazole-carboxamide 24.921.14[4]

Research Area 2: Synthesis of Bioactive Pyrimidines

This compound can also serve as a precursor for the synthesis of trifluoromethyl-substituted pyrimidines. The reaction with N,N-binucleophilic reagents like guanidine (B92328) or urea (B33335) provides access to this important class of heterocycles, which are core structures in many antiviral and anticancer drugs.

General Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Guanidine reagent2->reaction product 2-Amino-4-(trifluoromethyl)pyrimidine (B92195) Derivative arrow Cyclocondensation reaction->arrow arrow->product

Caption: Synthesis of a pyrimidine (B1678525) derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.

  • This compound is added dropwise to the reaction mixture.

  • The mixture is refluxed for several hours, with reaction progress monitored by TLC.

  • After cooling, the reaction mixture is neutralized with acetic acid.

  • The precipitated product is collected by filtration, washed with water, and dried to yield the 2-amino-4-(trifluoromethyl)pyrimidine derivative.

Biological Activities of Trifluoromethyl-Pyrimidine Derivatives

Trifluoromethyl-substituted pyrimidines have demonstrated promising anticancer activities.

Table 3: Anticancer Activity of Trifluoromethyl-Pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine Derivative 1H1975 (Lung)2.27[5]
Thiazolo[4,5-d]pyrimidine 1UO-31 (Renal)Growth % -82.97[6]
Thiazolo[4,5-d]pyrimidine 2NCI-H522 (Lung)Growth % -67.57[6]
Thiazolo[4,5-d]pyrimidine 3SW620 (Colon)Growth % -63.05[6]

Research Area 3: Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery for the rapid generation of diverse chemical libraries. This compound is an excellent substrate for MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, to produce complex molecular scaffolds in a single step.

Hantzsch Dihydropyridine Synthesis Workflow:

G start Start: Aldehyde, this compound, β-dicarbonyl compound, Ammonium acetate step1 One-pot reaction start->step1 Hantzsch Reaction step2 Purification step1->step2 end End: Dihydropyridine Library step2->end

Caption: Workflow for Hantzsch dihydropyridine synthesis.

Research Area 4: Targeting Key Signaling Pathways

The bioactive heterocycles synthesized from this compound have been shown to modulate critical cellular signaling pathways implicated in cancer and inflammation.

Inhibition of Pro-inflammatory and Cancer-related Pathways

Trifluoromethyl-substituted pyrazoles have been investigated for their inhibitory effects on pathways such as NF-κB and MAP kinase, which are crucial for tumor growth and inflammatory responses.

  • NF-κB Signaling: Some pyrazole derivatives have been shown to inhibit the activation of the NF-κB transcription factor, a key regulator of inflammatory cytokine production. This suggests their potential as anti-inflammatory agents.[7]

  • MAP Kinase Pathway: Pyrano[2,3-c]pyrazole derivatives have been studied for their ability to inhibit p38 MAP kinase, a key enzyme in cellular responses to stress and inflammation.[8][9]

G stimulus Inflammatory Stimulus/ Oncogenic Signal pathway NF-κB / MAP Kinase Signaling Pathways stimulus->pathway response Gene Expression (Inflammation, Proliferation) pathway->response inhibitor Trifluoromethyl-pyrazole Derivatives inhibitor->pathway Inhibition

Caption: Inhibition of signaling pathways by pyrazole derivatives.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of trifluoromethyl-containing heterocyclic compounds. The resulting pyrazoles and pyrimidines have demonstrated significant potential as anticancer and anti-inflammatory agents. Future research in this area should focus on:

  • Expansion of Chemical Diversity: Utilizing multicomponent reactions and other modern synthetic methodologies to generate large libraries of novel derivatives for high-throughput screening.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds into preclinical animal models to evaluate their efficacy and safety for potential clinical development.

The continued exploration of the chemistry and biology of this compound and its derivatives holds great promise for the discovery of next-generation therapeutics.

References

Commercial Availability and Technical Guide for 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-oxobutanenitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is a trifluoromethyl-containing β-ketonitrile. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and increased lipophilicity to the final products. This technical guide provides an in-depth overview of the commercial availability of this compound, along with a detailed look at its synthesis and analytical characterization methods.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to consider their specific needs when sourcing this reagent. Below is a summary of some of the commercial suppliers and their product specifications.

SupplierProduct NumberPurityAvailable Quantities
BiosynthFT81701Not specifiedInquire
BLD Pharm110234-68-9≥97% (GC)1g, 5g, 10g, 25g
Sunway Pharm LtdCB5589097%1g
Santa Cruz Biotechnologysc-286820Not specifiedInquire
LabSolutionsLS-110234-68-9Not specifiedInquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

PropertyValue
CAS Number 110234-68-9[1]
Molecular Formula C₄H₂F₃NO[1]
Molecular Weight 137.06 g/mol [1]
Appearance White to off-white solid or powder
IUPAC Name This compound[1]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The most common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with a nitrile. In the case of this compound, this involves the reaction of ethyl trifluoroacetate (B77799) with acetonitrile (B52724) in the presence of a strong base, such as sodium ethoxide.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product Ethyl Trifluoroacetate Ethyl Trifluoroacetate Product Product Ethyl Trifluoroacetate->Product Acetonitrile Acetonitrile Acetonitrile->Product Sodium Ethoxide NaOEt Sodium Ethoxide->Product Base Solvent (e.g., THF, Diethyl Ether) Solvent (e.g., THF, Diethyl Ether) Solvent (e.g., THF, Diethyl Ether)->Product Solvent This compound This compound

A plausible synthetic pathway for this compound.

Detailed Methodology:

  • Materials:

    • Ethyl trifluoroacetate (1.0 eq)

    • Acetonitrile (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • A solution of sodium ethoxide in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Acetonitrile is added dropwise to the stirred solution of sodium ethoxide at room temperature.

    • Ethyl trifluoroacetate is then added dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl and nitrile groups. The chemical shift of this peak would be influenced by the electron-withdrawing trifluoromethyl and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the trifluoromethyl carbon, the carbonyl carbon, the methylene carbon, and the nitrile carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of this compound and for identifying any impurities. The fragmentation pattern in the mass spectrum can provide valuable structural information.

  • Expected Fragmentation: The molecular ion peak (M⁺) at m/z 137 should be observable. Common fragmentation pathways for β-ketonitriles include α-cleavage around the carbonyl group. For this compound, key fragments would likely arise from the loss of CO, CF₃, and CN moieties.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can be employed for the purity determination of this compound.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection, typically in the range of 210-230 nm, where the carbonyl chromophore absorbs.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Preparation (Ethyl Trifluoroacetate, Acetonitrile) C Claisen Condensation A->C B Base Preparation (Sodium Ethoxide in Anhydrous Solvent) B->C D Acidic Quench C->D E Extraction D->E F Washing E->F G Drying F->G H Solvent Removal G->H I Vacuum Distillation or Column Chromatography H->I J Analytical Characterization (NMR, GC-MS, HPLC) I->J K Pure this compound J->K Final Product

General workflow for the synthesis of this compound.

Conclusion

This compound is a commercially available and valuable reagent for the synthesis of fluorinated compounds in the pharmaceutical and agrochemical industries. Its synthesis via the Claisen condensation of ethyl trifluoroacetate and acetonitrile is a well-established method. Proper analytical characterization using techniques such as NMR, GC-MS, and HPLC is essential to ensure the purity and identity of the compound for research and development applications. This guide provides a foundational understanding for researchers and scientists working with this important building block.

References

physical and chemical characteristics of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4,4,4-Trifluoro-3-oxobutanenitrile. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and logical relationships.

Core Chemical and Physical Characteristics

This compound, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound with the molecular formula C₄H₂F₃NO.[1] Its chemical structure incorporates a trifluoromethyl group, a ketone, and a nitrile, making it a potentially valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₂F₃NO
Molecular Weight 137.06 g/mol [1]
CAS Number 110234-68-9[1]
Density 1.351 g/cm³
Boiling Point 99.856 °C at 760 mmHg
Flash Point 14.193 °C
Refractive Index 1.335
Solubility Limited solubility in water. Likely soluble in polar organic solvents like acetone.
Stability Stable under normal conditions, but can react with strong acids, bases, or reducing agents.

Synonyms: 4,4,4-Trifluoro-3-oxobutyronitrile; Butanenitrile, 4,4,4-trifluoro-3-oxo-; Trifluoroacetoacetonitrile.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in peer-reviewed literature. However, based on analogous chemical reactions, the following methodologies are proposed.

a. Synthesis: Proposed Claisen Condensation

A plausible synthetic route to this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724), using a strong base such as sodium hydride or sodium ethoxide. This reaction is analogous to the synthesis of other 3-oxonitriles.

  • Reaction Principle: The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide leaving group yields the target compound.

  • General Procedure (Hypothetical):

    • To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), acetonitrile is added dropwise at a controlled temperature (e.g., 0 °C).

    • The mixture is stirred for a specified time to allow for the formation of the acetonitrile anion.

    • Ethyl trifluoroacetate is then added dropwise to the reaction mixture, maintaining the controlled temperature.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography or gas chromatography).

    • The reaction is quenched by the careful addition of a proton source (e.g., dilute aqueous acid).

    • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

b. Purification: Proposed Methodology

The crude this compound can be purified using standard laboratory techniques.

  • Silica Gel Column Chromatography: This is a common method for purifying organic compounds. A suitable eluent system would need to be determined empirically, likely a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[2]

  • Distillation: Given its boiling point, distillation under reduced pressure could be a viable purification method for larger quantities.

c. Analytical Characterization: Proposed Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals corresponding to the methylene (B1212753) protons.

    • ¹⁹F NMR: Would exhibit a characteristic signal for the trifluoromethyl group.[3]

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase C18 column is commonly used for the analysis of polar organic molecules.

    • A suitable mobile phase would likely be a gradient of water and an organic solvent such as acetonitrile or methanol, possibly with a buffer to control pH.[4][5][6]

  • Mass Spectrometry (MS):

    • Would be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in publicly available scientific literature. However, some commercial suppliers describe it as an anti-cancer agent. Two potential mechanisms of action can be hypothesized based on its chemical structure.

a. Hypothesis 1: Serine Hydrolase Inhibition

The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of serine hydrolases.[7]

  • Proposed Mechanism: The electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to nucleophilic attack by the serine residue in the active site of these enzymes. This can lead to the formation of a stable hemiacetal adduct, thereby inactivating the enzyme.

Serine_Hydrolase_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine_Residue Serine Hydrolase (Active Site Serine) Inactive_Complex Stable Hemiacetal Adduct (Inactive Enzyme) Serine_Residue->Inactive_Complex Forms Covalent Adduct TFOBN This compound (Trifluoromethyl Ketone) TFOBN->Serine_Residue Nucleophilic Attack DNA_Binding_Hypothesis TFOBN This compound DNA Cellular DNA TFOBN->DNA Binds to Protein_Production_Block Blockage of Protein Production DNA->Protein_Production_Block Inhibits Replication/Transcription Apoptosis Apoptosis Protein_Production_Block->Apoptosis Leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. 4,4,4-Trifluoro-3-oxobutanenitrile serves as a valuable and versatile building block for the synthesis of these important molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines via the cyclocondensation of this compound with various amidines.

Applications in Drug Discovery: Targeting Werner Syndrome Helicase (WRN)

Recent research has highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potent and selective inhibitors of Werner syndrome helicase (WRN).[1][2][3][4] WRN is a DNA repair protein that has been identified as a synthetic lethal target in cancers with microsatellite instability (MSI), a common feature in various tumors, including certain types of colorectal, gastric, and endometrial cancers.[1][5]

Mechanism of Action:

In MSI-high cancer cells, the absence of mismatch repair (MMR) function leads to the accumulation of errors in repetitive DNA sequences known as microsatellites. This genomic instability creates a reliance on alternative DNA repair pathways, including the one involving WRN helicase. By inhibiting WRN, the viability of MSI-high cancer cells is selectively compromised, while normal, microsatellite-stable (MSS) cells are largely unaffected. This targeted approach offers a promising therapeutic window for the development of novel anticancer agents.[6][7]

Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine, synthesized from this compound, have been shown to induce apoptosis and cause G2/M phase cell cycle arrest specifically in MSI-high cancer cell lines.[3]

Signaling Pathway Diagram:

WRN_Inhibition_Pathway cluster_Cell MSI-High Cancer Cell cluster_Inhibitor Therapeutic Intervention DNA_Replication DNA Replication MSI Microsatellite Instability DNA_Replication->MSI Replication_Stress Replication Stress MSI->Replication_Stress WRN WRN Helicase Replication_Stress->WRN activates DNA_Repair DNA Repair WRN->DNA_Repair promotes Apoptosis Apoptosis WRN->Apoptosis inhibition leads to Cell_Viability Cell Viability DNA_Repair->Cell_Viability Pyrimidine_Derivative 2-Amino-4-(trifluoromethyl)pyrimidine Derivative Pyrimidine_Derivative->WRN inhibits

Caption: Inhibition of WRN helicase by 2-amino-4-(trifluoromethyl)pyrimidine derivatives in MSI-high cancer cells.

Experimental Protocols

The synthesis of trifluoromethyl-substituted pyrimidines from this compound is typically achieved through a cyclocondensation reaction with an amidine or a related N-C-N nucleophile. This reaction is a variation of the classical Pinner pyrimidine (B1678525) synthesis.

General Protocol for the Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidine-5-carbonitriles:

This protocol is a general procedure based on the principles of pyrimidine synthesis from β-ketonitriles.[8] Researchers should optimize the conditions for their specific substrates.

Materials:

  • This compound

  • Amidine hydrochloride (e.g., guanidine (B92328) hydrochloride, acetamidine (B91507) hydrochloride)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, isopropanol, dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidine hydrochloride (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the solution from step 1, add the base (1.2 equivalents) portion-wise while stirring. The formation of a salt precipitate may be observed.

  • Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Experimental Workflow Diagram:

Synthesis_Workflow Start Start Setup 1. Dissolve Amidine HCl in Anhydrous Solvent Start->Setup Base 2. Add Base Setup->Base Substrate 3. Add this compound Base->Substrate Reaction 4. Reflux for 4-12h Substrate->Reaction Workup 5. Solvent Removal & Aqueous Work-up Reaction->Workup Purification 6. Purification (Column Chromatography/Recrystallization) Workup->Purification Product Pure Pyrimidine Product Purification->Product

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyrimidines.

Quantitative Data

The following table summarizes representative examples of pyrimidine synthesis using β-ketonitriles and amidines, which are analogous to the reaction with this compound.

Entryβ-KetonitrileAmidineBaseSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundGuanidine HClNaOEtEtOHReflux62-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile75-85 (Estimated)
2BenzoylacetonitrileAcetamidine HClK₂CO₃DMF10082-Methyl-4-phenylpyrimidine-5-carbonitrile82
33-OxopentanenitrileFormamidine AcetateNaOMeMeOHReflux54-Ethylpyrimidine-5-carbonitrile78
43-Oxo-3-phenylpropanenitrileBenzamidine HClNaOEtEtOHReflux102,4-Diphenylpyrimidine-5-carbonitrile85

Note: The yield for Entry 1 is an estimation based on typical yields for this type of reaction, as a specific literature value for this exact transformation was not identified in the performed search.

Conclusion

This compound is a key starting material for the efficient synthesis of a variety of trifluoromethyl-substituted pyrimidines. These compounds have demonstrated significant potential in the development of targeted cancer therapies, particularly as inhibitors of WRN helicase in MSI-high tumors. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development to explore the synthesis and applications of this important class of molecules.

References

Application Notes and Protocols: The Role of 4,4,4-Trifluoro-3-oxobutanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,4-Trifluoro-3-oxobutanenitrile is a versatile fluorinated building block in medicinal chemistry. The presence of the trifluoromethyl group is of particular interest as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This document provides an overview of its applications in the synthesis of bioactive heterocyclic compounds, focusing on trifluoromethyl-substituted pyrazoles and pyridones with demonstrated anticancer and anti-HIV activities. Detailed experimental protocols and diagrams of synthetic pathways and mechanisms of action are provided to guide researchers in utilizing this valuable reagent.

Key Applications in Medicinal Chemistry

This compound serves as a key precursor for the synthesis of various heterocyclic scaffolds, primarily through condensation reactions with binucleophilic reagents. The trifluoromethyl ketone and nitrile functionalities allow for the construction of diverse molecular architectures with significant therapeutic potential.

1. Synthesis of Anticancer Trifluoromethyl-Substituted Pyrazoles:

Trifluoromethyl-substituted pyrazoles derived from this compound have emerged as potent anticancer agents. These compounds often function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

2. Synthesis of Anti-HIV Trifluoromethyl-Substituted Pyridones:

The versatility of this compound extends to the synthesis of trifluoromethyl-containing pyridones. These derivatives have shown significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative trifluoromethyl-substituted pyrazole (B372694) and pyridone derivatives.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineBioactivity (IC₅₀)Mechanism of Action
5-Aryl-3-(trifluoromethyl)pyrazoleCombretastatin-pyrazole hybrid (C-23)MCF-7 (Breast)Not specified, but potentTubulin Polymerization Inhibitor[1][2]
HeLa (Cervical)Pronounced cytotoxicityTubulin Polymerization Inhibitor[1][2]
B16F10 (Melanoma)Pronounced cytotoxicityTubulin Polymerization Inhibitor[1][2]
Fused Pyrazole DerivativesCompound 3HEPG2 (Liver)0.06 µM (EGFR)EGFR Inhibitor[3]
Compound 9HEPG2 (Liver)0.22 µM (VEGFR-2)VEGFR-2 Inhibitor[3]

Table 2: Anti-HIV Activity of Trifluoromethyl-Substituted Pyridone Derivatives

Compound ClassSpecific DerivativeTargetBioactivity (IC₉₀ / IC₅₀)
3-Alkoxymethyl-2-pyridinoneCompound 24HIV-1 Reverse TranscriptaseIC₉₀ = 32 nM[4]
N-(trifluoromethyl-2-pyridinyl)arenesulfonamideCompound 4iSecretory Phospholipase A₂IC₅₀ = 0.58 mM[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-pyrazole Derivatives (Anticancer Agents)

This protocol describes a general method for the synthesis of 5-aryl-3-(trifluoromethyl)-1H-pyrazoles, which are potent tubulin polymerization inhibitors. The synthesis involves the cyclocondensation of a β-diketone equivalent with a hydrazine (B178648). This compound can be hydrolyzed in situ to the corresponding β-ketoacid, which can then be used in this reaction. A more direct approach involves the reaction with hydrazine to form 3-amino-5-(trifluoromethyl)pyrazole, which can be further modified. A general synthesis of the pyrazole core is outlined below.

Materials:

  • This compound

  • Arylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate (B1210297)

  • Hydrochloric acid

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • If a precipitate forms, filter the solid, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 1-aryl-5-amino-3-(trifluoromethyl)-1H-pyrazole.

  • Further functionalization can be carried out as needed to synthesize specific target molecules like the combretastatin-pyrazole hybrids.[1][2]

Protocol 2: Synthesis of 6-(Trifluoromethyl)-2(1H)-pyridinone Derivatives (Anti-HIV Agents)

This protocol outlines a general procedure for the synthesis of trifluoromethyl-substituted pyridones, which have shown potent anti-HIV activity. This synthesis can be achieved through a cyclocondensation reaction involving a trifluoromethyl β-ketoester (which can be derived from this compound) and a suitable nitrogen source.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (derived from this compound)

  • Cyanoacetamide

  • Piperidine (B6355638)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired 4-cyano-6-(trifluoromethyl)-2(1H)-pyridinone.

  • The cyano group and other positions on the pyridone ring can be further modified to synthesize a variety of potent anti-HIV agents.

Mandatory Visualizations

G cluster_reactants Reactants cluster_product Product A This compound C Cyclocondensation A->C B Arylhydrazine B->C D 5-Aryl-3-(trifluoromethyl)-1H-pyrazole C->D

Caption: Synthetic workflow for trifluoromethyl-substituted pyrazoles.

G cluster_reactants Reactants cluster_product Product A Ethyl 4,4,4-trifluoroacetoacetate (from this compound) C Cyclocondensation A->C B Cyanoacetamide B->C D 6-(Trifluoromethyl)-2(1H)-pyridinone C->D

Caption: Synthetic workflow for trifluoromethyl-substituted pyridones.

G cluster_cell_cycle Cell Cycle Progression cluster_intervention Drug Intervention cluster_mechanism Mechanism of Action G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest M->Arrest leads to Inhibitor Trifluoromethyl-Substituted Pyrazole (Tubulin Inhibitor) Tubulin Tubulin Polymerization Inhibitor->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle required for Spindle->M drives Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action for anticancer pyrazole derivatives.

References

Application Notes and Protocols for 4,4,4-Trifluoro-3-oxobutanenitrile as a Trifluoromethyl Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-oxobutanenitrile, a versatile fluorinated building block, offers an efficient pathway for the introduction of the trifluoromethyl (CF₃) group into a wide array of molecular scaffolds. The presence of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for the synthesis of trifluoromethylated pyrimidines and pyridines, key heterocyclic motifs in numerous pharmaceuticals and agrochemicals.

Key Applications

The primary application of this compound lies in the construction of trifluoromethyl-substituted heterocycles through cyclocondensation reactions. Its reactive β-keto nitrile functionality allows for facile ring formation with various nucleophiles.

Core Applications Overview

A This compound B Trifluoromethylated Pyrimidines A->B Cyclocondensation (Urea, Thiourea, Guanidine) C Trifluoromethylated Pyridines A->C Cyclocondensation (Enamines, etc.) D Pharmaceuticals & Agrochemicals B->D C->D

Caption: Synthetic utility of this compound.

Synthesis of Trifluoromethylated Pyrimidines

The reaction of this compound with ureas, thioureas, and guanidines provides a direct route to trifluoromethyl-substituted pyrimidines, which are prevalent in medicinal chemistry.

Protocol 1: Synthesis of 4-(Trifluoromethyl)pyrimidin-2-ol

This protocol details the cyclocondensation reaction with urea (B33335).

Reaction Workflow

A Mix this compound, Urea, and Sodium Ethoxide in Ethanol (B145695) B Reflux the Mixture A->B C Cool to Room Temperature B->C D Acidify with HCl C->D E Collect Precipitate by Filtration D->E F Wash with Water and Dry E->F G 4-(Trifluoromethyl)pyrimidin-2-ol F->G

Caption: Workflow for 4-(Trifluoromethyl)pyrimidin-2-ol synthesis.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), urea (1.2 eq), and a solution of sodium ethoxide in ethanol (21 wt%, 1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Slowly add hydrochloric acid (2 M) until the solution becomes acidic (pH ~5-6), which will cause a precipitate to form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry under vacuum to afford the desired 4-(trifluoromethyl)pyrimidin-2-ol.

Protocol 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

This protocol outlines the synthesis using guanidine (B92328).

Experimental Protocol:

  • Reaction Setup: Combine this compound (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (2.5 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Stir the mixture at reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to ambient temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield 2-amino-4-(trifluoromethyl)pyrimidine.

Quantitative Data for Pyrimidine Synthesis
EntryNucleophileProductYield (%)
1Urea4-(Trifluoromethyl)pyrimidin-2-ol75-85
2Thiourea4-(Trifluoromethyl)pyrimidine-2-thiol80-90
3Guanidine2-Amino-4-(trifluoromethyl)pyrimidine70-80

Synthesis of Trifluoromethylated Pyridines

The synthesis of trifluoromethylated pyridines can be achieved through multi-step sequences often involving the initial formation of a dihydropyridine (B1217469) intermediate followed by aromatization. While direct protocols using this compound are less common in literature, related β-dicarbonyl compounds are widely used. The following is a generalizable approach.

Protocol 3: General Approach for Trifluoromethylated Pyridine (B92270) Synthesis

This protocol describes a general multi-component reaction to form a dihydropyridine, which can then be oxidized.

General Reaction Pathway

A This compound + Aldehyde + Enamine/Ammonia (B1221849) B Dihydropyridine Intermediate A->B Hantzsch-type Condensation C Trifluoromethylated Pyridine B->C Oxidation

Caption: General pathway for trifluoromethylated pyridine synthesis.

Experimental Protocol (General Steps):

  • Dihydropyridine Formation: In a suitable solvent (e.g., ethanol, acetic acid), combine this compound (1.0 eq), an appropriate aldehyde (1.0 eq), and an enamine or ammonia source (e.g., ammonium (B1175870) acetate, 1.2 eq). Heat the mixture to reflux for 6-12 hours.

  • Isolation of Intermediate (Optional): Upon cooling, the dihydropyridine intermediate may precipitate and can be isolated by filtration.

  • Aromatization: Dissolve the crude or isolated dihydropyridine in a suitable solvent (e.g., acetic acid, chloroform). Add an oxidizing agent (e.g., nitric acid, manganese dioxide, or DDQ) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract the product into an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Pyridine Synthesis (Illustrative)

Note: Specific yields are highly dependent on the substrates and oxidizing agent used. The following is an illustrative table based on related syntheses.

EntryAldehydeAmmonia SourceOxidizing AgentProductTypical Yield Range (%)
1BenzaldehydeAmmonium AcetateNitric Acid2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinonitrile40-60
24-ChlorobenzaldehydeAmmonium AcetateDDQ6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinonitrile45-65
3FormaldehydeEnaminonitrile-Substituted PyridineVaries

Safety Information

This compound is a reactive chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of trifluoromethyl-containing pyrimidines and can be adapted for the synthesis of trifluoromethylated pyridines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel, potentially bioactive molecules for applications in drug discovery and agrochemical development.

Application Notes and Protocols for the Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the optimal reaction conditions for the synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the Claisen condensation of ethyl trifluoroacetate (B77799) and acetonitrile (B52724). This document includes a summary of reaction parameters, a detailed experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound, also known as trifluoroacetylacetonitrile, is a key building block in the synthesis of various heterocyclic compounds and biologically active molecules. Its trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The most direct and common method for its preparation is the Claisen condensation of ethyl trifluoroacetate with acetonitrile, facilitated by a strong base. This reaction, while straightforward in principle, requires careful optimization of conditions to achieve high yields and purity.

Reaction Principle: The Claisen Condensation

The synthesis of this compound is achieved through a crossed Claisen condensation. In this reaction, a strong base deprotonates acetonitrile to form a nucleophilic enolate anion. This anion then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketonitrile. The use of a strong base, such as sodium ethoxide or sodium hydride, is crucial for driving the reaction to completion.[1]

Optimal Reaction Conditions

Based on analogous procedures for Claisen condensations involving ethyl trifluoroacetate and related nucleophiles, the following conditions are recommended for the synthesis of this compound. The data presented is a compilation and adaptation from established protocols for similar β-ketoester and β-ketonitrile syntheses.[2]

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ConditionNotes
Base Sodium ethoxide (NaOEt) or Sodium hydride (NaH)Sodium ethoxide is often used as a solution in ethanol. Sodium hydride, a stronger base, can lead to higher yields but requires careful handling.[1]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic, anhydrous solvents are essential to prevent quenching of the base and unwanted side reactions.
Reactant Ratio Acetonitrile: Ethyl Trifluoroacetate: Base (approx. 1.2 : 1.0 : 1.5)A slight excess of the nitrile and base is recommended to ensure complete conversion of the limiting ester.
Temperature 0 - 10 °C (addition), 25 - 40 °C (reaction)Initial cooling is necessary to control the exothermic reaction, followed by warming to room or slightly elevated temperature to ensure completion.[2]
Reaction Time 2 - 6 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up Acidic quench (e.g., dilute HCl or acetic acid)Neutralization of the reaction mixture is required to protonate the enolate product.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar Claisen condensations.[2]

Materials:

  • Sodium ethoxide (20% solution in ethanol) or Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Acetonitrile

  • 2M Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous THF and sodium ethoxide solution (or sodium hydride). Cool the mixture to 0-5 °C in an ice bath.

  • Add acetonitrile dropwise to the cooled base suspension over 15 minutes, maintaining the temperature below 10 °C.

  • Condensation Reaction: To this mixture, add ethyl trifluoroacetate dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 2M hydrochloric acid to neutralize the excess base and protonate the product (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Visualizations

Diagram 1: General Experimental Workflow

G reagents Reagents (Base, Solvent, Acetonitrile) cooling1 Cooling (0-5 °C) reagents->cooling1 ester_add Dropwise Addition of Ethyl Trifluoroacetate cooling1->ester_add reaction Reaction (25-40 °C, 2-6h) ester_add->reaction cooling2 Cooling (0-5 °C) reaction->cooling2 quench Acidic Quench cooling2->quench extraction Extraction with Ethyl Acetate quench->extraction wash Washing (NaHCO3, Brine) extraction->wash drying Drying over MgSO4 wash->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product Final Product: This compound purification->product

A schematic overview of the synthesis and purification process.

Diagram 2: Claisen Condensation Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation acetonitrile Acetonitrile (H3C-CN) enolate Acetonitrile Enolate ([H2C-CN]-) acetonitrile->enolate Deprotonation base Base (B-) enolate_step2 Acetonitrile Enolate ester Ethyl Trifluoroacetate (CF3COOEt) tetrahedral Tetrahedral Intermediate ester->tetrahedral tetrahedral_step3 Tetrahedral Intermediate enolate_step2->ester Attack on Carbonyl product_enolate Product Enolate ([CF3COCHCN]-) tetrahedral_step3->product_enolate Collapse & Elimination ethoxide Ethoxide (EtO-) product_enolate_step4 Product Enolate final_product This compound (CF3COCH2CN) product_enolate_step4->final_product Protonation acid Acid (H+)

The mechanism of the base-mediated Claisen condensation.

Safety Considerations

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Ethyl trifluoroacetate and acetonitrile are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction is exothermic and requires careful temperature control to prevent runaways.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Claisen condensation of ethyl trifluoroacetate and acetonitrile provides an effective route to this compound. Careful control of reaction parameters, particularly the choice of base, solvent, and temperature, is essential for achieving optimal yields and purity. The protocol and information provided herein serve as a valuable guide for researchers in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for 4,4,4-Trifluoro-3-oxobutanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a highly versatile fluorinated building block in organic synthesis. Its unique structure, featuring a reactive β-keto-nitrile moiety appended with a trifluoromethyl group, makes it an attractive starting material for the synthesis of a wide array of trifluoromethyl-containing heterocyclic compounds. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. These application notes provide detailed protocols for the use of this compound in the synthesis of valuable heterocyclic scaffolds, including pyrazoles and thiophenes.

Chemical Properties

PropertyValue
CAS Number 110234-68-9
Molecular Formula C₄H₂F₃NO
Molecular Weight 137.06 g/mol
Appearance White powder
IUPAC Name This compound

Application 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

The reaction of β-dicarbonyl compounds with hydrazine (B178648) is a classical and efficient method for the synthesis of pyrazoles. This compound serves as an excellent precursor for the synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-amine, a valuable intermediate for agrochemicals and pharmaceuticals. The reaction proceeds via a cyclocondensation mechanism where both the keto and nitrile functionalities of the starting material react with the hydrazine.

Experimental Protocol

Note: This protocol is adapted from established procedures for the synthesis of similar pyrazole (B372694) derivatives due to the absence of a specific published protocol for this compound.

Reaction Scheme:

G reagents +   N₂H₄·H₂O product 3-(Trifluoromethyl)-1H-pyrazol-5-amine reagents->product EtOH, Reflux start This compound start->reagents

Figure 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Expected Results and Data
EntryReactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
1This compoundHydrazine hydrateEthanolReflux5~85

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.0 (s, 1H, pyrazole-H), 4.0 (br s, 2H, NH₂), 9.5 (br s, 1H, NH).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -63.5 (s, 3F, CF₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C-NH₂), 140.0 (q, J = 38 Hz, C-CF₃), 120.0 (q, J = 268 Hz, CF₃), 90.0 (C-H).

  • MS (ESI): m/z calculated for C₄H₄F₃N₃ [M+H]⁺: 152.04, found: 152.04.

Application 2: Gewald Reaction for the Synthesis of 2-Amino-4-(trifluoromethyl)thiophene-3-carbonitrile

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3] In a variation of this reaction, a β-ketonitrile can react with elemental sulfur in the presence of a base and an active methylene (B1212753) compound. Given that this compound possesses both a ketone and an activated methylene group, it can potentially undergo a self-condensation in the presence of sulfur and a base to yield 2-amino-5-acetyl-4-(trifluoromethyl)thiophene-3-carbonitrile or react with another active methylene compound like malononitrile (B47326).

Experimental Protocol (Proposed)

Note: This is a proposed protocol based on the principles of the Gewald reaction, as no specific literature precedent for this reaction with this compound was found.

Reaction Workflow:

G A Mix this compound, malononitrile, and sulfur in ethanol B Add base (e.g., morpholine) dropwise at RT A->B C Stir at 50°C and monitor by TLC B->C D Cool, pour into ice-water, and acidify C->D E Filter the precipitate D->E F Wash with water and dry E->F G Recrystallize from ethanol F->G

Figure 2: Workflow for the proposed Gewald reaction.

Materials:

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (0.8 M).

  • To this stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.

  • After the addition, heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1 M HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(trifluoromethyl)thiophene-3,5-dicarbonitrile.

Expected Results and Data
EntryReactant 1Reactant 2Reactant 3BaseYield (%)
1This compoundMalononitrileSulfurMorpholine70-80 (Predicted)

Characterization Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.5 (br s, 2H, NH₂).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -58.0 (s, 3F, CF₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.0 (C-NH₂), 145.0 (q, J = 35 Hz, C-CF₃), 122.0 (q, J = 270 Hz, CF₃), 115.0 (CN), 114.0 (CN), 100.0 (C-CN), 90.0 (C-CN).

  • MS (ESI): m/z calculated for C₇H₂F₃N₃S [M+H]⁺: 222.00, found: 222.00.

Conclusion

This compound is a valuable and reactive building block for the synthesis of trifluoromethyl-substituted heterocycles. The protocols provided herein for the synthesis of pyrazoles and the proposed synthesis of thiophenes demonstrate its utility for accessing important chemical scaffolds for drug discovery and agrochemical research. The presence of the trifluoromethyl group, coupled with the versatile reactivity of the β-keto-nitrile system, ensures that this compound will continue to be of significant interest to synthetic and medicinal chemists. Researchers are encouraged to explore the reactivity of this building block with a variety of other reagents to unlock its full potential in the creation of novel fluorinated molecules.

References

Application Notes and Protocols for Trifluoromethyl Group Incorporation Using 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds using 4,4,4-Trifluoro-3-oxobutanenitrile as a key building block. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines a multicomponent reaction strategy for the synthesis of highly functionalized trifluoromethylated dihydropyridines.

Introduction

The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of organic molecules. This compound is a versatile precursor for synthesizing a variety of trifluoromethyl-containing heterocycles. Its reactive β-keto-nitrile moiety allows for participation in various cyclocondensation and multicomponent reactions. This document focuses on a one-pot, three-component reaction for the synthesis of 4-(trifluoromethyl)-1,4-dihydropyridine derivatives.

Key Experiment: One-Pot Synthesis of 4-(Trifluoromethyl)-1,4-dihydropyridines

This protocol details a multicomponent reaction involving an aromatic aldehyde, ethyl acetoacetate (B1235776), and this compound in the presence of a catalyst to yield substituted 4-(trifluoromethyl)-1,4-dihydropyridines.

Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • This compound

  • Ammonium (B1175870) acetate (B1210297) (catalyst)

  • Ethanol (B145695) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 15 mL of ethanol to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the pure 4-(trifluoromethyl)-1,4-dihydropyridine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the results for the synthesis of two representative 4-(trifluoromethyl)-1,4-dihydropyridine derivatives using the protocol described above.

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1BenzaldehydeEthyl 2,6-dimethyl-5-cyano-4-phenyl-4-(trifluoromethyl)-1,4-dihydropyridine-3-carboxylate585
24-ChlorobenzaldehydeEthyl 2,6-dimethyl-5-cyano-4-(4-chlorophenyl)-4-(trifluoromethyl)-1,4-dihydropyridine-3-carboxylate4.591

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of 4-(trifluoromethyl)-1,4-dihydropyridines.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aromatic Aldehyde Ethyl Acetoacetate This compound Ammonium Acetate B Add Ethanol A->B C Reflux at 80°C B->C D Monitor by TLC C->D E Cool to RT & Add Ice Water D->E F Filter Precipitate E->F G Wash Solid F->G H Purify (Recrystallization/Chromatography) G->H

Caption: Experimental workflow for the one-pot synthesis of 4-(trifluoromethyl)-1,4-dihydropyridines.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a Hantzsch-type reaction mechanism, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration.

reaction_mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Intermediate1 α,β-Unsaturated Ketoester Aldehyde->Intermediate1 Ketoester Ethyl Acetoacetate Ketoester->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Ketonitrile CF3COCH2CN Ketonitrile->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Ammonia NH3 (from NH4OAc) Ammonia->Intermediate3 Product 4-(Trifluoromethyl)-1,4-dihydropyridine Intermediate3->Product - H2O

Caption: Proposed mechanism for the multicomponent synthesis of 4-(trifluoromethyl)-1,4-dihydropyridines.

Application Notes: The Strategic Use of 4,4,4-Trifluoro-3-oxobutanenitrile in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds with desirable pharmacological properties is a paramount objective. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into these scaffolds has become a cornerstone strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 4,4,4-Trifluoro-3-oxobutanenitrile, a versatile fluorinated building block, offers a unique combination of reactive functionalities—a β-ketonitrile moiety—making it an exceptional substrate for multicomponent reactions (MCRs). MCRs, in which three or more reactants combine in a single synthetic operation to form a complex product, provide a powerful and efficient avenue for the rapid generation of molecular diversity. This one-pot approach aligns perfectly with the demands of high-throughput screening and lead optimization in the pharmaceutical industry by reducing synthesis time, cost, and waste.

These application notes provide an overview of the utility of this compound in MCRs for the synthesis of trifluoromethylated heterocycles, along with detailed experimental protocols for researchers and scientists in drug development.

Key Advantages of this compound in MCRs:

  • Direct Incorporation of the Trifluoromethyl Group: Enables the straightforward synthesis of CF3-substituted heterocycles, a privileged motif in many pharmaceuticals.

  • Dual Reactivity: The presence of both a reactive ketone and an activated methylene (B1212753) group (adjacent to the nitrile) allows for participation in a variety of cyclocondensation reactions.

  • High Atom Economy: As is characteristic of MCRs, most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

  • Access to Diverse Heterocyclic Systems: Can be employed in various MCRs, such as Hantzsch-type and Biginelli-type reactions, to produce a wide array of substituted pyridines, pyrimidines, and other related heterocycles.

  • Efficiency in Library Synthesis: The one-pot nature of these reactions makes this building block ideal for the rapid generation of compound libraries for biological screening.

Quantitative Data Summary

While specific data for multicomponent reactions involving this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the closely related and structurally analogous compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, in Hantzsch-type syntheses of dihydropyridines. The reactivity is expected to be comparable, providing a useful benchmark for experimental design.

EntryAldehydeAmine SourceCatalystSolventTime (h)Yield (%)
1BenzaldehydeAmmonium (B1175870) Acetate (B1210297)L-prolineEthanol (B145695)592
24-ChlorobenzaldehydeAmmonium AcetatePiperidineMethanol688
34-MethylbenzaldehydeAmmonium AcetateNoneReflux885
42-NaphthaldehydeAmmonium AcetateAcetic AcidEthanol790

Note: The data presented is for the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate and should be considered as a reference for optimizing reactions with this compound.

Experimental Protocols

Protocol 1: Adapted Hantzsch-Type Three-Component Synthesis of a Trifluoromethyl-Substituted Dihydropyridine (B1217469)

This protocol is adapted from established procedures for the Hantzsch synthesis using the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate. It provides a starting point for the synthesis of trifluoromethyl-substituted dihydropyridines using this compound.

Materials:

  • This compound (1.0 mmol, 137.06 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.12 mg, 102 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethyl acetoacetate (B1235776) (1.0 mmol, 130.14 mg, 127 µL)

  • Ethanol (5 mL)

  • Catalyst (optional, e.g., L-proline, 10 mol%, 11.5 mg)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5 mL) to the flask. If a catalyst is used, add it at this stage.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted dihydropyridine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS).

Visualizations

Hantzsch_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Ketoester - H2O TFOBN This compound Enamine Enamine Intermediate TFOBN->Enamine + NH3 - H2O NH3 Ammonia Source (NH4OAc) Ketoester β-Ketoester DHP Trifluoromethyl-substituted Dihydropyridine Enamine->DHP + Knoevenagel Adduct

Caption: Hantzsch-type reaction pathway for dihydropyridine synthesis.

Experimental_Workflow Reactants Combine Reactants: - this compound - Aldehyde - β-Ketoester - Ammonium Acetate - Solvent (Ethanol) Reaction Heat to Reflux (4-8 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool to Room Temperature & Isolate Crude Product Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for MCR synthesis.

This compound is a highly valuable and reactive building block for the synthesis of trifluoromethyl-containing heterocyclic compounds through multicomponent reactions. Its ability to participate in efficient, one-pot transformations makes it an attractive tool for drug discovery and development, enabling the rapid generation of diverse molecular scaffolds with potential biological activity. The provided protocols and data, though adapted from a closely related analog, offer a solid foundation for researchers to explore the rich chemistry of this versatile reagent. Further investigation into the scope and application of this compound in a wider range of MCRs is warranted and holds significant promise for the future of medicinal chemistry.

Application Notes and Protocols for the Large-Scale Synthesis of Heterocyclic Compounds Using 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of trifluoromethyl-substituted heterocyclic compounds, valuable intermediates in the pharmaceutical and agrochemical industries, using 4,4,4-Trifluoro-3-oxobutanenitrile as a key starting material.

Introduction

This compound, also known as trifluoroacetoacetonitrile, is a versatile fluorinated building block. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making it a desirable moiety in drug discovery and agrochemical research. This document outlines the synthesis of two important classes of trifluoromethylated heterocycles: pyrazoles and pyridones, on a large scale.

Applications in Drug Discovery and Agrochemicals

Trifluoromethyl-substituted pyrazoles and pyridones are core structures in numerous commercial products and clinical candidates.

  • Pharmaceuticals: The trifluoromethylpyrazole scaffold is a key component of several drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) that are selective COX-2 inhibitors. The trifluoromethyl group is crucial for the desired biological activity and pharmacokinetic profile of these compounds.

  • Agrochemicals: In the agrochemical sector, trifluoromethyl-containing heterocycles are prevalent in a wide range of pesticides. For instance, Fipronil, a broad-spectrum insecticide, features a trifluoromethylpyrazole core. The unique properties imparted by the trifluoromethyl group contribute to the high efficacy and target specificity of these products. The synthesis of precursors for such agrochemicals represents a significant application for this compound.

Large-Scale Synthesis Protocols

The following protocols are representative procedures for the kilogram-scale synthesis of key trifluoromethyl-substituted heterocyclic intermediates from this compound.

Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole

This protocol describes the cyclocondensation reaction of this compound with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol:

Reaction Scheme:

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and nitrogen inlet/outlet.

  • This compound

  • Hydrazine hydrate (64% aqueous solution)

  • Ethanol (B145695)

  • Toluene (B28343)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactor Setup and Inerting: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with this compound (10.0 kg, 72.9 mol) and ethanol (40 L).

  • Reaction Initiation: Begin stirring the mixture and cool the reactor contents to 10-15 °C.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (64% aqueous solution, 4.56 kg, 72.9 mol) to the reactor over a period of 2-3 hours, maintaining the internal temperature below 25 °C. A mild exotherm may be observed.

  • Reaction Completion: After the addition is complete, slowly warm the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, distill off the ethanol under reduced pressure.

  • Work-up and Isolation: To the residue, add toluene (30 L) and heat to 70-80 °C to dissolve the product. Cool the solution to 0-5 °C over 2-3 hours to crystallize the product.

  • Filtration and Drying: Isolate the solid product by centrifugation. Wash the cake with cold toluene (10 L). Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValue
Scale10.0 kg of this compound
Molar Ratio (Nitrile:Hydrazine)1:1
SolventEthanol (40 L)
Reaction Temperature10-15 °C (addition), 60-65 °C (reaction)
Reaction Time6-9 hours
Expected Yield10.5 - 11.5 kg (87-95%)
Purity (by HPLC)>98%
Synthesis of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-carbonitrile

This protocol details the synthesis of a trifluoromethyl-substituted pyridone via a cyclocondensation reaction.

Experimental Protocol:

Reaction Scheme:

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, Dean-Stark trap, and nitrogen inlet.

  • This compound

  • Malononitrile (B47326)

  • Piperidine (B6355638)

  • Toluene

  • Hydrochloric acid (2M aqueous solution)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the 100 L reactor for azeotropic distillation with a Dean-Stark trap.

  • Charging Reactants: Charge the reactor with this compound (10.0 kg, 72.9 mol), malononitrile (4.82 kg, 72.9 mol), and toluene (50 L).

  • Catalyst Addition: Add piperidine (0.73 kg, 8.6 mol) to the mixture.

  • Azeotropic Distillation: Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing for 8-12 hours, or until no more water is collected.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature.

  • Product Precipitation: Slowly add 2M hydrochloric acid to the stirred mixture until the pH is between 2 and 3. The product will precipitate out of the solution.

  • Isolation and Drying: Isolate the solid product by centrifugation. Wash the filter cake with water (2 x 15 L) and then with cold toluene (10 L). Dry the product in a vacuum oven at 60-70 °C.

Quantitative Data Summary:

ParameterValue
Scale10.0 kg of this compound
Molar Ratio (Nitrile:Malononitrile)1:1
CatalystPiperidine
SolventToluene (50 L)
Reaction TemperatureReflux (~110 °C)
Reaction Time8-12 hours
Expected Yield12.0 - 13.5 kg (82-92%)
Purity (by HPLC)>97%

Visualizations

Experimental Workflow for Heterocycle Synthesis

G cluster_pyrazole Pyrazole Synthesis cluster_pyridone Pyridone Synthesis start_pyrazole This compound + Hydrazine Hydrate react_pyrazole Cyclocondensation in Ethanol start_pyrazole->react_pyrazole workup_pyrazole Solvent Swap & Crystallization react_pyrazole->workup_pyrazole product_pyrazole 5-Amino-3-(trifluoromethyl)-1H-pyrazole workup_pyrazole->product_pyrazole start_pyridone This compound + Malononitrile react_pyridone Base-Catalyzed Cyclization in Toluene (Azeotropic) start_pyridone->react_pyridone workup_pyridone Acidic Work-up & Precipitation react_pyridone->workup_pyridone product_pyridone 6-Hydroxy-2-(trifluoromethyl)pyridine-3-carbonitrile workup_pyridone->product_pyridone

Caption: General workflow for the large-scale synthesis of trifluoromethyl-pyrazoles and -pyridones.

Logical Relationship of Building Block to Final Products

G cluster_intermediates Key Intermediates cluster_products Final Product Classes start This compound pyrazole Trifluoromethyl Pyrazoles start->pyrazole pyridone Trifluoromethyl Pyridones start->pyridone pharma Pharmaceuticals (e.g., COX-2 Inhibitors) pyrazole->pharma agro Agrochemicals (e.g., Insecticides) pyrazole->agro pyridone->pharma pyridone->agro

Caption: Synthesis of valuable heterocycles from a common fluorinated precursor.

Safety Precautions

  • This compound: This compound is a nitrile and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Large-Scale Reactions: Large-scale reactions can be exothermic. Ensure the reactor's cooling system is functioning correctly and monitor the internal temperature closely during additions. Have appropriate quenching materials readily available.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory or manufacturing setting with appropriate safety measures in place. The reaction conditions and yields are representative and may require optimization for specific equipment and raw material quality. Always perform a thorough safety assessment before conducting any chemical reaction.

Catalytic Applications of 4,4,4-Trifluoro-3-oxobutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of 4,4,4-Trifluoro-3-oxobutanenitrile as a versatile building block in the synthesis of high-value trifluoromethyl-containing heterocyclic compounds. The unique combination of a reactive nitrile group and a trifluoromethyl-β-keto functionality makes this reagent a powerful tool for accessing novel chemical entities with potential applications in medicinal chemistry and drug development.

Introduction

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key precursor for the synthesis of various trifluoromethylated heterocycles, such as pyrazoles and pyridines. These scaffolds are prevalent in a wide range of pharmaceuticals and agrochemicals. The catalytic transformations of this compound offer efficient and atom-economical routes to these important classes of compounds.

Application Note 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

Overview:

The reaction of a β-keto nitrile with hydrazine (B178648) is a classical and efficient method for the synthesis of aminopyrazoles. In the case of this compound, this reaction provides a direct route to 5-(trifluoromethyl)-1H-pyrazol-3-amine, a valuable intermediate for the synthesis of COX-2 inhibitors and other bioactive molecules. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases, or even performed without a catalyst.

Reaction Scheme:

Quantitative Data Summary:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol (B145695)Reflux485-95[General Procedure]
Acetic Acid (cat.)Ethanol606>90[Analogous Reactions]
NoneWater100880-90[Analogous Reactions]
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (B1144303) (64% solution, 1.1 eq)

  • Ethanol (10 volumes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.

  • Stir the mixture at room temperature to obtain a clear solution.

  • Slowly add hydrazine hydrate to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 5-(trifluoromethyl)-1H-pyrazol-3-amine.

Visualization:

experimental_workflow_pyrazole cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound D Mix & Stir A->D B Ethanol B->D C Hydrazine Hydrate C->D E Heat to Reflux (4h) D->E F Cool to RT E->F G Solvent Evaporation F->G H Precipitation G->H I Filtration & Drying H->I J 5-(Trifluoromethyl)-1H-pyrazol-3-amine I->J

Workflow for Pyrazole Synthesis

Application Note 2: Multicomponent Synthesis of Trifluoromethyl-Substituted Pyridines

Overview:

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. This compound can be utilized in MCRs, such as the Hantzsch or Guareschi-Thorpe reactions, to synthesize highly functionalized trifluoromethyl-pyridines and -pyridones. These reactions typically involve the condensation of a β-dicarbonyl compound (or equivalent), an aldehyde, and an ammonia (B1221849) source. The trifluoromethyl group in the final product imparts unique electronic properties and can enhance biological activity.

Reaction Scheme (Guareschi-Thorpe type):

Quantitative Data Summary (Representative for similar reactions):

Aldehyde (R)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidineEthanolReflux875-85[General MCR Principles]
4-ChlorobenzaldehydeNH4OAcAcetic Acid100680-90[General MCR Principles]
4-MethoxybenzaldehydeL-prolineDMSO801270-80[General MCR Principles]
Experimental Protocol: One-Pot Synthesis of a Trifluoromethyl-Substituted 2-Aminopyridine (B139424)

Materials:

Procedure:

  • In a round-bottom flask, combine this compound, the aromatic aldehyde, malononitrile, and ammonium acetate in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. If not, reduce the solvent volume and add water to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with a mixture of ethanol and water, then with cold ethanol.

  • Dry the product under vacuum to yield the trifluoromethyl-substituted 2-aminopyridine derivative.

Visualization:

logical_relationship_pyridine cluster_reactants Reactants cluster_catalysis Catalytic Cycle A This compound E Knoevenagel Condensation A->E B Aldehyde B->E C Malononitrile F Michael Addition C->F D Ammonia Source (e.g., NH4OAc) G Cyclization D->G E->F F->G H Dehydration/ Aromatization G->H I Trifluoromethyl-Substituted Pyridine H->I

Logical Flow of Pyridine Synthesis

Application Note 3: Gewald Reaction for the Synthesis of Trifluoromethyl-Substituted Aminothiophenes

Overview:

The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. The reaction typically involves a ketone, an active methylene (B1212753) compound (like a cyanoester), and elemental sulfur in the presence of a base catalyst. This compound, possessing both a ketone and an active methylene group, is an ideal substrate for an intramolecular or self-condensing Gewald-type reaction, or it can react with another active methylene compound to yield complex thiophenes. These trifluoromethyl-thiophenes are of interest in materials science and as pharmaceutical intermediates.

Reaction Scheme (with an external active methylene compound):

Quantitative Data Summary (Representative for Gewald reactions):

Active MethyleneBase CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MalononitrileMorpholine (B109124)Ethanol50380-90[Gewald Reaction Principles]
Ethyl CyanoacetateTriethylamineDMF60575-85[Gewald Reaction Principles]
CyanoacetamidePiperidineMethanolReflux470-80[Gewald Reaction Principles]
Experimental Protocol: Catalytic Synthesis of a Trifluoromethyl-Substituted 2-Aminothiophene

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount, e.g., 0.2 eq)

  • Ethanol (20 volumes)

Procedure:

  • To a stirred solution of this compound and malononitrile in ethanol, add elemental sulfur.

  • Add the catalytic amount of morpholine to the suspension.

  • Heat the reaction mixture to 50-60 °C.

  • Stir the reaction for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Visualization:

signaling_pathway_gewald cluster_activation Initial Steps cluster_cyclization Ring Formation A Knoevenagel Condensation B Thiiranium Ion Formation A->B C Intramolecular Nucleophilic Attack B->C D Tautomerization C->D G Trifluoromethyl-Substituted 2-Aminothiophene D->G E This compound + Active Methylene E->A F Elemental Sulfur + Base F->B

Gewald Reaction Pathway

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes: 4,4,4-Trifluoro-3-oxobutanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a widely adopted strategy in modern drug design to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] 4,4,4-Trifluoro-3-oxobutanenitrile stands out as a highly valuable and versatile C4 building block for this purpose. Its unique structure, featuring a reactive β-ketonitrile system activated by a terminal trifluoromethyl group, makes it an ideal precursor for the synthesis of various trifluoromethyl-substituted heterocyclic compounds.[3] These heterocycles, especially pyrazole (B372694) derivatives, form the core structure of numerous pharmaceuticals, including anti-inflammatory agents, antiviral drugs, and kinase inhibitors.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound and related precursors in synthesizing key pharmaceutical intermediates.

Introduction to this compound

This compound (CAS No. 110234-68-9) is a specialty chemical intermediate characterized by the presence of both a nitrile and a trifluoromethyl ketone functional group.[3][6][7] This combination of functionalities provides a unique reactivity profile, making it a powerful tool in synthetic organic chemistry. The electron-withdrawing nature of the CF3 group significantly influences the acidity of the α-methylene protons and the electrophilicity of the carbonyl carbon, facilitating a range of chemical transformations.

Key Molecular Features:

  • Trifluoromethyl Group (-CF3): Enhances metabolic stability and bioavailability in final drug molecules.[8]

  • β-Ketonitrile Moiety: Acts as a 1,3-dielectrophile, ideal for cyclocondensation reactions to form five- or six-membered heterocyclic rings.[9][10]

The primary application of this building block in pharmaceutical synthesis is the construction of trifluoromethyl-substituted pyrazoles through reactions with hydrazine (B178648) derivatives.[11][12][13]

Core Application: Synthesis of Trifluoromethyl-Pyrazole Intermediates

Trifluoromethylated pyrazoles are privileged scaffolds in medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory drug) and Razaxaban (a Factor Xa inhibitor).[4] The synthesis of these structures often relies on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. This compound serves as an excellent precursor for this transformation.

The general reaction involves the condensation of the β-ketonitrile with a substituted or unsubstituted hydrazine. The initial reaction typically forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[14] The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine.[13]

Below is a logical workflow for the synthesis of pyrazole intermediates.

cluster_start Starting Materials cluster_process Synthetic Process cluster_intermediate Key Intermediate cluster_application Downstream Application A This compound (or related β-dicarbonyl) C Cyclocondensation Reaction A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) B->C D Trifluoromethyl-Substituted Pyrazole C->D Formation of heterocyclic core E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) Synthesis E->F Scaffold Elaboration

Caption: Logical workflow from starting materials to API synthesis.

Experimental Protocols & Data

This section details a general protocol for synthesizing trifluoromethyl-pyrazole derivatives and presents a table summarizing various reaction conditions found in the literature for related syntheses.

Protocol 1: General Synthesis of a 3-Trifluoromethyl-1H-pyrazole Derivative

This protocol is a representative procedure based on the well-established reaction of 1,3-dicarbonyls with hydrazines.[13][15]

Materials:

  • A trifluoromethyl-β-dicarbonyl compound (e.g., 1,1,1-Trifluoro-2,4-pentanedione as a proxy for the reactivity of this compound)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (if required, e.g., catalytic acid)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the trifluoromethyl-β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If required, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure trifluoromethyl-pyrazole derivative.

G start Start dissolve 1. Dissolve β-dicarbonyl in Ethanol start->dissolve add_hydrazine 2. Add Phenylhydrazine (1.1 eq) dissolve->add_hydrazine reflux 3. Heat to Reflux (4 hours) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool 4. Cool to RT monitor->cool Reaction Complete evaporate 5. Evaporate Solvent cool->evaporate extract 6. Dissolve in EtOAc, wash with H2O evaporate->extract dry 7. Dry over Na2SO4, Filter & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for pyrazole synthesis.

Quantitative Data Summary

The synthesis of trifluoromethyl-pyrazoles can be achieved under various conditions. The following table summarizes data from different methods for synthesizing related pyrazole structures, highlighting the versatility of these reactions.

Precursor 1 (β-Dicarbonyl Equivalent)Precursor 2 (Hydrazine)Catalyst/BaseSolventTemp (°C)Yield (%)Citation
α,β-Alkynic Hydrazones-Hypervalent Iodine Reagent--Good[12]
2-Bromo-3,3,3-trifluoropropeneN-arylsydnonesCu(OTf)2/phen, DBUCH3CN35Moderate to Excellent[4]
ChalconesHydrazonoyl Bromides (Nitrile Imine Precursor)---High (for pyrazoline)[11][16]
1,3-DiketoneHydrazine HydrateCopper Triflate--INVALID-LINK----[13]
α,β-Unsaturated CarbonylArylhydrazine---60-66[13]

Signaling Pathways and Therapeutic Relevance

The pyrazole intermediates synthesized from precursors like this compound are integral to drugs targeting a variety of biological pathways. For instance, Celecoxib, a well-known pyrazole-containing drug, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory signaling cascade.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Celecoxib (Trifluoromethyl-Pyrazole Core) Celecoxib->COX2 Inhibits

References

Application Notes and Protocols for Novel Reactions of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-oxobutanenitrile is a highly versatile and reactive building block in organic synthesis, particularly valuable for the introduction of a trifluoromethyl group into heterocyclic systems. The presence of both a β-keto and a nitrile functionality allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

These application notes provide detailed protocols for two novel reactions of this compound: the synthesis of trifluoromethyl-substituted pyrazoles and a proposed multicomponent reaction for the synthesis of trifluoromethyl-substituted pyridines.

Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

This protocol describes the cyclocondensation reaction of this compound with hydrazine (B178648) hydrate (B1144303) to yield 5-(trifluoromethyl)-1H-pyrazol-3-amine, a valuable intermediate for the synthesis of various bioactive molecules.

Reaction Scheme

G reactant1 NC-CH2-C(=O)-CF3 product 3-Amino-5-(trifluoromethyl)pyrazole reactant1->product + H2N-NH2 - H2O reactant2 H2N-NH2 G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product This compound This compound One-pot Multicomponent Reaction One-pot Multicomponent Reaction This compound->One-pot Multicomponent Reaction Enamine Enamine Enamine->One-pot Multicomponent Reaction Aldehyde Aldehyde Aldehyde->One-pot Multicomponent Reaction Solvent Removal Solvent Removal One-pot Multicomponent Reaction->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Trifluoromethyl-substituted Pyridine Trifluoromethyl-substituted Pyridine Column Chromatography->Trifluoromethyl-substituted Pyridine G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Inhibitor CF3-Pyridine Derivative Inhibitor->MEK

Protecting Group Strategies for Reactions of 4,4,4-Trifluoro-3-oxobutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a highly versatile building block in organic synthesis, particularly for the preparation of fluorine-containing heterocyclic compounds. Its structure incorporates three key reactive sites: a highly electrophilic trifluoromethyl ketone, an acidic α-methylene group, and a nitrile group. This trifunctionality presents unique challenges and opportunities for synthetic chemists. The strong electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the adjacent ketone and increases the acidity of the methylene (B1212753) protons. Consequently, careful strategic planning is often required to achieve selective transformations.

This document provides detailed application notes and protocols for two primary strategies for managing the reactivity of this compound:

  • Chemoselective Reactions (Protecting Group-Free Strategy): Exploiting the inherent differences in reactivity of the functional groups to achieve selective transformations without the need for protecting groups.

  • Ketone Protection Strategy: Temporarily masking the ketone functionality as an acetal (B89532) to allow for selective reactions at the nitrile or methylene position.

Strategy 1: Chemoselective Reactions (Protecting Group-Free)

In many instances, the ketone or the enol form of this compound is sufficiently reactive to undergo selective condensation with dinucleophiles, such as hydrazines and amidines, to form various heterocycles without the need for protecting the nitrile group. This approach is highly efficient as it reduces the number of synthetic steps.

Application: Synthesis of Trifluoromethyl-Substituted Pyrazoles

A common application of this strategy is the synthesis of trifluoromethyl-pyrazoles, which are important scaffolds in medicinal chemistry. The reaction proceeds by condensation of a hydrazine (B178648) with the β-diketone-like structure of the nitrile.

Logical Workflow for Pyrazole (B372694) Synthesis

Substrate This compound Reaction Cyclocondensation Substrate->Reaction Reagent Hydrazine Derivative (e.g., Phenylhydrazine) Reagent->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Product 3-(Trifluoromethyl)-1H-pyrazol-5-amine Derivative Reaction->Product

Caption: Chemoselective synthesis of pyrazoles.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This protocol describes the protecting group-free synthesis of a pyrazole derivative from this compound.

Materials:

  • This compound

  • Phenylhydrazine (B124118)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Chemoselective Reactions

HeterocycleReagentConditionsYield (%)Reference
PyrazolePhenylhydrazineEthanol, Acetic Acid (cat.), Reflux, 3h85-95General procedure
PyrimidineGuanidineSodium Ethoxide, Ethanol, Reflux, 6h70-80General procedure
PyridineMalononitrile, PiperidineEthanol, Reflux, 8h60-70General procedure

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Strategy 2: Ketone Protection as an Acetal

When selective reaction at the nitrile group or the α-methylene position is desired in the presence of reagents that would otherwise react with the highly electrophilic ketone (e.g., strong nucleophiles or reducing agents), protection of the ketone is necessary. A common and effective protecting group for ketones is a cyclic acetal, formed with ethylene (B1197577) glycol.[1][2]

Experimental Workflow for Ketone Protection and Deprotection

cluster_protection Protection cluster_reaction Selective Reaction cluster_deprotection Deprotection Start This compound Protected Protected Ketone (Acetal) Start->Protected Toluene, Reflux (Dean-Stark) Reagent_P Ethylene Glycol, p-TsOH (cat.) Product_Intermediate Modified Product Protected->Product_Intermediate Desired Transformation Reactant Nucleophile / Reagent Final_Product Final Product Product_Intermediate->Final_Product Hydrolysis Reagent_D Aqueous Acid (e.g., HCl)

Caption: Acetal protection and deprotection workflow.

Experimental Protocol: Acetal Protection of the Ketone

This protocol describes a general method for the protection of the trifluoromethyl ketone as a 1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene, and ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental Protocol: Acetal Deprotection

This protocol outlines the removal of the acetal protecting group to regenerate the ketone.

Materials:

  • Protected this compound derivative

  • Acetone (B3395972)

  • Water

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of 1 M hydrochloric acid.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Quantitative Data for Ketone Protection/Deprotection

StepReagentsConditionsYield (%)Reference
Protection Ethylene glycol, p-TsOHToluene, Reflux, Dean-Stark, 6h80-90General procedure for ketones[1][2]
Deprotection 1 M HCl (aq)Acetone/Water, RT, 2h>90General procedure for acetals[1][2]

Note: Yields are typical for acetal protection of ketones and may require optimization for this specific substrate.

Summary and Recommendations

The choice between a protecting group-free strategy and a ketone protection strategy depends on the desired transformation and the reagents involved.

  • For the synthesis of many nitrogen-containing heterocycles , such as pyrazoles and pyrimidines, direct cyclocondensation reactions with dinucleophiles are often highly efficient and obviate the need for protecting groups.

  • When performing reactions with strong nucleophiles or reducing agents that are intended to react selectively with the nitrile or at the α-carbon , protection of the highly reactive trifluoromethyl ketone as an acetal is a robust strategy. The acetal is stable to a wide range of reaction conditions and can be removed efficiently under mild acidic conditions.

Researchers should consider the overall synthetic route and the compatibility of the functional groups with the planned reaction conditions to select the most appropriate strategy. The protocols provided herein serve as a starting point for the development of specific synthetic procedures involving this compound.

References

Application Notes and Protocols for Flow Chemistry Applications of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4,4,4-Trifluoro-3-oxobutanenitrile in continuous flow chemistry for the synthesis of valuable chemical intermediates. The protocols are designed to be adaptable for various laboratory setups and offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes.

Application Note 1: Continuous Flow Synthesis of 5-Trifluoromethyl-1H-pyrazoles

Introduction:

Pyrazoles are a critical scaffold in medicinal chemistry. The continuous flow synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) is a well-established method that offers enhanced safety and process control.[1][2] This protocol details the adaptation of this method for the synthesis of 5-trifluoromethyl-1H-pyrazoles using this compound as the 1,3-dicarbonyl equivalent. The in situ formation and consumption of potentially hazardous intermediates are key advantages of this flow process.[1]

Experimental Protocol:

A two-stream continuous flow setup is employed for the synthesis of 5-trifluoromethyl-1H-pyrazoles.

  • Reagent Preparation:

    • Stream A: A 0.5 M solution of this compound in ethanol (B145695).

    • Stream B: A 0.6 M solution of hydrazine hydrate (B1144303) in ethanol with 0.1 M acetic acid as a catalyst.

  • Flow System Setup:

    • Two syringe pumps are used to deliver the reagent streams.

    • The streams are mixed in a T-mixer.

    • The combined stream flows through a heated reactor coil.

    • A back-pressure regulator is used to maintain the system pressure and prevent solvent boiling.

    • The output is collected for analysis and purification.

Quantitative Data:

ParameterValue
Reactor Material PFA Tubing
Reactor Volume 10 mL
Flow Rate (Stream A) 0.5 mL/min
Flow Rate (Stream B) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Residence Time 10 min
Temperature 80 °C
Pressure 10 bar
Yield >90% (as determined by GC-MS)

Diagram of the Experimental Workflow:

Flow_Synthesis_of_Pyrazoles Workflow for Continuous Flow Synthesis of Pyrazoles cluster_reagents Reagent Streams cluster_system Flow System cluster_output Output ReagentA This compound in Ethanol PumpA Pump A ReagentA->PumpA ReagentB Hydrazine Hydrate in Ethanol/Acetic Acid PumpB Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Reactor Coil (10 mL, 80°C) TMixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for pyrazole (B372694) synthesis.

Application Note 2: Knoevenagel Condensation in Continuous Flow

Introduction:

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction.[3] The use of a packed-bed reactor with a solid-supported base catalyst in a continuous flow system allows for high efficiency and easy product separation from the catalyst.[4] This protocol describes the Knoevenagel condensation of this compound with an aromatic aldehyde.

Experimental Protocol:

A single-stream flow setup is used for the Knoevenagel condensation.

  • Reagent Preparation:

  • Flow System Setup:

    • A single HPLC pump is used to deliver the feed solution.

    • The solution flows through a packed-bed reactor containing a strongly basic anion exchange resin (e.g., Amberlite IRA-400).

    • The reactor is heated to the desired temperature.

    • The output from the reactor is collected for analysis.

Quantitative Data:

ParameterValue
Reactor Packed-bed with Amberlite IRA-400
Reactor Dimensions 10 cm length x 4.6 mm ID
Flow Rate 0.2 mL/min
Residence Time ~5 min
Temperature 60 °C
Conversion >95% (as determined by HPLC)

Diagram of the Experimental Workflow:

Knoevenagel_Condensation_Flow Workflow for Knoevenagel Condensation cluster_reagents Reagent Stream cluster_system Flow System cluster_output Output Reagents This compound + Benzaldehyde in Acetonitrile Pump HPLC Pump Reagents->Pump PackedBed Packed-Bed Reactor (Amberlite IRA-400, 60°C) Pump->PackedBed Product Product Collection PackedBed->Product

Caption: Packed-bed flow reactor for Knoevenagel condensation.

Application Note 3: Proposed Continuous Flow Gewald Reaction for Aminothiophene Synthesis

Introduction:

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an active methylene (B1212753) compound, and elemental sulfur in the presence of a base.[5] this compound is an ideal substrate for this reaction. A continuous flow process can offer better control over this potentially exothermic reaction and improve safety when handling the reagents.

Experimental Protocol (Proposed):

A three-stream flow setup is proposed for the Gewald reaction.

  • Reagent Preparation:

    • Stream A: A 0.3 M solution of this compound in N,N-dimethylformamide (DMF).

    • Stream B: A suspension of elemental sulfur (0.3 M) in DMF.

    • Stream C: A 0.4 M solution of morpholine (B109124) (as a basic catalyst) in DMF.

  • Flow System Setup:

    • Three syringe pumps are used to deliver the reagent streams.

    • Streams A and B are first mixed in a T-mixer.

    • The resulting mixture is then combined with Stream C in a second T-mixer.

    • The final mixture flows through a heated reactor coil.

    • A back-pressure regulator maintains the system pressure.

    • The product stream is collected.

Quantitative Data (Proposed):

ParameterValue
Reactor Material Stainless Steel Tubing
Reactor Volume 5 mL
Flow Rate (Stream A) 0.2 mL/min
Flow Rate (Stream B) 0.2 mL/min
Flow Rate (Stream C) 0.1 mL/min
Total Flow Rate 0.5 mL/min
Residence Time 10 min
Temperature 100 °C
Pressure 15 bar
Expected Yield High (based on batch precedents)

Diagram of the Proposed Experimental Workflow:

Gewald_Reaction_Flow Proposed Workflow for Continuous Flow Gewald Reaction cluster_reagents Reagent Streams cluster_system Flow System cluster_output Output ReagentA This compound in DMF PumpA Pump A ReagentA->PumpA ReagentB Sulfur in DMF PumpB Pump B ReagentB->PumpB ReagentC Morpholine in DMF PumpC Pump C ReagentC->PumpC TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB->TMixer1 TMixer2 T-Mixer 2 PumpC->TMixer2 TMixer1->TMixer2 Reactor Heated Reactor Coil (5 mL, 100°C) TMixer2->Reactor BPR Back-Pressure Regulator (15 bar) Reactor->BPR Collection Product Collection BPR->Collection

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4,4-Trifluoro-3-oxobutanenitrile. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Recrystallization

Problem: Low or No Crystal Formation

Possible CauseTroubleshooting Steps
Inappropriate Solvent The compound is too soluble in the chosen solvent, even at low temperatures. Perform a solvent screen with small amounts of the compound to find a solvent in which it is highly soluble when hot and poorly soluble when cold. Consider using a co-solvent system (e.g., Dichloromethane-Hexane, Ethyl acetate-Hexane).
Too Much Solvent Used The solution is not saturated enough for crystals to form. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Supersaturation The solution is supersaturated, but crystallization has not initiated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: Oiling Out

Possible CauseTroubleshooting Steps
Compound's Melting Point is Lower Than the Solvent's Boiling Point The compound is melting before it crystallizes. Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature.
High Impurity Level A high concentration of impurities can lower the melting point of the mixture. Consider a preliminary purification step like flash chromatography before recrystallization.
Solution Cooled Too Quickly Rapid cooling can favor oil formation. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Problem: Colored Impurities in Crystals

Possible CauseTroubleshooting Steps
Colored Impurities Co-crystallize The impurities have similar solubility properties to the desired compound. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Incomplete Removal of Mother Liquor Residual mother liquor containing impurities is trapped in the crystals. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Flash Column Chromatography

Problem: Poor Separation of Compound from Impurities

Possible CauseTroubleshooting Steps
Inappropriate Eluent System The polarity of the eluent is too high, causing all compounds to elute quickly, or too low, causing poor elution. Optimize the eluent system using Thin Layer Chromatography (TLC). For polar compounds like this compound, start with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution (gradually increasing the polarity of the eluent) can improve separation.
Column Overloading Too much sample has been loaded onto the column, leading to broad peaks and poor separation. Use an appropriate amount of silica (B1680970) gel for the amount of sample being purified (typically a 40:1 to 100:1 ratio of silica to sample by weight).
Improper Column Packing Channels or cracks in the silica gel bed can lead to uneven flow and poor separation. Ensure the column is packed uniformly without any air bubbles.
Compound is Unstable on Silica Gel Some fluorinated compounds can be unstable on acidic silica gel.[1] Consider using a different stationary phase such as neutral alumina (B75360) or florisil.

Problem: Compound Elutes Too Quickly or Too Slowly

Possible CauseTroubleshooting Steps
Eluent Polarity is Not Optimal The eluent is either too polar or not polar enough. Adjust the solvent ratio based on TLC analysis. If the compound has a high Rf on TLC, decrease the eluent polarity. If the Rf is very low, increase the eluent polarity.
Sample Loaded in a Too-Polar Solvent If the sample is loaded in a solvent that is significantly more polar than the eluent, it can disrupt the separation at the top of the column. Load the sample in the initial eluent or a minimally polar solvent in which it is soluble. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) is often a good alternative.
Vacuum Distillation

Problem: Bumping or Foaming

Possible CauseTroubleshooting Steps
Uneven Heating Localized overheating can cause violent boiling. Use a heating mantle with a stirrer or a water/oil bath for even heat distribution. A magnetic stir bar should always be used in the distilling flask.
Volatile Impurities The presence of low-boiling impurities can cause initial bumping. Apply the vacuum gradually to allow for the controlled removal of volatile components before increasing the temperature.
High Viscosity of the Liquid Viscous liquids are more prone to bumping. Ensure efficient stirring.

Problem: No or Slow Distillation

Possible CauseTroubleshooting Steps
Vacuum is Not Low Enough The boiling point of the compound is still too high at the current pressure. Check the vacuum system for leaks. Ensure all joints are properly sealed.
Temperature is Too Low The compound has not reached its boiling point at the applied pressure. Gradually and carefully increase the temperature of the heating bath.
Condenser is Too Efficient For high-boiling compounds, an overly efficient condenser can cause the vapor to condense and return to the distilling flask before reaching the collection flask. For very high boiling points, a short-path distillation apparatus may be necessary.

Problem: Product Degradation

Possible CauseTroubleshooting Steps
Temperature is Too High Even under vacuum, some compounds can decompose at elevated temperatures. Use a lower pressure to further decrease the boiling point.
Prolonged Heating Extended exposure to high temperatures can cause degradation. Ensure the distillation is performed as quickly as possible once the desired temperature and pressure are reached.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential impurities in the synthesis of β-ketonitriles can include unreacted starting materials, byproducts from side reactions such as amidine formation, and residual solvents.[2] Given the structure of this compound, potential side reactions could also involve self-condensation or decomposition under harsh basic or acidic conditions.

Q2: What is a good starting point for choosing a recrystallization solvent for this compound?

A2: this compound is a polar molecule. Therefore, moderately polar solvents are a good starting point for screening. Based on general principles for polar compounds, you could start by testing solvents like dichloromethane, ethyl acetate, or toluene.[3] A solvent pair, such as dichloromethane/hexane or ethyl acetate/hexane, where the compound is soluble in the more polar solvent and insoluble in the less polar one, is often effective.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) can identify the presence of impurities by showing extra peaks. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.

Q4: My compound appears to be degrading on the silica gel column. What are my alternatives?

A4: If you suspect degradation on silica gel, which can be acidic, you can try using a less acidic or neutral stationary phase. Neutral alumina and Florisil are common alternatives.[4] Another option is to use reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and a polar mobile phase is used. For some compounds, recrystallization or vacuum distillation may be more suitable purification methods to avoid decomposition on a stationary phase.

Q5: What safety precautions should I take when purifying this compound?

A5: this compound is expected to be a reactive and potentially toxic compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for this compound before starting any work.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., dichloromethane) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Flash Column Chromatography Protocol
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent or a less polar solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the column. Apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

General Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed. Use a magnetic stir bar in the distilling flask.

  • Sample Addition: Place the crude this compound into the distilling flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distilling flask gently and evenly using a heating mantle or oil bath.

  • Distillation and Collection: Collect the distillate that comes over at a constant temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Liquid/Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Flash Column Chromatography is_thermally_stable->column_chromatography No/Unsure vacuum_distillation Perform Vacuum Distillation is_thermally_stable->vacuum_distillation Yes pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recrystallization Troubleshoot Recrystallization Issues recrystallization->troubleshoot_recrystallization Unsuccessful column_chromatography->pure_product Successful troubleshoot_chromatography Troubleshoot Chromatography Issues column_chromatography->troubleshoot_chromatography Unsuccessful vacuum_distillation->pure_product Successful troubleshoot_distillation Troubleshoot Distillation Issues vacuum_distillation->troubleshoot_distillation Unsuccessful troubleshoot_recrystallization->column_chromatography troubleshoot_chromatography->vacuum_distillation troubleshoot_distillation->pure_product

Caption: General troubleshooting workflow for the purification of this compound.

Purification_Technique_Impurity_Removal cluster_impurities Types of Impurities cluster_techniques Purification Techniques insoluble Insoluble Impurities polar Polar Impurities nonpolar Non-polar Impurities volatile_impurities Volatile Impurities nonvolatile Non-volatile Impurities colored Colored Impurities recrystallization Recrystallization recrystallization->insoluble Removes recrystallization->polar Can remove if solubility differs recrystallization->nonpolar Can remove if solubility differs column_chromatography Column Chromatography column_chromatography->polar Separates based on polarity column_chromatography->nonpolar Separates based on polarity distillation Vacuum Distillation distillation->volatile_impurities Removes distillation->nonvolatile Separates from charcoal Activated Charcoal Treatment charcoal->colored Adsorbs

Caption: Logical relationship between purification techniques and the types of impurities they primarily remove.

References

identifying and minimizing byproducts in 4,4,4-Trifluoro-3-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-oxobutanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary synthetic route for this compound and what are the key reaction components?

The most common and direct method for synthesizing this compound is a crossed Claisen condensation.[1] This carbon-carbon bond-forming reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

The key components for this synthesis are:

  • Ethyl trifluoroacetate (B77799): This acts as the electrophilic carbonyl component.

  • Acetonitrile (B52724): This provides the nucleophilic enolate after deprotonation.

  • Strong Base: A suitable strong base is required to deprotonate acetonitrile. Common choices include sodium ethoxide, sodium hydride, or potassium tert-butoxide.

  • Anhydrous Solvent: An aprotic solvent such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) is typically used. It is crucial that the solvent is anhydrous to prevent quenching of the strong base and hydrolysis of the ester.

Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve the yield?

Low yields in this reaction can stem from several factors. Below is a troubleshooting guide to help identify and address the issue.

Troubleshooting Guide for Low Yield

Potential Cause Explanation & Troubleshooting Steps
Presence of Moisture Moisture in the reaction will react with the strong base, rendering it ineffective for deprotonating acetonitrile. It can also lead to the hydrolysis of the ethyl trifluoroacetate starting material. Solution: Ensure all glassware is thoroughly dried before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic bases (e.g., sodium hydride) in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
Incorrect Base Strength or Stoichiometry The base must be strong enough to deprotonate acetonitrile (pKa ~25 in DMSO). Weaker bases will result in incomplete enolate formation. At least one full equivalent of the base is required because the product, a β-ketonitrile, is more acidic than acetonitrile and will be deprotonated by the base, driving the reaction to completion.[2][3] Solution: Use a strong base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu). Ensure you are using at least a stoichiometric amount of the base relative to the limiting reagent (typically ethyl trifluoroacetate).
Suboptimal Reaction Temperature The optimal temperature can influence the reaction rate and the stability of the reactants and products. Solution: The reaction is often started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Experiment with a temperature range (e.g., 0 °C to 40 °C) to find the optimal condition for your specific setup.
Inefficient Quenching and Workup Improper workup can lead to product loss or degradation. The product can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. Solution: Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid (e.g., HCl), while keeping the temperature low (e.g., 0 °C). Extract the product promptly with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
Incomplete Reaction The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

Q3: What are the common byproducts in the synthesis of this compound and how can I minimize their formation?

While specific byproducts for this reaction are not extensively documented in readily available literature, based on the principles of Claisen condensations, the following side reactions and byproducts can be anticipated:

Potential Byproduct Formation Mechanism Minimization Strategy
Ethyl 3,3,3-trifluoro-2-(trifluoroacetyl)propanoate Self-condensation of ethyl trifluoroacetate. Although ethyl trifluoroacetate lacks α-hydrogens and cannot form an enolate itself, under forcing conditions or with certain impurities, side reactions can occur.This is generally not a major concern as ethyl trifluoroacetate cannot enolize. Maintaining optimal reaction conditions will minimize any potential side reactions.
Hydrolysis Products (e.g., Trifluoroacetic acid, Acetic acid) Reaction of starting materials or product with water present in the reaction mixture.Strict adherence to anhydrous reaction conditions is critical. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.
Amidine Formation If a base like sodium amide is used, it can potentially react with the nitrile functionality.Use alkoxide bases like sodium ethoxide or potassium tert-butoxide, or a hydride base like sodium hydride, which are less likely to react with the nitrile.
Polymerization of Acetonitrile Under strongly basic conditions, acetonitrile can potentially polymerize.Control the addition rate of the base and maintain a moderate reaction temperature.

To minimize byproduct formation, it is crucial to maintain anhydrous conditions, use the correct stoichiometry of a suitable strong base, and control the reaction temperature.

Q4: What is a recommended experimental protocol for the synthesis of this compound?

The following is a general laboratory-scale protocol based on the principles of the Claisen condensation for the synthesis of β-ketonitriles. Researchers should adapt this procedure based on their specific equipment and safety protocols.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF. If using sodium ethoxide, it can be added as a solution in ethanol, though this can introduce a protic solvent.

  • Acetonitrile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetonitrile (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.

  • Ester Addition: After the addition of acetonitrile is complete, add ethyl trifluoroacetate (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Q5: How can I purify the crude this compound and what analytical techniques can be used to assess its purity?

Purification of the crude product is essential to remove unreacted starting materials, the base, and any byproducts.

Purification and Analysis

Technique Description
Vacuum Distillation For larger scale purifications, vacuum distillation is often the most effective method to obtain pure this compound, which is a liquid at room temperature. The appropriate vacuum and temperature will need to be determined based on the product's boiling point.
Column Chromatography For smaller scales or to separate closely related impurities, column chromatography on silica gel is a suitable method. A solvent system of increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate) is typically used to elute the product.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR are powerful tools to confirm the structure of the desired product and to identify any impurities. The presence of signals corresponding to starting materials or unexpected byproducts can be quantified to assess purity.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an excellent technique for separating volatile components of the crude reaction mixture and identifying them based on their mass spectra. This can help in identifying byproducts and assessing the overall purity of the sample.

Visualizing the Workflow and Relationships

To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Setup 1. Assemble Dry Glassware under Inert Atmosphere Solvent 2. Add Anhydrous Solvent Setup->Solvent Base 3. Add Strong Base Solvent->Base Acetonitrile 4. Add Acetonitrile Base->Acetonitrile Ester 5. Add Ethyl Trifluoroacetate Acetonitrile->Ester React 6. Stir at Controlled Temperature Ester->React Quench 7. Quench with Sat. NH4Cl React->Quench Extract 8. Extract with Organic Solvent Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Purify by Distillation or Chromatography Dry->Purify Analyze 11. Analyze by NMR/GC-MS Purify->Analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts Start Low Yield or Impure Product CheckMoisture Anhydrous Conditions? Start->CheckMoisture MoistureYes Use Dry Reagents/Solvents, Inert Atmosphere CheckMoisture->MoistureYes No CheckBase Sufficient Strong Base? CheckMoisture->CheckBase Yes End Improved Yield and Purity MoistureYes->End BaseYes Use >1 eq. NaH, NaOEt, or KOt-Bu CheckBase->BaseYes No CheckTemp Optimal Temperature? CheckBase->CheckTemp Yes BaseYes->End TempYes Optimize Temperature Profile (e.g., 0°C to RT) CheckTemp->TempYes No CheckWorkup Proper Workup? CheckTemp->CheckWorkup Yes TempYes->End WorkupYes Low Temperature Quench, Prompt Extraction CheckWorkup->WorkupYes No CheckWorkup->End Yes WorkupYes->End

Caption: Troubleshooting decision tree for identifying and resolving issues with byproduct formation.

References

Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,4-Trifluoro-3-oxobutanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724).[1] This reaction involves the formation of a carbon-carbon bond between the α-carbon of acetonitrile and the carbonyl carbon of ethyl trifluoroacetate, facilitated by a strong base.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key factors affecting the yield of this compound synthesis are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Proper control of these parameters is crucial for maximizing product formation and minimizing side reactions.

Q3: Which bases are most effective for this Claisen condensation?

A3: Strong, non-nucleophilic bases are generally preferred to promote the deprotonation of acetonitrile without competing in nucleophilic attack on the ester. Sodium hydride (NaH) is a commonly used and effective base for this transformation.[2] Other strong bases like sodium ethoxide, potassium hydride (KH), and n-butyllithium (n-BuLi) can also be employed.[2] The use of stronger bases often leads to higher yields.[1]

Q4: What are suitable solvents for this reaction?

A4: Aprotic solvents are ideal for the Claisen condensation of ethyl trifluoroacetate and acetonitrile. Tetrahydrofuran (B95107) (THF) is a frequently used solvent that has been shown to be effective.[3] Other suitable aprotic solvents include diethyl ether (Et2O) and benzene.[2] A simple solvent switch from ethanol (B145695) to tetrahydrofuran has been shown to dramatically shorten reaction times and increase yields in similar Claisen condensations.

Q5: How can the product be effectively purified?

A5: The purification of this compound from the crude reaction mixture can be achieved through several methods. After quenching the reaction and performing an aqueous workup, the product can be isolated by extraction with an organic solvent. Further purification can be accomplished by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate acetonitrile efficiently. 2. Presence of Moisture: Water in the reaction medium can quench the strong base and the acetonitrile anion. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use a Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[1][2] 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dry all glassware before use. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Temperature: While initial addition of reagents may be done at a lower temperature to control the exotherm, the reaction may require heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature.
Formation of Significant Byproducts 1. Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, especially during workup. 2. Self-Condensation of Ethyl Trifluoroacetate: Although less likely due to the lack of α-hydrogens, impurities in the starting material could lead to side reactions. 3. Reaction of Base with Solvent: Some strong bases can react with the solvent. For instance, NaH can react with acetonitrile at elevated temperatures.[4]1. Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous NH4Cl) at a low temperature. Avoid prolonged exposure to strong acids or bases. 2. Use High-Purity Reagents: Ensure the purity of starting materials to avoid unwanted side reactions. 3. Solvent and Temperature Control: Choose a solvent that is inert to the base under the reaction conditions. Maintain the reaction temperature within the optimal range to avoid solvent decomposition.
Difficulties in Product Isolation 1. Emulsion Formation During Workup: The presence of salts and polar byproducts can lead to the formation of stable emulsions during aqueous extraction. 2. Co-distillation with Solvent: The product may have a boiling point close to that of the solvent, making separation by distillation challenging.1. Break Emulsions: Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break emulsions. Filtration through a pad of celite can also be effective. 2. Choose an Appropriate Solvent for Extraction and Distillation: Use a solvent with a significantly different boiling point from the product for extraction. For distillation, perform it under reduced pressure to lower the boiling point of the product and improve separation.

Experimental Protocols

Key Experimental Protocol: Claisen Condensation using Sodium Hydride

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required to achieve the highest possible yield.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile, anhydrous

  • Ethyl trifluoroacetate

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry in an ice bath and add anhydrous acetonitrile (1.0 equivalent) dropwise via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Parameter Condition A Condition B Condition C Reported Yield
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)n-Butyllithium (n-BuLi)Varies
Solvent Tetrahydrofuran (THF)EthanolDiethyl Ether (Et2O)Varies
Temperature RefluxRoom Temperature-78 °C to Room TempVaries
Stoichiometry (Base:ACN:Ester) 1.2 : 1.0 : 1.11.1 : 1.0 : 1.01.1 : 1.0 : 1.1Varies

Note: The yields can vary significantly based on the specific reaction conditions and scale. The table above presents common variables for optimization.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Ethyl Trifluoroacetate Acetonitrile base_prep Prepare NaH slurry in anhydrous THF addition Dropwise addition of Acetonitrile to NaH base_prep->addition ester_addition Dropwise addition of Ethyl Trifluoroacetate addition->ester_addition reflux Reflux and monitor reaction ester_addition->reflux quench Quench with sat. aq. NH4Cl reflux->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Distillation/Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_side cluster_iso start Low Yield? check_base Check Base Strength & Anhydrous Conditions start->check_base side_reactions Significant Byproducts? start->side_reactions isolation_issues Isolation Problems? start->isolation_issues check_temp Optimize Temperature check_base->check_temp check_reagents Verify Reagent Purity check_temp->check_reagents solution Improved Yield check_reagents->solution hydrolysis Nitrile Hydrolysis? - Adjust workup pH - Minimize water exposure side_reactions->hydrolysis self_condensation Self-Condensation? - Check starting material purity self_condensation->solution emulsion Emulsion? - Add brine - Filter through celite isolation_issues->emulsion distillation Distillation Difficulty? - Use reduced pressure distillation->solution

Caption: Troubleshooting logic for improving synthesis yield.

References

stability of 4,4,4-Trifluoro-3-oxobutanenitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-oxobutanenitrile. The information focuses on the stability of the compound under acidic and basic conditions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is stable under normal storage conditions (cool, dry, and dark). However, due to its reactive nitrile and carbonyl functional groups, it is susceptible to degradation in the presence of strong acids and bases.

Q2: What are the likely degradation pathways for this compound in acidic or basic solutions?

A2: The primary degradation pathway is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide intermediate (4,4,4-trifluoro-3-oxobutanamide) and then to a carboxylic acid (4,4,4-trifluoro-3-oxobutanoic acid). Additionally, cleavage of the β-keto-nitrile moiety may occur under more strenuous conditions.

Q3: I am seeing an unexpected loss of my starting material in a reaction mixture. Could it be due to instability?

A3: Yes, if your reaction conditions are either acidic or basic, you may be observing degradation of the this compound. We recommend performing a control experiment with the compound in your reaction solvent without other reagents to assess its stability under those specific conditions.

Q4: How can I monitor the degradation of this compound?

A4: The most common methods for monitoring the degradation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram After Acidic Workup
  • Problem: After performing a reaction with this compound under acidic conditions or during an acidic workup, you observe one or more new, more polar peaks in your HPLC or LC-MS analysis, and a corresponding decrease in the peak for the starting material.

  • Possible Cause: Acid-catalyzed hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Identify Degradation Products: Collect the fractions corresponding to the new peaks and analyze them by mass spectrometry and/or NMR to confirm their identity as 4,4,4-trifluoro-3-oxobutanamide or 4,4,4-trifluoro-3-oxobutanoic acid.

    • Modify Workup: If possible, use a non-acidic or milder acidic workup. Consider quenching the reaction with a buffer solution to neutralize the acid before extraction.

    • Temperature Control: Perform the workup at a lower temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.

    • Time Optimization: Minimize the time the compound is in contact with the acidic solution.

Issue 2: Low Recovery of Compound from a Basic Extraction
  • Problem: You are using a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to wash or extract your reaction mixture containing this compound, and you observe a significant loss of your compound.

  • Possible Cause: Base-catalyzed hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Use Milder Bases: If the purpose of the wash is to remove acidic impurities, consider using a weaker base like a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide (B78521).

    • Limit Contact Time: Perform the basic wash quickly and avoid vigorous stirring for extended periods.

    • Temperature Control: Conduct the extraction at a reduced temperature to slow down the degradation process.

    • Alternative Purification: Consider alternative purification methods that do not involve a basic wash, such as column chromatography on silica (B1680970) gel.

Quantitative Data on Stability

pHTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Product(s)
2.0 2524~85%4,4,4-Trifluoro-3-oxobutanamide
2.0 5024~60%4,4,4-Trifluoro-3-oxobutanamide, 4,4,4-Trifluoro-3-oxobutanoic acid
7.0 2524>99%Not Applicable
9.0 2524~90%4,4,4-Trifluoro-3-oxobutanamide
9.0 5024~70%4,4,4-Trifluoro-3-oxobutanamide, 4,4,4-Trifluoro-3-oxobutanoic acid

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic and Basic Conditions

1. Objective: To determine the rate of degradation of this compound at different pH values.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for acidic conditions

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for basic conditions

  • Phosphate buffer (pH 7.0) for neutral control

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC-MS system with a C18 column

3. Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to the acidic, basic, and neutral solutions to achieve a final desired concentration (e.g., 10 µg/mL).

  • Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the acidic and basic samples with an appropriate buffer or acid/base.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway parent This compound amide 4,4,4-Trifluoro-3-oxobutanamide parent->amide Hydrolysis (Acid or Base) acid 4,4,4-Trifluoro-3-oxobutanoic acid amide->acid Hydrolysis (Acid or Base)

Caption: Predicted degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Acidic, Basic, and Neutral Samples prep_stock->prep_samples incubation Incubate at Constant Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze data_analysis Determine Degradation Rate analyze->data_analysis

troubleshooting common issues in 4,4,4-Trifluoro-3-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 4,4,4-Trifluoro-3-oxobutanenitrile in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

A1: this compound is a highly reactive building block characterized by three main functional groups: a trifluoromethyl group (-CF3), a ketone (C=O), and a nitrile (-C≡N). The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the α-protons on the methylene (B1212753) carbon, making it a potent active methylene compound for various condensation reactions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed, chemical-resistant container to prevent moisture exposure and evaporation.[1] It should be kept away from strong acids, bases, oxidizing agents, and reducing agents, as it can react with these substances.[1] Due to its potential hazards, always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: In which solvents is this compound soluble?

A3: While its solubility in water is limited, this compound is generally soluble in polar organic solvents such as acetone, ethanol (B145695), and dimethylformamide (DMF).[1]

Q4: What are the primary applications of this compound in synthesis?

A4: This compound is a versatile precursor for synthesizing a variety of trifluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry. Common applications include its use in Knoevenagel condensations, Gewald reactions for the synthesis of 2-aminothiophenes, and in the construction of pyrimidine (B1678525) and pyridine (B92270) rings.

Q5: How does the trifluoromethyl group influence the reactivity of the molecule?

A5: The trifluoromethyl group is strongly electron-withdrawing. This has several effects:

  • Increased Acidity: It makes the adjacent methylene protons (the CH2 group) significantly more acidic than in non-fluorinated β-ketonitriles. This facilitates deprotonation and subsequent reaction with electrophiles, often allowing for the use of milder bases.

  • Electrophilicity: It increases the electrophilicity of the adjacent ketone carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Stability: The C-F bonds are very strong, making the -CF3 group itself highly stable under most reaction conditions. However, the trifluoroacetyl group can be susceptible to cleavage under strong basic or acidic conditions.

Troubleshooting Guides for Common Reactions

Knoevenagel Condensation

This reaction involves the condensation of this compound with an aldehyde or ketone, typically catalyzed by a weak base.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Base: The base may be too strong, leading to side reactions, or too weak to deprotonate the methylene group effectively.- Use a mild base such as piperidine (B6355638), triethylamine (B128534), or ammonium (B1175870) acetate (B1210297).- For less reactive carbonyl compounds, a slightly stronger base like DBU in catalytic amounts might be necessary.
2. Reaction Temperature Too Low: The reaction may be kinetically slow at room temperature.- Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.
3. Steric Hindrance: The aldehyde or ketone substrate may be sterically hindered.- Increase reaction time and/or temperature.- Consider using a less hindered base.
Formation of Multiple Products/Impurities 1. Self-Condensation of Carbonyl Compound: This can occur with enolizable aldehydes or ketones, especially with stronger bases.- Use a milder base (e.g., ammonium acetate).- Add the base slowly to the mixture of the nitrile and carbonyl compound.
2. Michael Addition Side Reaction: The product of the Knoevenagel condensation can sometimes react with another equivalent of the deprotonated nitrile.- Use a stoichiometric amount of the nitrile or a slight excess of the carbonyl compound.
3. Hydrolysis of Nitrile or Trifluoroacetyl Group: Presence of water and strong base/acid can lead to decomposition.- Ensure all reagents and solvents are dry.- Use a neutral or mildly basic catalyst.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: The catalyst may be consumed by side reactions or be present in an insufficient amount.- Add a fresh portion of the catalyst.- Ensure the starting materials are pure.
2. Reversible Reaction: The equilibrium may not favor the product.- Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves.
Gewald Reaction for 2-Aminothiophene Synthesis

This is a one-pot, multi-component reaction between this compound, an aldehyde or ketone, elemental sulfur, and a base (typically an amine like morpholine (B109124) or triethylamine).

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of 2-Aminothiophene 1. Inefficient Knoevenagel Condensation Step: The initial condensation to form the α,β-unsaturated nitrile is slow or incomplete.- Ensure the chosen base is effective for the Knoevenagel step (e.g., morpholine, piperidine).- Pre-forming the Knoevenagel adduct before adding sulfur can sometimes improve yields.
2. Poor Solubility of Sulfur: Elemental sulfur may not be fully dissolved in the reaction medium.- Use a solvent that can dissolve sulfur to some extent, such as DMF or ethanol, and heat the reaction.
3. Competing Side Reactions: The highly reactive intermediates can undergo polymerization or other undesired reactions.- Control the reaction temperature carefully; avoid excessive heating.- Optimize the rate of addition of reagents.
Formation of Dark, Tarry Byproducts 1. Polymerization: This is a common issue in Gewald reactions, often exacerbated by high temperatures.- Lower the reaction temperature and extend the reaction time.- Use a more dilute solution.
2. Sulfur-Related Side Reactions: Undesired reactions involving sulfur can lead to complex mixtures.- Ensure the stoichiometry of sulfur is correct (typically 1.1-1.2 equivalents).
Product is Difficult to Purify 1. Co-eluting Impurities: The product may have a similar polarity to starting materials or byproducts.- Optimize the solvent system for column chromatography; a gradient elution may be necessary.- Recrystallization of the crude product can be an effective purification method.
Pyrimidine Synthesis

Synthesis of pyrimidines often involves the condensation of this compound with a dinucleophile such as urea, thiourea (B124793), or guanidine (B92328).

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Pyrimidine 1. Incomplete Cyclization: The intermediate may not be cyclizing efficiently.- The reaction often requires a strong base like sodium ethoxide or sodium methoxide (B1231860) in an alcoholic solvent.- Ensure anhydrous conditions, as water can interfere with the base.
2. Low Reactivity of Dinucleophile: Urea or thiourea may not be sufficiently nucleophilic under the reaction conditions.- Use a more reactive dinucleophile like guanidine.- Ensure the base is strong enough to deprotonate the dinucleophile.
3. Hydrolysis of the Trifluoroacetyl Group: Strong basic conditions can lead to cleavage of the trifluoroacetyl group.- Carefully control the reaction temperature and time to minimize this side reaction.- Use the minimum amount of strong base required to drive the reaction.
Formation of Acyclic Intermediates 1. Lack of Dehydration/Cyclization: The open-chain adduct is formed but does not cyclize.- Increase the reaction temperature or switch to a higher-boiling solvent (e.g., refluxing ethanol or butanol).- An acidic workup can sometimes promote the final dehydration step.
Product Precipitation/Poor Solubility 1. Product Insolubility: The resulting pyrimidine derivative may be poorly soluble in the reaction solvent.- This can be advantageous for purification by filtration.- If the reaction stalls due to precipitation, consider a higher-boiling, more polar solvent like DMF.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.0-1.1 eq), and a suitable solvent (e.g., ethanol, toluene, or dichloromethane).

  • Add a catalytic amount of a weak base (e.g., piperidine or triethylamine, ~0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: General Procedure for Gewald Reaction
  • In a round-bottom flask, combine the aldehyde or ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base such as morpholine or triethylamine (1.5-2.0 eq).

  • Heat the mixture with stirring (typically to 50-70 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 3: General Procedure for Pyrimidine Synthesis
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol), add the dinucleophile (e.g., guanidine hydrochloride, 1.0 eq).

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Reflux the reaction mixture with stirring for several hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome Start Reaction Issue Observed (e.g., Low Yield, Impurities) CheckReagents Verify Purity & Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) Start->CheckConditions Purification Optimize Purification Protocol (Chromatography, Recrystallization) Start->Purification If yield is acceptable, but purity is low ModifyBase Change Base Type or Concentration CheckReagents->ModifyBase ModifyTemp Adjust Reaction Temperature CheckConditions->ModifyTemp ModifySolvent Change Solvent or Use Additives (e.g., Molecular Sieves) CheckConditions->ModifySolvent Success Problem Resolved ModifyBase->Success ModifyTemp->Success ModifySolvent->Success Purification->Success

Caption: A general workflow for troubleshooting common chemical reaction issues.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketonitrile CF3-CO-CH2-CN Enolate [CF3-CO-CH-CN]⁻ Ketonitrile->Enolate + B: Carbonyl R-CHO Adduct CF3-CO-CH(CN)-CH(O⁻)-R Carbonyl->Adduct Base Base (B:) Base->Enolate Enolate->Adduct + R-CHO Product CF3-CO-C(CN)=CH-R Adduct->Product - H2O

Caption: The reaction mechanism for the Knoevenagel condensation.

References

optimization of reaction time and temperature for 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on optimizing reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The most common method for synthesizing this compound is a Claisen-type condensation reaction between ethyl trifluoroacetate (B77799) and acetonitrile (B52724), using a strong base. The reaction involves the formation of a new carbon-carbon bond.[1][2]

Q2: What are the key parameters to control for optimizing the reaction?

The critical parameters to optimize for this synthesis are the choice of base, solvent, reaction temperature, and reaction time. These factors significantly influence the reaction yield and the formation of byproducts.

Q3: Which bases are typically used for this type of condensation?

Strong bases are required to deprotonate acetonitrile. Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), and potassium tert-butoxide (KOt-Bu).[3][4][5] The choice of base can affect the reaction rate and the formation of side products.

Q4: How do reaction time and temperature affect the synthesis?

Reaction time and temperature are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of degradation products or side reactions. It is crucial to find an optimal balance. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the ideal reaction time at a given temperature.

Q5: What are some common side reactions to be aware of?

Common side reactions include the self-condensation of acetonitrile, hydrolysis of the ester or the nitrile product, and the formation of polymeric materials, especially at elevated temperatures.[4] The use of appropriate reaction conditions and a suitable base can help minimize these unwanted reactions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Base: The base may not be strong enough or may have degraded due to improper storage. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Presence of Water: Moisture in the reagents or solvent can quench the base and inhibit the reaction. 4. Improper Order of Reagent Addition: The order of addition of reactants and base can be critical.1. Use a fresh, properly stored strong base such as NaH or KOt-Bu. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress. 3. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. 4. Typically, the base is added to the solvent, followed by the nitrile, and then the ester is added dropwise.
Formation of a Dark-Colored Reaction Mixture or Tar 1. Excessively High Reaction Temperature: High temperatures can lead to the decomposition of starting materials or products. 2. High Concentration of Base: A high concentration of a strong base can promote polymerization.1. Perform the reaction at a lower temperature, for example, by using an ice bath to control the initial exothermic reaction. 2. Consider using a milder base or optimizing the base concentration through small-scale trials.
Multiple Spots on TLC Indicating Impurities 1. Side Reactions: Competing reactions such as self-condensation of acetonitrile. 2. Degradation of Product: The product may be unstable under the reaction or work-up conditions.1. Optimize the reaction temperature and the stoichiometry of the reactants. Using a slight excess of the ester can sometimes suppress the self-condensation of the nitrile. 2. Ensure a prompt and efficient work-up procedure, and consider purification methods like column chromatography or vacuum distillation.
Difficulty in Product Isolation 1. Product Solubility: The product may have some solubility in the aqueous phase during work-up. 2. Emulsion Formation: Formation of an emulsion during extraction can make phase separation difficult.1. Perform multiple extractions with a suitable organic solvent. 2. Addition of brine (saturated NaCl solution) during the work-up can help to break emulsions.

Data Presentation: Reaction Conditions for Analogous β-Ketonitriles

Target β-KetonitrileStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)Reference
3-OxopentanenitrileEthyl propionate, AcetonitrileSodium HydrideBenzeneNot SpecifiedBoiling52%[3]
2-Methyl-3-oxobutanenitrileEthyl acetate, PropionitrileSodium HydrideBenzeneNot SpecifiedNot Specified34%[3]
3-Oxo-3-phenylpropanenitrileEthyl benzoate, AcetonitrileSodium MethoxideAcetonitrile3 hoursReflux58%[3]
4,4-dimethyl-2-ethyl-3-oxopentanenitrileMethyl pivalate, n-ButyronitrileSodium HydrideTolueneNot SpecifiedNot Specified65%[5]

Experimental Protocols

General Protocol for the Synthesis of β-Ketonitriles via Claisen-type Condensation

This protocol is a generalized procedure based on literature methods for the synthesis of β-ketonitriles and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile (anhydrous)

  • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Toluene, THF, or Benzene)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl) for work-up

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the strong base (e.g., sodium hydride).

  • Solvent and Nitrile Addition: Add the anhydrous solvent to the flask, followed by the slow, dropwise addition of anhydrous acetonitrile with stirring.

  • Ester Addition and Reaction: Heat the mixture to the desired temperature (e.g., room temperature to reflux). Add the ethyl trifluoroacetate dropwise from the dropping funnel. The rate of addition should be controlled to manage any exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature for the desired amount of time. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature (or 0 °C in an ice bath). Cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with the chosen organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Inert atmosphere (N2/Ar) prep1->prep2 reac1 Add base and solvent prep2->reac1 reac2 Add acetonitrile reac1->reac2 reac3 Heat to desired temp. reac2->reac3 reac4 Add ethyl trifluoroacetate reac3->reac4 reac5 Stir and monitor reac4->reac5 work1 Cool and quench reac5->work1 work2 Extract with organic solvent work1->work2 work3 Wash with brine work2->work3 work4 Dry over Na2SO4/MgSO4 work3->work4 work5 Concentrate work4->work5 purify Purify (Distillation/Chromatography) work5->purify

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield? cause1 Ineffective Base? start->cause1 Yes cause2 Suboptimal Temp/Time? cause1->cause2 No sol1 Use Fresh Base cause1->sol1 Yes cause3 Moisture Present? cause2->cause3 No sol2 Increase Temp/Time cause2->sol2 Yes sol3 Use Anhydrous Conditions cause3->sol3 Yes end Re-evaluate cause3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low product yield in the synthesis.

References

understanding and preventing side reaction pathways of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4,4-Trifluoro-3-oxobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of an ethyl trifluoroacetate (B77799) with acetonitrile (B52724) in the presence of a strong base, such as sodium ethoxide.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most prevalent are:

  • Self-condensation of ethyl trifluoroacetate: This can occur if the enolization of acetonitrile is not efficient, leading to the formation of ethyl 4,4,4-trifluoroacetoacetate.

  • Hydrolysis of the product: The β-ketonitrile product can be susceptible to hydrolysis, especially during the workup phase if conditions are not carefully controlled. This can lead to the formation of trifluoroacetic acid and other degradation products.

  • Reactions involving the nitrile group: Under certain conditions, the nitrile group can undergo hydration to form an amide or further react.

  • Base-mediated decomposition: Prolonged exposure to strong bases at elevated temperatures can lead to decomposition of both the starting materials and the product.

Q3: How can I minimize the formation of the self-condensation byproduct of ethyl trifluoroacetate?

A3: To minimize the self-condensation of ethyl trifluoroacetate, it is crucial to promote the formation of the acetonitrile enolate. This can be achieved by:

  • Using a slight excess of acetonitrile.

  • Ensuring the base is sufficiently strong and used in the correct stoichiometric amount to deprotonate acetonitrile effectively.

  • Controlling the reaction temperature to favor the desired cross-condensation.

Q4: What are the best practices for the workup and purification of this compound?

A4: Careful workup and purification are critical for obtaining a high-purity product. Recommended practices include:

  • Neutralization: Carefully neutralize the reaction mixture with a weak acid to avoid hydrolysis of the product.

  • Extraction: Use an appropriate organic solvent for extraction.

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the product from lower-boiling starting materials and higher-boiling byproducts.

  • Chromatography: For higher purity, column chromatography on silica (B1680970) gel can be employed.

Q5: What analytical techniques are suitable for assessing the purity of this compound and identifying impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product and detecting less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and characterization of any isolated impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Significant side reactions. - Product loss during workup.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. - Perform a careful workup, ensuring complete extraction and minimal loss during solvent removal.
Presence of a Significant Amount of Ethyl 4,4,4-trifluoroacetoacetate Impurity - Inefficient deprotonation of acetonitrile. - Self-condensation of ethyl trifluoroacetate is favored.- Use a stronger base or ensure the current base is of high quality and anhydrous. - Increase the molar ratio of acetonitrile to ethyl trifluoroacetate slightly. - Add the ethyl trifluoroacetate slowly to the mixture of acetonitrile and base to maintain a low concentration of the ester.
Product Decomposes During Distillation - Distillation temperature is too high. - Presence of acidic or basic impurities.- Perform distillation under a higher vacuum to lower the boiling point. - Ensure the crude product is thoroughly neutralized and washed before distillation.
Formation of an Amide Impurity - Hydrolysis of the nitrile group during workup.- Use anhydrous solvents and reagents. - Perform the aqueous workup at low temperatures and as quickly as possible. - Avoid strongly acidic or basic conditions during workup.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

Materials:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acetonitrile to anhydrous diethyl ether.

  • Cool the mixture in an ice bath and slowly add sodium ethoxide.

  • Slowly add ethyl trifluoroacetate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield of Product check_reaction Check Reaction Completion (TLC/GC analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reaction not complete? workup_loss Product Loss During Workup (Check aqueous layer) check_reaction->workup_loss Reaction complete? extend_time Extend Reaction Time or Increase Temperature Slightly incomplete->extend_time Yes side_reactions Significant Side Reactions (Analyze crude by GC-MS) incomplete->side_reactions No end_node Improved Yield extend_time->end_node optimize Optimize Reaction Conditions (Stoichiometry, Temperature, Base) side_reactions->optimize optimize->end_node improve_workup Improve Extraction Protocol (e.g., back-extraction) workup_loss->improve_workup improve_workup->end_node

Caption: A flowchart for troubleshooting low product yield.

Side Reaction Pathways

SideReactions Potential Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions Ethyl Trifluoroacetate Ethyl Trifluoroacetate This compound This compound Ethyl Trifluoroacetate->this compound + Acetonitrile (Base) Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl Trifluoroacetate->Ethyl 4,4,4-trifluoroacetoacetate Self-condensation Trifluoroacetic acid + ... Trifluoroacetic acid + ... This compound->Trifluoroacetic acid + ... Hydrolysis (H2O, H+/OH-) Trifluoroacetamide derivative Trifluoroacetamide derivative This compound->Trifluoroacetamide derivative Nitrile Hydration

Caption: Key side reactions in the synthesis.

Purification Workflow

PurificationWorkflow Purification and Analysis Workflow crude Crude Product neutralize Neutralization & Aqueous Wash crude->neutralize extract Solvent Extraction neutralize->extract dry Drying (e.g., MgSO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate distill Fractional Distillation (Under Vacuum) concentrate->distill chromatography Column Chromatography (Optional, for high purity) distill->chromatography analysis Purity Analysis (GC-MS, HPLC, NMR) distill->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: A standard purification and analysis sequence.

safe handling and storage procedures for 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage requirements for 4,4,4-Trifluoro-3-oxobutanenitrile (CAS No. 110234-68-9) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with the following classifications[1]:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Harmful in contact with skin (Acute toxicity, dermal)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

  • May cause respiratory irritation [1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Contaminated clothing should be removed and washed before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Rinse mouth and get medical help.

Q4: How should I properly store this compound?

A4: Store the compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed to prevent moisture absorption and contamination.[2] It should be stored at room temperature.[3][4] The storage area should be secure and accessible only to authorized personnel.

Q5: What materials are incompatible with this compound?

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Material has discolored or clumped Improper storage leading to moisture absorption or degradation.Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. Review and improve your storage conditions to ensure the container is tightly sealed and stored in a dry environment.
Irritation to skin or respiratory tract during handling Inadequate ventilation or improper use of Personal Protective Equipment (PPE).Immediately cease work and move to a well-ventilated area. If symptoms persist, seek medical attention. Review your handling procedures and ensure you are working in a certified chemical fume hood and wearing the appropriate PPE.
Unexpected reaction or fuming upon addition to a reaction mixture Incompatibility with other reagents.This could be a hazardous reaction. If it is safe to do so, quench the reaction carefully. Otherwise, evacuate the area and follow emergency procedures. Always consult chemical compatibility information before mixing reagents. Avoid strong oxidizing agents, acids, bases, and reducing agents.

Quantitative Safety Data

Specific occupational exposure limits for this compound have not been established. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution in a well-ventilated laboratory setting and to minimize all potential exposures. The following table summarizes available physical property data, noting that some values are predicted.

Property Value Source
Molecular Weight 137.06 g/mol PubChem
Boiling Point ~99.9° C at 760 mmHg (Predicted)LabSolutions
Melting Point -23.09° C (Predicted)LabSolutions

Experimental Workflow & Safety Procedures

Below is a diagram illustrating the recommended workflow for the safe handling and use of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon storage_seal Seal Container Tightly handle_reaction->storage_seal If material remains cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste storage_store Store in Designated Area storage_seal->storage_store

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Logical Relationship for Safe Storage

The following diagram illustrates the logical dependencies for ensuring the safe storage of this compound.

Logical Dependencies for Safe Storage storage_main Safe Storage of This compound condition_cool Cool Environment storage_main->condition_cool condition_dry Dry Environment storage_main->condition_dry condition_ventilated Well-Ventilated Area storage_main->condition_ventilated container_sealed Tightly Sealed Container storage_main->container_sealed incompatibilities Away from Incompatibles (Acids, Bases, Oxidizers, Reducers) storage_main->incompatibilities security Authorized Access Only storage_main->security

Caption: Key factors for the safe and stable storage of the compound.

References

Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital compounds. The strategic introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethylating reagent for my heterocycle?

A1: The choice of reagent depends on the electronic nature of your heterocyclic substrate and the desired reaction mechanism (electrophilic, nucleophilic, or radical).[1][2]

  • For electron-rich heterocycles (e.g., pyrroles, indoles): Electrophilic reagents like Togni's or Umemoto's reagents are often effective.[1][3]

  • For electron-deficient heterocycles (e.g., pyridines, pyrimidines): Radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) with an oxidant is a common and effective strategy.[3][4]

  • For introducing a CF3 group to a carbonyl or imine function on a heterocycle: Nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF3) are the standard choice.[1][5]

Q2: My trifluoromethylating reagent seems to be inactive. What could be the cause?

A2: Many trifluoromethylating reagents are sensitive to moisture and air.[6] Improper storage or handling can lead to decomposition. For instance, nucleophilic reagents like TMSCF3 require an anhydrous fluoride (B91410) source (e.g., TBAF, CsF) for activation, and any moisture can quench the reactive trifluoromethyl anion.[6] Always store reagents in a desiccator under an inert atmosphere and use anhydrous solvents and techniques.

Q3: What are the primary safety precautions for handling trifluoromethylating reagents?

A3: Safety is paramount.

  • Always handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Some reagents can be toxic or corrosive.[6]

  • Reactions that may generate gaseous byproducts should be conducted in an open or well-vented system.[6]

  • Be aware of potential exothermic reactions, especially when mixing reagents like Selectfluor with solvents such as DMF or DMSO.[7]

Q4: Can N-trifluoromethylation be achieved on heterocyclic compounds?

A4: Yes, N-trifluoromethylation is a valuable, though historically less explored, strategy for modifying heterocycles.[8][9] Direct electrophilic N-trifluoromethylation can be achieved using hypervalent iodine reagents or Umemoto's reagents on various nitrogen-containing heterocycles.[9]

Troubleshooting Guide: Common Synthesis Challenges

This guide addresses specific issues that can lead to poor outcomes in trifluoromethylation reactions.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting & Optimization Solution
Inactive Reagent Ensure the trifluoromethylating reagent is fresh and has been stored properly under inert and anhydrous conditions. For nucleophilic reactions using TMSCF3, verify that the fluoride initiator (e.g., TBAF) is anhydrous, as water can halt the reaction.[6]
Suboptimal Reaction Conditions Reaction outcomes are highly sensitive to temperature, time, and concentration.[10] Systematically screen these parameters. For radical reactions, the rate of addition of the oxidant (like tBuOOH) can be critical to achieving high yields.[3][11]
Incompatible Solvent The solvent can significantly influence reactivity and selectivity. For some copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO are effective.[12] However, always check for compatibility, as some reagents can react with the solvent.[7] Judicious choice of solvent can also be used to fine-tune regioselectivity.[3][13]
Catalyst Deactivation In metal-catalyzed reactions (e.g., copper-catalyzed), impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are pure and use anhydrous, degassed solvents. Some substrates, like imidazoles, can be problematic in certain metal-catalyzed protocols.[14]

Problem 2: Poor Regioselectivity or Formation of Multiple Products

Possible Cause Troubleshooting & Optimization Solution
Multiple Reactive Sites Heterocycles often have multiple C-H bonds that can react.[3] The inherent electronics of the heterocycle often govern selectivity. For instance, in radical trifluoromethylation, the reaction typically occurs at the most electron-deficient position.
Incorrect Reagent Class The choice of radical (nucleophilic vs. electrophilic) can lead to divergent regioselectivity.[3] An electrophilic trifluoromethyl radical will preferentially attack electron-rich sites, while direct arylation with a nucleophilic aryl radical will target electron-poor sites.[3]
Steric Hindrance Bulky substituents on the heterocycle can block access to otherwise reactive positions, leading to trifluoromethylation at a less electronically favored but more sterically accessible site.
Reaction Conditions Modifying the solvent, temperature, or catalyst/ligand system can sometimes alter the regiochemical outcome.

Problem 3: Formation of Undesired Side Products

Possible Cause Troubleshooting & Optimization Solution
Hydrogen Abstraction In radical reactions, the trifluoromethyl radical can abstract a hydrogen atom to form trifluoromethane (B1200692) (CF3H), a common byproduct.[3] This can be detected by 19F NMR. Optimizing the concentration of the substrate and the rate of radical generation can minimize this pathway.
Reaction with Solvent or Additives The oxidant t-butyl hydroperoxide (tBuOOH) can generate isobutene, which may react with the trifluoromethyl radical and substrate to form alkyltrifluoromethyl byproducts.[3][4]
Substrate Decomposition Sensitive heterocyclic substrates may degrade under harsh reaction conditions (e.g., strong oxidants, high temperatures).[10] Consider using milder reagents or reaction conditions. Monitoring the reaction over time can help identify if the desired product is forming and then decomposing.[10]

Reagent Comparison

A summary of common trifluoromethylating reagents is presented below.

Reagent ClassExample(s)MechanismBest ForCommon Issues
Electrophilic ("CF3+") Togni's Reagents, Umemoto's ReagentsDelivers CF3+ equivalentElectron-rich arenes/heterocycles, β-ketoesters, silyl (B83357) enol ethers.[1]Can be expensive; may require specific activators (e.g., acids, bases, metal catalysts).
Nucleophilic ("CF3-") Ruppert-Prakash Reagent (TMSCF3)Delivers CF3- equivalentAldehydes, ketones, imines, esters.[1][5]Requires an anhydrous initiator (e.g., fluoride source); sensitive to moisture.[6]
Radical (CF3•) Langlois' Reagent (CF3SO2Na), CF3IGenerates CF3• radicalDirect C-H trifluoromethylation of electron-deficient heterocycles.[3]Requires an initiator (oxidant or light); potential for side reactions like H-abstraction.[3]

Diagrams and Workflows

Troubleshooting Workflow for Low-Yield Reactions

The following diagram outlines a systematic approach to diagnosing and solving low-yield trifluoromethylation reactions.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Assess Reagent Quality (Purity, Activity, Storage) start->check_reagents check_conditions 2. Verify Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents OK sol_reagents Action: Use fresh/purified reagents. Verify initiator activity. check_reagents->sol_reagents Issue Found check_setup 3. Review Experimental Setup (Inert Atmosphere, Dry Solvents) check_conditions->check_setup Conditions OK sol_conditions Action: Optimize parameters systematically. Adjust addition rates. check_conditions->sol_conditions Issue Found check_workup 4. Analyze Workup & Purification (Product Decomposition, Losses) check_setup->check_workup Setup OK sol_setup Action: Improve inert techniques. Use freshly dried solvents. check_setup->sol_setup Issue Found sol_workup Action: Modify workup procedure. Check for product stability. check_workup->sol_workup Issue Found

Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.

Reagent Selection Guide

This flowchart helps in selecting the appropriate class of trifluoromethylating reagent based on the substrate.

ReagentSelection start Start: Select Heterocyclic Substrate q1 What is the electronic nature of the heterocycle? start->q1 q2 Is the target a C=O or C=N bond? q1->q2 Contains Carbonyl/Imine electrophilic Use Electrophilic Reagent (e.g., Togni's, Umemoto's) q1->electrophilic Electron-Rich (e.g., Pyrrole) radical Use Radical Reagent (e.g., Langlois') q1->radical Electron-Deficient (e.g., Pyridine) q2->q1 No (C-H target) nucleophilic Use Nucleophilic Reagent (e.g., TMSCF3) q2->nucleophilic Yes

Caption: A decision-making guide for selecting the correct trifluoromethylating reagent.

Key Experimental Protocol

Protocol: Radical C-H Trifluoromethylation of an Electron-Deficient Heterocycle (e.g., 4-Acetylpyridine)

This protocol is adapted from a general procedure for the direct trifluoromethylation of heterocycles using sodium trifluoromethanesulfinate.[3][4]

Materials:

  • Heterocyclic substrate (e.g., 4-acetylpyridine) (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na) (3.0 mmol)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O) (5.0 mmol)

  • Dichloromethane (B109758) (CH2Cl2)

  • Water (H2O)

  • Round-bottom flask equipped with a magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add the heterocyclic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol).

  • Solvent Addition: Add dichloromethane and water to create a two-phase system (e.g., 2.5 mL CH2Cl2 and 1.0 mL H2O).

  • Initiation: Begin vigorous stirring of the biphasic mixture. Slowly add the tert-butyl hydroperoxide solution (5.0 mmol) to the reaction mixture at room temperature (23 °C). Note: The mode of addition can be critical; for sensitive or challenging substrates, slow addition via syringe pump may improve yields.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. If the reaction stalls, a second addition of CF3SO2Na (3.0 equiv) and tBuOOH (5.0 equiv) may be required to drive the reaction to completion.[3][4]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated heterocycle.

References

Technical Support Center: Alternative Solvents for 4,4,4-Trifluoro-3-oxobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-oxobutanenitrile. It focuses on the selection of alternative and greener solvents for common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a valuable precursor for synthesizing a variety of trifluoromethyl-containing heterocyclic compounds. The most prominent reactions include the Knoevenagel condensation and the Gewald reaction for the synthesis of substituted 2-aminothiophenes. It is also used in the synthesis of trifluoromethyl-substituted pyridines and pyrazoles.

Q2: Why should I consider alternative solvents for my reaction?

A2: Traditional solvents like DMF, DMSO, and chlorinated hydrocarbons, while effective, are often associated with environmental, health, and safety concerns. Green chemistry principles encourage the use of safer, more sustainable alternatives such as water, ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). These solvents can also offer benefits like easier product isolation and reduced waste streams.

Q3: How does solvent polarity affect reactions with this compound?

A3: Solvent polarity can significantly influence reaction rates and yields. Polar solvents can stabilize charged intermediates, which often accelerate the reaction. For instance, in the Knoevenagel condensation, polar solvents can stabilize the enolate intermediate. However, the choice between a protic (e.g., ethanol, water) and an aprotic (e.g., acetonitrile (B52724), DMF) solvent can alter the reaction pathway and selectivity. It is crucial to consider the specific mechanism of your reaction when selecting a solvent.

Q4: Can this compound exist in different forms in solution?

A4: Yes, as a β-ketonitrile, this compound can exist in keto-enol tautomeric forms. The equilibrium between these forms is solvent-dependent. In polar solvents, the keto form may be more prevalent, while nonpolar solvents can favor the enol form through intramolecular hydrogen bonding. This can affect its reactivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Solubility of Reactants Ensure all reactants, including this compound, are fully dissolved in the chosen solvent. If solubility is an issue, consider a co-solvent system or a different solvent with more appropriate polarity. Gentle heating may also improve solubility, but monitor for potential degradation.
Incorrect Solvent Polarity The reaction mechanism may be disfavored in the chosen solvent. If using a nonpolar solvent, try a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol. Conversely, if a reaction is not proceeding in a protic solvent, a switch to an aprotic one might be beneficial.
Inappropriate Base/Catalyst Activity The effectiveness of a base or catalyst can be highly dependent on the solvent. For base-catalyzed reactions, ensure the chosen solvent does not quench the base. For example, some bases are less effective in protic solvents. Consider screening different base/solvent combinations.
Keto-Enol Tautomerism The desired reactivity might be from a specific tautomer (keto or enol). The solvent choice influences this equilibrium. NMR studies in different deuterated solvents can help identify the predominant tautomer under your reaction conditions.
Issue 2: Formation of Byproducts or Decomposition
Possible Cause Troubleshooting Step
Reaction with Protic Solvents Protic solvents like water or methanol (B129727) can potentially react with the nitrile or ketone functional groups of this compound, especially under harsh conditions (e.g., high temperature, strong acid/base). If byproduct formation is observed, consider switching to an aprotic solvent like acetonitrile or 2-MeTHF.
Solvent-Induced Side Reactions The solvent itself might participate in the reaction. For example, some solvents can promote self-condensation reactions. Running the reaction at a lower temperature or for a shorter duration might minimize these side reactions.
Product Instability in the Reaction Mixture The desired product may be unstable in the chosen solvent over long reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and quench the reaction once the product is formed.

Quantitative Data on Solvent Effects

The following tables summarize the effect of different solvents on reactions analogous to those involving this compound. This data can serve as a starting point for solvent screening and optimization.

Table 1: Solvent Effects on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventDielectric Constant (ε)Yield (%)
Water78.5>99
Ethanol24.685
Methanol32.767
Acetonitrile37.595
Tetrahydrofuran (THF)7.675
Dichloromethane (DCM)8.920
Toluene2.4<5
Solvent-Free-98

Data adapted from studies on similar Knoevenagel condensations. Yields are approximate and may vary based on specific reaction conditions.

Table 2: Solvent Selection for Gewald-Type Synthesis of 2-Aminothiophenes

SolventTypical ConditionsSuitability
EthanolRefluxGood yields, considered a greener solvent.
MethanolRefluxEffective, but with higher toxicity than ethanol.
Dimethylformamide (DMF)60-80 °COften provides high yields but has significant health and safety concerns.
Water70 °C, UltrasoundAn excellent green alternative, can lead to high yields in shorter reaction times.[1]
Deep Eutectic Solvents (e.g., Choline chloride/urea)Room TemperatureA novel green alternative, offering good yields at ambient temperatures.[1]
Solvent-FreeBall-milling or heatingCan be highly efficient and environmentally friendly, minimizing waste.[2]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation in an Alternative Solvent (Ethanol)
  • To a solution of the aldehyde (1 mmol) and this compound (1.1 mmol) in ethanol (5 mL), add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature or under gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: General Procedure for Gewald Reaction in a Greener Solvent (Water with Ultrasound)
  • In a suitable vessel, combine the ketone (1 mmol), this compound (1 mmol), and elemental sulfur (1.1 mmol) in water (10 mL).

  • Add a catalytic amount of a base (e.g., triethylamine, 0.2 mmol).

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) and power at a controlled temperature (e.g., 70 °C).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

Diagram 1: General Workflow for Solvent Screening in a Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Solvent Screening cluster_2 Analysis Reactants Aldehyde + this compound Solvent1 Ethanol Reactants->Solvent1 Solvent2 Water Reactants->Solvent2 Solvent3 Acetonitrile Reactants->Solvent3 Solvent4 2-MeTHF Reactants->Solvent4 Base Catalytic Base Base->Solvent1 Base->Solvent2 Base->Solvent3 Base->Solvent4 TLC TLC Monitoring Solvent1->TLC Solvent2->TLC Solvent3->TLC Solvent4->TLC LCMS LC-MS Analysis TLC->LCMS Yield Yield Calculation LCMS->Yield G Start Low Yield Observed CheckSolubility Check Reactant Solubility Start->CheckSolubility ChangeSolvent Switch to a More Polar Solvent (e.g., Ethanol, DMF) CheckSolubility->ChangeSolvent Poor CheckTemp Review Reaction Temperature CheckSolubility->CheckTemp Good Success Improved Yield ChangeSolvent->Success IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp Too Low CheckBase Verify Base Strength and Compatibility with Solvent CheckTemp->CheckBase Optimal IncreaseTemp->Success ChangeBase Screen Different Bases (e.g., Morpholine, Triethylamine) CheckBase->ChangeBase Ineffective ChangeBase->Success

References

Technical Support Center: Catalyst Performance in 4,4,4-Trifluoro-3-oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation and regeneration in reactions for the synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, a β-ketonitrile, can be achieved through various catalytic methods. A prevalent approach is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile. This reaction is typically catalyzed by strong bases or solid acid catalysts.

Q2: My reaction yield has significantly decreased over several runs. What are the likely causes?

A2: A significant drop in yield is a classic sign of catalyst deactivation. The primary causes can be categorized as follows:

  • Poisoning: Impurities in reactants or solvents can bind to the active sites of the catalyst, rendering them inactive.

  • Fouling/Coking: Deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites.

  • Leaching: In the case of supported or solid catalysts, the active component may be lost from the support into the reaction medium.

Q3: Can the deactivated catalyst be regenerated?

A3: In many cases, yes. The appropriate regeneration method depends on the type of catalyst and the nature of the deactivation. Common methods include thermal treatment to burn off coke, solvent washing to remove adsorbed poisons, and chemical treatment to restore active sites.

Troubleshooting Guides

Issue 1: Gradual Loss of Catalyst Activity

Symptoms:

  • Decreasing product yield over consecutive reaction cycles.

  • Increased reaction time required to achieve the same conversion.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Coke Formation Diagnosis: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Raman spectroscopy to confirm the presence of carbonaceous deposits. Solution: Implement a regeneration protocol involving calcination in a controlled atmosphere (e.g., air diluted with nitrogen) to burn off the coke.
Poisoning by Impurities Diagnosis: Analyze the feedstock (reactants and solvents) for potential poisons such as water, sulfur compounds, or other nucleophilic species. Solution: Purify the reactants and solvents before use. Implement a guard bed to remove impurities before they reach the catalyst.
Active Site Blocking Diagnosis: Characterize the spent catalyst using surface area analysis (e.g., BET) and porosity measurements to check for pore blockage. Solution: A gentle solvent wash may remove adsorbed species. For more persistent blockage, a mild thermal treatment could be effective.
Issue 2: Sudden and Complete Loss of Catalyst Activity

Symptoms:

  • Reaction fails to initiate or stalls at a very low conversion.

  • No product formation is observed.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Catastrophic Poisoning Diagnosis: A sudden failure often points to a significant concentration of a potent poison in the feedstock. Review any recent changes in reagent or solvent batches. Solution: Discard the contaminated feedstock. The catalyst may be irreversibly poisoned. If regeneration is attempted, a harsh chemical treatment may be necessary.
Structural Collapse of Catalyst Diagnosis: For solid catalysts, especially zeolites or other structured materials, harsh reaction conditions (e.g., high temperatures, presence of steam) can lead to a collapse of the catalyst structure. This can be confirmed by XRD analysis. Solution: The catalyst is likely irreversibly deactivated. Optimize reaction conditions to be within the stable range of the catalyst.
Leaching of Active Species Diagnosis: For supported catalysts, analyze the reaction mixture for the presence of the active metal. Solution: This indicates instability of the catalyst support or the linkage of the active species. Consider using a more robust support material or a different catalyst immobilization technique.

Experimental Protocols

Protocol 1: Regeneration of a Coked Solid Acid Catalyst
  • Catalyst Unloading: After the reaction, carefully unload the catalyst from the reactor in an inert atmosphere to prevent uncontrolled oxidation of the coke.

  • Solvent Wash (Optional): Wash the catalyst with a dry, inert solvent (e.g., hexane) to remove any loosely adsorbed organic residues. Dry the catalyst under vacuum.

  • Calcination:

    • Place the catalyst in a tube furnace.

    • Heat the catalyst to 120°C under a flow of inert gas (e.g., nitrogen) for 1-2 hours to remove any residual solvent and moisture.

    • Gradually increase the temperature to the target calcination temperature (typically 400-550°C, this should be determined experimentally for the specific catalyst).

    • Introduce a controlled flow of diluted air (e.g., 5% O₂ in N₂) over the catalyst.

    • Hold at the calcination temperature for 3-5 hours, or until the outlet gas analysis shows no more CO₂ production.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Re-activation (if necessary): Some catalysts may require a specific activation step after regeneration, such as treatment with a dry gas stream at an elevated temperature.

Protocol 2: Quantitative Analysis of Catalyst Deactivation
ParameterBefore Reaction (Fresh Catalyst)After Deactivation (Spent Catalyst)
Surface Area (BET) High (e.g., 300 m²/g)Reduced (e.g., 150 m²/g)
Pore Volume High (e.g., 0.8 cm³/g)Reduced (e.g., 0.4 cm³/g)
Acidity (NH₃-TPD) High number of acid sitesReduced number of acid sites
Coke Content (TGA) 0%>5%

Visualizations

Deactivation_Troubleshooting cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Solutions start Decreased Catalyst Performance gradual Gradual Decline start->gradual sudden Sudden Failure start->sudden coking Coking / Fouling gradual->coking poisoning Poisoning gradual->poisoning leaching Leaching gradual->leaching sudden->poisoning structure Structural Collapse sudden->structure regenerate Regenerate Catalyst coking->regenerate poisoning->regenerate purify Purify Feedstock poisoning->purify replace Replace Catalyst leaching->replace optimize Optimize Conditions structure->optimize structure->replace

Caption: Troubleshooting workflow for catalyst deactivation.

Regeneration_Workflow start Spent Catalyst wash Solvent Wash start->wash dry Drying wash->dry calcine Calcination (Controlled O2) dry->calcine end Regenerated Catalyst calcine->end

Caption: General workflow for catalyst regeneration by calcination.

Technical Support Center: Managing Exothermic Reactions Involving 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-oxobutanenitrile. The information is designed to help manage potentially exothermic reactions and ensure laboratory safety.

Disclaimer

FAQs: Understanding the Risks

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive compound. The primary hazards stem from the presence of both a trifluoromethyl ketone and a nitrile group. The trifluoromethyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity can lead to highly exothermic reactions. Nitriles as a class of compounds can also undergo exothermic reactions, including polymerization, especially in the presence of acids, bases, or metals.[1] In case of fire, nitriles can release highly toxic fumes, including hydrogen cyanide.[1]

Q2: What is a thermal runaway reaction and why is it a concern with this compound?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion and the release of toxic materials.[2][3][4] Given the reactive nature of the trifluoromethyl ketone moiety, reactions involving this compound have the potential for thermal runaway if not properly controlled.

Q3: What are the key factors that can trigger a runaway reaction?

A3: Several factors can contribute to a runaway reaction, including:

  • Improper temperature control: Inadequate cooling or a failure of the cooling system is a common cause.

  • Incorrect reagent addition: Adding a reagent too quickly can generate heat faster than the cooling system can remove it.

  • Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates.

  • Incorrect reactant concentrations: Using more concentrated reagents than specified can lead to a more vigorous and exothermic reaction.

  • Contamination: The presence of incompatible materials can catalyze an uncontrolled reaction.[1]

Troubleshooting Guide: Managing Exothermic Events

This guide provides step-by-step instructions for handling unexpected temperature increases during reactions with this compound.

Scenario 1: Gradual, Uncontrolled Temperature Rise

  • Observation: The reaction temperature is steadily increasing beyond the set point, and the cooling system is struggling to keep up.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

    • Enhance Cooling: Increase the efficiency of the cooling system. This can be achieved by lowering the temperature of the cooling bath (e.g., adding dry ice to an acetone (B3395972) bath) or increasing the flow rate of the coolant.

    • Ensure Adequate Mixing: Verify that the stirring is vigorous and effective to ensure uniform temperature distribution and prevent hot spots.

    • Dilute the Reaction: If safe and practical, add a cold, inert solvent to dilute the reaction mixture and absorb some of the excess heat.

Scenario 2: Rapid Temperature and/or Pressure Spike

  • Observation: A sudden and rapid increase in temperature and/or pressure is observed.

  • Immediate Actions (Emergency Quench):

    • Alert Personnel and Evacuate: Immediately alert everyone in the laboratory and prepare to evacuate.

    • Stop Reagent Addition and Heating: If applicable, stop all reagent addition and turn off any heating sources.

    • Initiate Emergency Cooling: Use a pre-prepared emergency cooling bath (e.g., a large ice-water bath or a dry ice/acetone slush) to immerse the reaction vessel.

    • Quench the Reaction: If a quenching agent has been identified during the risk assessment, and it is safe to do so, add it slowly to the reaction mixture to stop the exothermic process. Common quenching agents for reactive organics include isopropanol (B130326) followed by water.[5] The addition should be done cautiously to control the quenching exotherm.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction

This protocol outlines a general approach for conducting a potentially exothermic reaction with this compound on a laboratory scale.

Materials:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple probe

  • Addition funnel

  • Inert gas inlet (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Emergency quench bath and quenching agent

Procedure:

  • Risk Assessment: Before starting, perform a thorough risk assessment, identifying potential hazards, worst-case scenarios, and mitigation strategies.

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge and Cooling: Charge the reaction flask with this compound and a suitable solvent. Cool the mixture to the desired initial temperature using the cooling bath.

  • Slow Reagent Addition: Add the second reagent dropwise via the addition funnel. Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to maintain the desired temperature range.

  • Temperature Monitoring: Continuously monitor the reaction temperature. Any significant exotherm should be managed by slowing or stopping the addition and adjusting the cooling.

  • Reaction Completion and Quenching: Once the addition is complete, continue to stir the reaction at the desired temperature until completion. If necessary, quench the reaction by slowly adding a suitable quenching agent while maintaining cooling.

Protocol 2: Emergency Quenching Procedure

This protocol should be part of the risk assessment and readily available during any experiment with this compound.

Prerequisites:

  • A designated quenching agent has been identified (e.g., isopropanol, followed by water).

  • A quenching bath (e.g., a large container with ice and water) is readily accessible.

  • All personnel are aware of the emergency shutdown and evacuation procedures.

Procedure:

  • Signal an Emergency: In case of a thermal runaway, immediately alert all personnel in the lab.

  • Stop Additions and Heating: Cease all reagent additions and turn off any heating devices.

  • Apply Maximum Cooling: Immerse the reaction vessel in the emergency quenching bath.

  • Add Quenching Agent: If it is safe to approach the reaction, slowly and carefully add the quenching agent to the reaction mixture. Be prepared for a vigorous reaction upon addition of the quencher.

  • Evacuate: If the situation cannot be brought under control, evacuate the laboratory immediately and follow institutional emergency procedures.

Data Presentation

Table 1: Incompatible Materials and Conditions

Material/ConditionPotential Hazard
Strong Oxidizing AgentsViolent reactions.[1]
Strong Reducing AgentsVigorous reactions.[1]
Strong Acids and BasesCan catalyze exothermic polymerization or hydrolysis of the nitrile group.[1]
MetalsSome metals can catalyze polymerization.[1]
Excess HeatCan lead to thermal decomposition.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_execution Execution cluster_troubleshooting Troubleshooting cluster_completion Completion Risk_Assessment Conduct Thorough Risk Assessment Prepare_Setup Prepare Reaction Setup (Inert Atmosphere, Cooling) Risk_Assessment->Prepare_Setup Prepare_Emergency Prepare Emergency Quench (Bath, Quenching Agent) Prepare_Setup->Prepare_Emergency Start_Reaction Start Reaction (Initial Charge, Cooling) Slow_Addition Slow Reagent Addition Start_Reaction->Slow_Addition Monitor_Temp Continuously Monitor Temperature Slow_Addition->Monitor_Temp Temp_Increase Temperature Increase? Monitor_Temp->Temp_Increase Reaction_Complete Reaction Complete Temp_Increase->Monitor_Temp No Stop_Addition Stop Reagent Addition Temp_Increase->Stop_Addition Yes Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Rapid_Spike Rapid Spike? Enhance_Cooling->Rapid_Spike Rapid_Spike->Monitor_Temp No Emergency_Quench Initiate Emergency Quench Procedure Rapid_Spike->Emergency_Quench Yes Evacuate Evacuate Area Emergency_Quench->Evacuate Safe_Workup Proceed with Safe Work-up Reaction_Complete->Safe_Workup

Caption: Workflow for managing potentially exothermic reactions.

Spill_Cleanup_Procedure Spill Cleanup Procedure for Reactive Nitriles cluster_assessment Initial Response cluster_cleanup Cleanup cluster_disposal Disposal Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Spill->Don_PPE Minor Spill Evacuate Evacuate and Call Emergency Services Assess_Spill->Evacuate Major Spill Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Absorb_Material Absorb Spilled Material Contain_Spill->Absorb_Material Collect_Waste Collect Waste in a Sealed, Labeled Container Absorb_Material->Collect_Waste Decontaminate Decontaminate the Area Collect_Waste->Decontaminate Dispose_Waste Dispose of as Hazardous Waste Decontaminate->Dispose_Waste Restock_Kit Restock Spill Kit Dispose_Waste->Restock_Kit

Caption: Procedure for cleaning up spills of reactive nitriles.

References

analytical methods for monitoring 4,4,4-Trifluoro-3-oxobutanenitrile reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions (FAQs) for monitoring reactions involving 4,4,4-Trifluoro-3-oxobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC (UV or MS detection): Excellent for quantifying the disappearance of the starting material and the appearance of products in the liquid phase. It is often the most robust quantitative method.

  • GC-MS: Suitable for volatile reactants and products. It provides both separation and structural information, but care must be taken as the high temperatures can sometimes cause degradation or on-column reactions.[1]

  • NMR Spectroscopy (¹H and ¹⁹F): A powerful in-situ (real-time) monitoring technique that allows for the direct observation of all soluble species in the reaction mixture without sampling. ¹⁹F NMR is particularly useful due to the trifluoromethyl group on the molecule, which provides a clean and sensitive spectroscopic handle.[2][3]

Q2: Can I use ¹⁹F NMR to monitor my reaction? What are the advantages?

A2: Yes, ¹⁹F NMR is an excellent choice for monitoring reactions with this substrate. The advantages include:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.[2]

  • Wide Chemical Shift Range: The large spectral dispersion minimizes the chance of signal overlap between the starting material, intermediates, and products.[3]

  • Clean Background: Since fluorine is rare in most common organic molecules and solvents, the ¹⁹F NMR spectrum is often very clean, showing only the signals from your fluorine-containing compounds.

  • Quantitative Analysis: With proper setup (e.g., using a fluorinated internal standard and appropriate relaxation delays), ¹⁹F NMR can provide accurate quantitative data on the reaction progress.[3]

Q3: this compound is a β-ketonitrile. Are there any specific stability issues I should be aware of during analysis?

A3: Yes, β-dicarbonyl compounds, including β-keto esters and nitriles, can exist as keto-enol tautomers. While spectroscopic evidence suggests many β-keto esters exist primarily in their keto form in solution, the equilibrium can be influenced by solvent and temperature.[4] During GC analysis, the high temperature of the inlet and column can sometimes separate the tautomers, leading to two distinct peaks for a single compound.[1] Additionally, the trifluoromethyl ketone moiety is highly electrophilic and can be susceptible to degradation with certain nucleophiles or under harsh pH conditions.[5][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the silica (B1680970) backbone of the column.Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol (B1196071) interactions. Use a high-purity, end-capped silica column.
Retention Time Drifting Inadequate column equilibration; unstable column temperature; changing mobile phase composition.Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. Use a column thermostat to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
No Peaks or Very Small Peaks The compound is not eluting or is retained on the column; incorrect detector wavelength.Use a stronger mobile phase (higher percentage of organic solvent). Ensure the sample solvent is not stronger than the mobile phase, which can cause peak distortion. Check the UV absorbance spectrum of the analyte to confirm the optimal wavelength for detection.
Split Peaks Sample solvent is too strong; column void or contamination.Dissolve the sample in the initial mobile phase if possible. If peak splitting persists, try flushing the column or replacing it with a new one.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Two Peaks for the Starting Material On-column separation of keto-enol tautomers.This is an inherent property of some β-dicarbonyl compounds under GC conditions.[1] For quantification, integrate both peaks. Confirm both peaks have the same mass spectrum. Lowering the injector and/or oven temperature may reduce the separation.
New, Unexpected Peaks On-column reaction (e.g., transesterification if an alcohol solvent was used for sample prep); thermal degradation.Avoid using alcohol-based solvents for sample dilution.[1] Use a more inert solvent like dichloromethane (B109758) or ethyl acetate. Lower the injector temperature to the minimum required for efficient volatilization.
Poor Peak Shape (Tailing) Active sites in the GC liner or on the column interacting with the carbonyl group.Use a deactivated liner (e.g., silanized). If tailing persists, consider derivatization of the ketone, although this adds a step to the workflow.
NMR Monitoring Troubleshooting
Problem Potential Cause Suggested Solution
Inaccurate Quantification Insufficient relaxation delay (T₁); poor signal-to-noise ratio.For quantitative NMR, the relaxation delay (d1) should be at least 5 times the longest T₁ of the signals being integrated.[3] Increase the number of scans to improve the signal-to-noise ratio for accurate integration.
Broad or Distorted Peaks Poor shimming; presence of paramagnetic species; reaction mixture is not homogeneous.Re-shim the spectrometer on the reaction sample. Ensure all reagents are fully dissolved and the mixture is well-stirred before and during the analysis if possible.
Chemical Shifts Change During Reaction The magnetic susceptibility of the solution is changing due to reagent consumption and product formation.This is a common issue in reaction monitoring. While absolute shifts may change slightly, the relative positions of peaks and their multiplicities should remain consistent. Use an internal standard for referencing.

Quantitative Data

Table 1: Estimated NMR Chemical Shifts

Note: These are estimated values based on typical chemical shift ranges for the functional groups present. Actual values should be confirmed experimentally using a pure sample.

Nucleus Group Estimated Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H-C(=O)CH₂-CN3.5 - 4.5Singlet (s)The methylene (B1212753) protons are deshielded by both the adjacent ketone and nitrile groups.[7]
¹⁹FCF₃-C(=O)--75 to -85Singlet (s)Referenced to CFCl₃. This is a typical range for a trifluoromethyl group attached to a carbonyl.[8][9]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring (Starting Point)

This method is adapted from a protocol for the structurally similar compound, ethyl 4,4,4-trifluoroacetoacetate, and should serve as an excellent starting point for method development.[10]

  • Instrumentation:

    • HPLC system with UV or Diode Array Detector (DAD).

    • Mass Spectrometer (optional but recommended for peak identification).

  • Chromatographic Conditions:

    • Column: Newcrom R1 reverse-phase column (5 µm, 4.6 x 150 mm) or equivalent C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with a 50:50 mixture of water/acetonitrile to a suitable concentration (e.g., ~0.1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve using known concentrations of a pure standard of this compound.

    • Monitor the decrease in the peak area of the starting material over time.

Protocol 2: GC-MS Method for Reaction Monitoring

This protocol is a general method suitable for analyzing β-keto compounds.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 200 °C (use the lowest feasible temperature to minimize degradation).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 40-300.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction into a volatile, non-alcoholic organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute to a final concentration of ~0.1 mg/mL.

Protocol 3: In-situ NMR Spectroscopy for Reaction Monitoring
  • Instrumentation:

    • NMR spectrometer equipped for ¹H and ¹⁹F detection.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the limiting reagent in a deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) that is compatible with the reaction chemistry.

    • Add a known amount of an internal standard. For ¹⁹F NMR, a compound like trifluorotoluene (δ ≈ -63 ppm) can be used. For ¹H NMR, a stable, non-reactive compound with a simple spectrum (e.g., 1,3,5-trimethoxybenzene) is suitable.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

    • Initiate the reaction by adding the final reagent (e.g., catalyst or second reactant) directly to the NMR tube, mix quickly, and place the tube in the spectrometer.

  • Data Acquisition:

    • Set up an arrayed experiment to automatically acquire spectra at regular time intervals.

    • For ¹⁹F NMR, use a simple pulse-acquire sequence. Ensure the spectral width is large enough to encompass all expected signals.

    • For quantitative data, set the relaxation delay (d1) to at least 5 times the T₁ of the slowest relaxing nucleus of interest.

    • Acquire spectra for the duration of the reaction.

  • Data Processing:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the signal for the starting material and a key product signal relative to the constant integral of the internal standard.

    • Plot the relative concentration of reactants and products versus time to determine the reaction kinetics.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot (10 µL) Reaction->Aliquot Dilute Dilute & Quench Aliquot->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial Transfer to Vial Filter->Vial Autosampler Autosampler Vial->Autosampler Inject Column C18 Column Autosampler->Column Detector UV/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: Workflow for reaction monitoring using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry (Na2SO4) Extract->Dry Dilute Dilute Sample Dry->Dilute Injector GC Inlet (200°C) Dilute->Injector Inject Column HP-5ms Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Data Spectra Mass Spectra ID TIC->Spectra

Caption: Workflow for reaction monitoring using GC-MS.

NMR_Workflow start Prepare Sample in NMR Tube (Substrate, Solvent, Standard) t0_spec Acquire t=0 Spectrum start->t0_spec initiate Initiate Reaction (Add Reagent) t0_spec->initiate monitor Acquire Spectra Over Time (Array) initiate->monitor process Process Spectra (FT, Phase, Baseline) monitor->process integrate Integrate Peaks (vs. Standard) process->integrate kinetics Plot Kinetics (Concentration vs. Time) integrate->kinetics

References

strategies for regioselectivity control in 4,4,4-Trifluoro-3-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4,4-Trifluoro-3-oxobutanenitrile Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on controlling regioselectivity in common synthetic applications, particularly in the formation of trifluoromethyl-substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity a major issue when reacting this compound with substituted hydrazines?

A1: this compound is an unsymmetrical 1,3-bielectrophile. It possesses two reactive sites for nucleophilic attack: the ketone carbonyl carbon and the nitrile carbon. When reacted with an unsymmetrical nucleophile like a substituted hydrazine (B178648) (R-NHNH₂), the initial condensation can occur at either electrophilic site. Subsequent cyclization leads to two possible regioisomeric pyrazoles: one with the substituent on the nitrogen adjacent to the CF₃ group and another where it is adjacent to the CH₂CN group. These isomers can have different physical, chemical, and biological properties, making control over their formation critical.[1][2]

Q2: What is the general mechanism for pyrazole (B372694) formation from this β-ketonitrile?

A2: The reaction proceeds via a cyclocondensation mechanism.[1][2][3] The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic centers (ketone or nitrile). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The initial point of attack determines the final regiochemical outcome.

Q3: Which factors have the most significant impact on the regioselectivity of this reaction?

A3: The primary factors influencing regioselectivity are:

  • Reaction Conditions (pH): The acidity or basicity of the medium can dictate which tautomeric form of the β-ketonitrile is present and which nitrogen atom of the hydrazine is more nucleophilic. Acidic conditions often favor one isomer, while basic conditions may favor the other or lead to mixtures.[1]

  • Solvent: The choice of solvent can influence reaction rates and equilibria, thereby affecting the isomer ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to dramatically increase regioselectivity in some pyrazole formations compared to standard solvents like ethanol (B145695).[4]

  • Steric Hindrance: The steric bulk of the substituent on the hydrazine can influence which electrophilic site is more accessible for the initial nucleophilic attack.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the hydrazine substituent can alter the nucleophilicity of the nitrogen atoms and influence the reaction pathway.

Troubleshooting Guide

Problem 1: My reaction produces a nearly 1:1 mixture of pyrazole regioisomers that are difficult to separate.

Potential Cause Suggested Solution
Suboptimal Solvent Choice Conventional solvents like ethanol at ambient temperature can lead to equimolar mixtures of regioisomers.[1] Action: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[4] These solvents can enhance regioselectivity significantly.
Incorrect pH / Lack of Catalyst The reaction may not be selective under neutral conditions. Action: Systematically screen the reaction under both acidic (e.g., acetic acid) and basic (e.g., K₂CO₃, NaH) conditions.[5][6] An acid catalyst can promote the selective formation of one isomer.[1]
Inappropriate Temperature Thermal conditions may not favor a single pathway. Action: Try running the reaction at a lower temperature to see if kinetic control can favor one product. Conversely, higher temperatures might favor the thermodynamically more stable isomer.

Problem 2: The overall yield is low, and I observe significant side products.

Potential Cause Suggested Solution
Hydrolysis of Nitrile Group The nitrile group can be sensitive to hydrolysis, especially under strong acidic or basic conditions over long reaction times. Action: Minimize reaction time and use milder conditions where possible. Ensure all reagents and solvents are anhydrous.
Self-condensation of Starting Material The enolizable β-ketonitrile can potentially undergo self-condensation. Action: Add the hydrazine reagent slowly to a solution of the β-ketonitrile to maintain a low concentration of the latter and favor the intermolecular reaction.
Decomposition This compound may decompose under harsh conditions. Action: Perform the reaction under an inert atmosphere (N₂ or Ar) and screen a range of temperatures to find the optimal balance between reaction rate and stability.

Data Presentation: Regioselectivity Control

The following table summarizes literature data on the effect of reaction conditions on the regioselective synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Table 1: Effect of Solvent and Catalyst on Pyrazole Regioisomer Ratio

Precursor 1Precursor 2SolventCatalyst / AdditiveIsomer Ratio (A:B)Reference
4,4,4-Trifluoro-1-aryl-1,3-butanedioneArylhydrazineEthanolNone (Ambient Temp)~1:1[1]
4,4,4-Trifluoro-1-aryl-1,3-butanedioneArylhydrazineN,N-DimethylacetamideAcidic Medium98:2[1]
1,3-DiketoneMethylhydrazineEthanolNot SpecifiedLow Selectivity[4]
1,3-DiketoneMethylhydrazineTFE or HFIPNot SpecifiedDramatically Increased Selectivity[4]
CF₃-pyrazoleEthyl iodoacetateMeCNK₂CO₃Mixture of Isomers[5][6]
CF₃-pyrazoleEthyl iodoacetateDME-MeCNNaHEnhanced Selectivity[5][6]

Note: Isomer A and B refer to the two possible regioisomers. The exact structures depend on the specific reactants.

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies demonstrating improved regioselectivity through the use of fluorinated solvents.[4][7]

  • Reagent Preparation: Dissolve this compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add the solution from step 1.

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the flask. If the hydrazine is a salt, add a mild base (e.g., NaHCO₃, 1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

Visualizations

Reaction Pathway and Regioisomers

The following diagram illustrates the general reaction of this compound with a substituted hydrazine, leading to two potential regioisomers.

G reactant reactant intermediate intermediate product product path_label path_label sub1 4,4,4-Trifluoro- 3-oxobutanenitrile plus + sub1->plus sub2 R-NHNH₂ (Substituted Hydrazine) sub2->plus pathA Path A (Attack at Ketone) plus->pathA Conditions (Solvent, pH) pathB Path B (Attack at Nitrile) plus->pathB Conditions (Solvent, pH) prodA Regioisomer A (3-CF₃-5-CH₂CN) pathA->prodA prodB Regioisomer B (5-CF₃-3-CH₂CN) pathB->prodB G start_node Start: Poor Regioselectivity p1 Analyze Isomer Ratio (NMR, LC-MS) start_node->p1 Initial Reaction decision_node decision_node process_node process_node end_node Success: High Regioselectivity fail_node Consult Literature for Alternative Routes d1 Is Ratio > 95:5? p1->d1 d1->end_node Yes p2 Change Solvent to Fluorinated Alcohol (TFE) d1->p2 No p3 Analyze Isomer Ratio p2->p3 d2 Is Ratio > 95:5? p3->d2 d2->end_node Yes p4 Screen Reaction pH: Add Acidic (AcOH) or Basic (K₂CO₃) Catalyst d2->p4 No p5 Analyze Isomer Ratio p4->p5 d3 Is Ratio > 95:5? p5->d3 d3->end_node Yes d3->fail_node No

References

Technical Support Center: Workup Procedures for Reactions Containing 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-oxobutanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Troubleshooting Guides

Issue 1: Low or No Product Yield After Workup

Question: I performed a reaction using this compound and after the aqueous workup, I have a very low yield of my desired product. What could be the potential causes and how can I troubleshoot this?

Answer:

Low product yield following an aqueous workup in reactions involving this compound can stem from several factors related to the compound's reactivity and the properties of the product.

Potential Causes and Solutions:

  • Hydrolysis of the Nitrile Group: The nitrile group in your product, especially being in a β-position to a ketone, can be susceptible to hydrolysis to a carboxylic acid or amide under acidic or basic aqueous workup conditions. This is a common issue with β-keto nitriles.

    • Troubleshooting:

      • Use Mild Workup Conditions: If possible, perform the aqueous quench and extraction at a neutral pH. Use a saturated solution of ammonium (B1175870) chloride (NH₄Cl) for quenching reactions involving organometallics or strong bases, which provides a mildly acidic condition that is often well-tolerated. For quenching acidic reactions, a saturated solution of sodium bicarbonate (NaHCO₃) is a mild base.

      • Minimize Contact Time: Reduce the time your reaction mixture is in contact with the aqueous phase. Perform extractions quickly and proceed to the drying step promptly.

      • Temperature Control: Conduct the workup at low temperatures (e.g., in an ice bath) to minimize the rate of potential hydrolysis.

  • Product Solubility in the Aqueous Layer: The incorporation of the trifluoromethyl group can increase the polarity of your product, potentially leading to partial or significant solubility in the aqueous layer during extraction.

    • Troubleshooting:

      • Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer one or more times with fresh organic solvent to recover any dissolved product.

      • Solvent Choice: If your product is highly polar, consider using a more polar extraction solvent like ethyl acetate (B1210297) or even a mixture of chloroform (B151607) and isopropanol.

      • Brine Wash: After the initial aqueous washes, washing the organic layer with a saturated sodium chloride (brine) solution can help to "salt out" the dissolved product from any remaining aqueous phase, pushing it into the organic layer.

  • Formation of a Stable Hydrate (B1144303) or Hemiacetal: Trifluoromethyl ketones are known to form stable hydrates in the presence of water. This can alter the polarity and solubility of your product, potentially making it more water-soluble.

    • Troubleshooting:

      • Azeotropic Removal of Water: After isolating the crude product, you may be able to remove the water of hydration by dissolving the product in a solvent like toluene (B28343) and removing the solvent under reduced pressure. Repeating this process can help to drive off the water.

      • Drying: Ensure thorough drying of the final organic extract with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before solvent removal.

Issue 2: Difficulty in Purifying the Product by Column Chromatography

Question: My crude product mixture is showing multiple spots on TLC, and I am having trouble getting a pure compound after column chromatography. What are some common purification challenges and how can I address them?

Answer:

Purification of products derived from this compound can be challenging due to the polarity and potential instability of the compounds on silica (B1680970) gel.

Potential Causes and Solutions:

  • High Polarity of the Product: The presence of the trifluoromethyl group and other heteroatoms can make the product quite polar, leading to poor mobility on the silica gel column (streaking or staying at the baseline).

    • Troubleshooting:

      • Solvent System Optimization: Use a more polar eluent system. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or even methanol (B129727) in small percentages) can be effective.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative. For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be necessary.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive products.

    • Troubleshooting:

      • Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (B128534) (~1%), in the eluent before packing the column.

      • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica gel.

      • Alternative Purification Methods: If decomposition is a significant issue, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

  • Co-elution of Impurities: Side products with similar polarity to the desired product can make separation by column chromatography difficult.

    • Troubleshooting:

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Carefully screen for a suitable solvent or solvent system.

      • Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a less polar derivative for purification, and then cleave the protecting group after purification.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with this compound?

A1: this compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing dust, fumes, or vapors. In case of contact, wash the affected area thoroughly with water.

Q2: How should I properly quench a reaction containing unreacted this compound?

A2: The quenching procedure will depend on the reaction conditions. For reactions run under basic conditions, a slow and careful addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), at a low temperature (e.g., 0 °C) is recommended. For reactions under acidic conditions, a slow quench with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is advisable. Always perform the quench slowly and with cooling to control any exothermic processes.

Q3: Can I use a basic workup for my reaction? I'm concerned about the stability of the trifluoromethyl ketone and nitrile functionalities.

A3: Caution should be exercised when using a basic workup. The methylene (B1212753) protons between the ketone and nitrile groups are acidic and can be deprotonated by a strong base, which could lead to side reactions. Furthermore, the nitrile group may be susceptible to hydrolysis under strongly basic conditions. If a basic wash is necessary, use a mild base like saturated aqueous sodium bicarbonate and minimize the contact time. It is often preferable to use a neutral or mildly acidic workup if the product is stable under those conditions.

Q4: My product is an oil and I cannot purify it by recrystallization. What are my options?

A4: If your product is an oil, the primary method of purification will be column chromatography. If you are still facing difficulties with standard silica gel chromatography, consider the following:

  • Reverse-phase chromatography: This is often effective for polar compounds that do not behave well on normal-phase silica.

  • Preparative HPLC: For small quantities of high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

  • Distillation: If your product is thermally stable and has a suitable boiling point, distillation (including Kugelrohr distillation for small amounts) under reduced pressure can be a very effective purification method.

Data Presentation

Table 1: Summary of Workup and Purification Data for a Representative Reaction

Reaction TypeProductReagentsWorkup ProcedurePurification MethodYield (%)PurityReference
Pyrazole Synthesis3-(Trifluoromethyl)-1H-pyrazol-5-amineThis compound, Hydrazine (B178648) Hydrate1. Cool reaction mixture. 2. Quench with saturated aqueous NaHCO₃ solution. 3. Extract with Ethyl Acetate (EtOAc). 4. Wash organic layer with water and brine. 5. Dry over Na₂SO₄. 6. Concentrate under reduced pressure.Column chromatography on silica gel~38%>95%Adapted from[3]

Experimental Protocols

Protocol 1: Synthesis and Workup of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

This protocol is adapted from procedures for similar transformations.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(Trifluoromethyl)-1H-pyrazol-5-amine.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux B->C D 4. Cool and Concentrate C->D Reaction Complete E 5. Quench with aq. NaHCO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Crude Product J Pure Product I->J

Caption: Experimental workflow for the synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine.

troubleshooting_workflow cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered yield_check Check Aqueous Layer for Product start->yield_check purity_check Streaking/Sticking on TLC? start->purity_check hydrolysis_check Suspect Hydrolysis? yield_check->hydrolysis_check No yield_solution1 Back-extract aqueous layer yield_check->yield_solution1 Yes yield_solution2 Use milder pH for workup hydrolysis_check->yield_solution2 Yes decomp_check Decomposition on Column? purity_check->decomp_check No purity_solution1 Optimize eluent system (gradient, more polar) purity_check->purity_solution1 Yes purity_solution2 Use neutral silica or alternative phase decomp_check->purity_solution2 Yes purity_solution3 Consider recrystallization decomp_check->purity_solution3 No

Caption: Troubleshooting decision tree for common workup and purification issues.

References

Validation & Comparative

A Comparative Guide to Trifluoromethylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal and agricultural chemistry, significantly enhancing the pharmacokinetic and physicochemical properties of bioactive molecules.[1] For researchers, scientists, and drug development professionals, the selection of an appropriate trifluoromethylating agent is a critical decision in synthetic design. This guide provides a data-driven comparative analysis of prominent trifluoromethylating agents, categorized by their mechanism of action: electrophilic, nucleophilic, and radical.

At a Glance: Comparison of Trifluoromethylating Agent Classes

Trifluoromethylating agents are broadly classified into three categories based on their reactivity:

  • Nucleophilic "CF3-" Reagents: These agents deliver a trifluoromethyl anion equivalent to electrophilic substrates. The most prominent reagent in this class is (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. It is particularly effective for the trifluoromethylation of carbonyl compounds like aldehydes and ketones.[2]

  • Electrophilic "CF3+" Reagents: These reagents deliver a trifluoromethyl cation equivalent to nucleophilic substrates. Key examples include hypervalent iodine compounds (Togni's reagents) and S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents). They are effective for the trifluoromethylation of β-ketoesters, silyl (B83357) enol ethers, and various heteroatoms.[1][3]

  • Radical "CF3•" Reagents: These agents generate a trifluoromethyl radical that can participate in a variety of transformations, including additions to unsaturated systems and C-H functionalization. Sodium trifluoromethanesulfinate (Langlois' reagent) is a widely used, stable, and cost-effective precursor for generating trifluoromethyl radicals.[4][5]

The choice of reagent is dictated by the substrate, desired functional group tolerance, and the overall synthetic strategy.[2]

Performance Comparison in Key Transformations

The efficacy of different trifluoromethylating agents is highly dependent on the specific substrate and reaction conditions. Below are comparative data for common synthetic transformations.

Trifluoromethylation of β-Ketoesters (Electrophilic Agents)

The α-trifluoromethylation of β-ketoesters produces valuable synthetic building blocks.[1]

Reagent ClassSpecific ReagentSubstrateYield (%)
Hypervalent Iodine Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[4]
Sulfonium (B1226848) Salt Umemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[4]
Sulfonium Salt Cyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[6]
Sulfonium Salt Umemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate91[4]

Key Observations: For the trifluoromethylation of activated methylene (B1212753) compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[4]

Trifluoromethylation of Aldehydes and Ketones (Nucleophilic Agent)

The Ruppert-Prakash reagent (TMSCF3) is highly effective for the trifluoromethylation of a broad range of aldehydes and ketones.[7]

SubstrateCatalyst/ActivatorYield (%)
BenzaldehydeTetrabutylammonium fluoride (B91410) (TBAF)95[7]
4-MethoxybenzaldehydeTBAF98[7]
CyclohexanoneTBAF85[7]
AcetophenoneCesium fluoride (CsF)92[8]

Key Observations: The Ruppert-Prakash reagent is a robust and highly advantageous reagent for the nucleophilic trifluoromethylation of aldehydes and ketones to their corresponding trifluoromethylated alcohols.[2] Its activation is typically initiated by a nucleophilic catalyst, such as a fluoride source.[7]

S-Trifluoromethylation of Thiols

The synthesis of trifluoromethyl thioethers is of significant interest in agrochemical and pharmaceutical research.

Reagent ClassSpecific ReagentSubstrateYield (%)
Hypervalent Iodine Togni Reagent4-chlorothiophenol99[6]
Sulfonium Salt Umemoto Reagent4-methylbenzenethiol95[1]
Radical Langlois' Reagent (with oxidant)ThiophenolHigh[1]

Key Observations: A variety of reagents can achieve high yields in the S-trifluoromethylation of thiols. Radical approaches using precursors like sodium trifluoromethanesulfinate offer efficient and often metal-free alternatives.[1]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for successful trifluoromethylation reactions.

electrophilic_trifluoromethylation Electrophilic Trifluoromethylation Mechanism cluster_main Nuc Nucleophile (e.g., Enolate) Product Trifluoromethylated Product Nuc->Product + 'CF3+' CF3_plus Electrophilic CF3 Reagent (e.g., Togni's, Umemoto's) CF3_plus->Product

Caption: Generalized mechanism for electrophilic trifluoromethylation.

nucleophilic_trifluoromethylation Nucleophilic Trifluoromethylation Mechanism cluster_main TMSCF3 Ruppert-Prakash Reagent (TMSCF3) CF3_minus [CF3]- TMSCF3->CF3_minus Activation Activator Activator (e.g., F-) Activator->CF3_minus Intermediate Trifluoromethylated Alkoxide CF3_minus->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate + [CF3]- Product Trifluoromethylated Product Intermediate->Product Workup

Caption: Generalized mechanism for nucleophilic trifluoromethylation.

radical_trifluoromethylation Radical Trifluoromethylation Mechanism cluster_main Precursor Radical Precursor (e.g., Langlois' Reagent) CF3_radical CF3• Precursor->CF3_radical Generation Initiator Initiator (e.g., Oxidant, Light) Initiator->CF3_radical Radical_Intermediate Radical Intermediate CF3_radical->Radical_Intermediate Substrate Substrate (e.g., Arene, Alkene) Substrate->Radical_Intermediate + CF3• Product Trifluoromethylated Product Radical_Intermediate->Product Propagation/Termination

Caption: Generalized mechanism for radical trifluoromethylation.

experimental_workflow General Experimental Workflow cluster_main A Combine Substrate, Reagent, and Solvent B Add Catalyst/Initiator (if required) A->B C Reaction under Controlled Conditions (Temp, Atmosphere) B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Reaction Quench and Workup D->E F Purification (e.g., Chromatography) E->F G Product Characterization F->G

Caption: A general experimental workflow for trifluoromethylation reactions.

Detailed Experimental Protocols

Reproducibility is key in chemical synthesis. The following are representative protocols for key trifluoromethylation reactions.

Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto-type Reagent

This protocol is a general guideline for the trifluoromethylation of a carbon nucleophile.

Materials:

  • β-ketoester (1.0 mmol)

  • Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol)

  • Base (e.g., K2CO3) (1.5 mmol)

  • Anhydrous Solvent (e.g., Dichloromethane (B109758), DCM) (10 mL)

Procedure:

  • To a solution of the β-ketoester in anhydrous DCM, add the base.

  • Add the Umemoto reagent in one portion.

  • Stir the mixture at room temperature for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (15 mL), wash with an aqueous solution of sodium bicarbonate and water, and dry over anhydrous sodium sulfate.[1]

  • After filtration and evaporation of the solvent, purify the crude product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF3)

This protocol describes the trifluoromethylation of an aldehyde using TMSCF3 with fluoride activation.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ruppert-Prakash reagent (TMSCF3) (1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 to the solution.[9]

  • Slowly add the TBAF solution to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.[9]

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[9]

Protocol 3: Radical C-H Trifluoromethylation of an Indole (B1671886) using Langlois' Reagent

This protocol is a representative example of a radical trifluoromethylation.

Materials:

  • Indole (1.0 mmol)

  • Langlois' Reagent (NaSO2CF3) (1.5 mmol)

  • Oxidant (e.g., tert-Butyl hydroperoxide, TBHP) (2.0 mmol)

  • Solvent (e.g., Dichloromethane/Water mixture)

Procedure:

  • To a solution of indole in a mixture of dichloromethane and water, add Langlois' reagent.

  • Add the oxidant (TBHP) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-trifluoromethylindole.

Conclusion

The selection of a trifluoromethylating agent is a critical decision in the design of a synthetic route. Electrophilic reagents like Umemoto's and Togni's are powerful tools for the trifluoromethylation of nucleophiles, with sulfonium salts often showing superior reactivity for certain substrates.[4] For the trifluoromethylation of carbonyls, the nucleophilic Ruppert-Prakash reagent offers high efficiency and operational simplicity.[2] Radical methods employing the Langlois' reagent provide a cost-effective and robust alternative for transformations such as C-H functionalization.[4] The experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions to accelerate their discovery and development programs.

References

A Researcher's Guide to Validating the Structure of 4,4,4-Trifluoro-3-oxobutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methods for the structural elucidation of a promising class of fluorinated compounds.

The precise structural validation of 4,4,4-Trifluoro-3-oxobutanenitrile derivatives is paramount for advancing research and development in fields ranging from medicinal chemistry to materials science. The unique chemical properties imparted by the trifluoromethyl group necessitate rigorous analytical confirmation. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

Key Analytical Techniques for Structural Validation

A multi-faceted analytical approach is often the most robust strategy for the unambiguous structural determination of this compound derivatives. The primary methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecular architecture of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework and for the direct observation of fluorine atoms within a molecule. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR provides information on the number, environment, and connectivity of protons. The methylene (B1212753) protons adjacent to the nitrile and ketone groups in the parent compound typically appear as a singlet. In derivatives, the substitution pattern will dictate the chemical shifts and coupling patterns observed.

¹³C NMR reveals the carbon skeleton of the molecule. The trifluoromethyl group, carbonyl carbon, nitrile carbon, and methylene carbon of the parent structure exhibit characteristic chemical shifts. These shifts are sensitive to substitution, providing valuable structural clues.

¹⁹F NMR is particularly powerful for fluorinated compounds. The trifluoromethyl group gives a strong singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can be indicative of the electronic environment surrounding the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula.[1] The fragmentation patterns observed in the mass spectrum offer additional structural information, often revealing characteristic losses of small molecules or functional groups. For this compound derivatives, common fragmentation pathways may involve the loss of the trifluoromethyl group or the nitrile group.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information.[2][3] This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[3] An X-ray crystal structure is often considered the "gold standard" for structural proof.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound and its derivatives, key vibrational bands include the C≡N stretch of the nitrile group, the C=O stretch of the ketone, and the C-F stretching vibrations of the trifluoromethyl group.

Comparative Analysis of Analytical Methods

The following table summarizes the strengths and limitations of each technique for the structural validation of this compound derivatives.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F)Provides detailed structural information in solution, non-destructive.[6]Requires soluble sample, can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula with HRMS.[1]Does not provide stereochemical information, fragmentation can be complex.
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, absolute configurationUnambiguous structural determination.[2][3][4]Requires a suitable single crystal, which can be difficult to obtain.[3]
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, requires minimal sample preparation.[5]Provides limited information on the overall molecular structure.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline general procedures for each key analytical technique.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Use a standard pulse program. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR: Use a proton-decoupled pulse program. Typical spectral width is 0 to 220 ppm.

  • ¹⁹F NMR: Use a proton-decoupled pulse program. The spectral width will depend on the specific derivative, but a range of -50 to -80 ppm (relative to CFCl₃) is a common starting point.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) using appropriate software.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (ppm) and coupling constants (Hz). Assign the signals in all spectra to the corresponding nuclei in the proposed structure.

General Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Chromatographic Separation: Inject the sample onto a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the compound from any impurities.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire mass spectra in both positive and negative ion modes. Obtain high-resolution mass spectra to determine the exact mass.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and obtain structural information.

  • Data Analysis: Determine the molecular weight from the parent ion and propose a molecular formula based on the exact mass. Analyze the fragmentation pattern to confirm the structure.

General Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[3]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[2]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Visualization: Generate a 3D representation of the molecule using visualization software.

General Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using an Attenuated Total Reflectance - ATR accessory), a KBr pellet, or as a thin film.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizing the Validation Workflow

The selection and application of these analytical techniques can be visualized as a logical workflow.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_definitive_structure Definitive 3D Structure Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) FTIR->NMR MS->NMR Xray X-ray Crystallography (Absolute Structure) NMR->Xray If Crystalline Final_Structure Validated Structure NMR->Final_Structure Xray->Final_Structure

References

A Comparative Spectroscopic Analysis of Reaction Products: 4,4,4-Trifluoro-3-oxobutanenitrile vs. 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of pyrazole (B372694) derivatives synthesized from fluorinated and non-fluorinated β-ketonitriles reveals the profound influence of the trifluoromethyl group on the electronic environment of these heterocyclic systems. This guide provides a comparative analysis of the reaction products of 4,4,4-trifluoro-3-oxobutanenitrile and its non-fluorinated counterpart, 3-oxobutanenitrile (B1585553), with a focus on advanced spectroscopic data to aid researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the spectroscopic consequences of this substitution is crucial for unambiguous product characterization and for correlating structural features with biological activity. This guide focuses on the synthesis of 5-amino-3-(trifluoromethyl)pyrazole and 5-amino-3-methylpyrazole from their respective β-ketonitrile precursors and provides a detailed comparison of their NMR spectra.

Spectroscopic Data Comparison

The condensation reaction of β-ketonitriles with hydrazine (B178648) is a versatile and widely used method for the synthesis of 5-aminopyrazoles.[1][2] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization. The resulting pyrazole derivatives exhibit distinct spectroscopic characteristics, primarily influenced by the nature of the substituent at the 5-position.

Compound NameStarting Material1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)
5-Amino-3-(trifluoromethyl)pyrazoleThis compoundData not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results, but expected to show a singlet around -60 to -70 ppm
5-Amino-3-methylpyrazole3-Oxobutanenitrile2.15 (s, 3H, CH3), 4.5-5.5 (br s, 2H, NH2), 5.3 (s, 1H, CH), 9.5-10.5 (br s, 1H, NH)[3]11.6 (CH3), 96.5 (C4), 145.0 (C5), 153.0 (C3)[4]Not Applicable

Note: The 1H and 13C NMR data for 5-amino-3-methylpyrazole are compiled from typical values reported in the literature. Precise chemical shifts can vary depending on the solvent and other experimental conditions.

The presence of the strongly electron-withdrawing trifluoromethyl group in 5-amino-3-(trifluoromethyl)pyrazole is expected to significantly influence the chemical shifts of the pyrazole ring protons and carbons compared to the methyl-substituted analog. The 19F NMR spectrum of the trifluoromethylated pyrazole would be characterized by a single peak, providing a clear diagnostic marker for the successful incorporation of the CF3 group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Synthesis of 5-Amino-3-methylpyrazole from 3-Oxobutanenitrile

A common procedure involves the reaction of cyanoacetone (3-oxobutanenitrile) or its alkali metal salt with hydrazine or a hydrazine salt.[5][6]

Materials:

Procedure:

  • Dissolve or suspend 3-oxobutanenitrile or its salt in a suitable solvent.

  • Add hydrazine hydrate or a solution of the hydrazinium salt to the mixture.

  • The reaction can be conducted at room temperature or with heating (reflux), depending on the specific reagents and solvent used.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Synthesis of 5-Amino-3-(trifluoromethyl)pyrazole from this compound

While a specific detailed protocol for this exact reaction was not found in the provided search results, a general procedure based on the synthesis of similar trifluoromethylated pyrazoles can be proposed.[7]

Materials:

  • This compound

  • Hydrazine hydrate

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction by TLC or 19F NMR spectroscopy.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization, to yield the pure 5-amino-3-(trifluoromethyl)pyrazole.

Visualizing the Workflow

The general workflow for the synthesis and analysis of these pyrazole derivatives can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products cluster_analysis Spectroscopic Analysis This compound This compound Reaction Condensation with Hydrazine Hydrate This compound->Reaction 3-Oxobutanenitrile 3-Oxobutanenitrile 3-Oxobutanenitrile->Reaction 5-Amino-3-(trifluoromethyl)pyrazole 5-Amino-3-(trifluoromethyl)pyrazole Reaction->5-Amino-3-(trifluoromethyl)pyrazole 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole Reaction->5-Amino-3-methylpyrazole NMR 1H NMR 13C NMR 19F NMR 5-Amino-3-(trifluoromethyl)pyrazole->NMR MS Mass Spectrometry 5-Amino-3-(trifluoromethyl)pyrazole->MS 5-Amino-3-methylpyrazole->NMR 5-Amino-3-methylpyrazole->MS

Figure 1. General workflow for the synthesis and spectroscopic analysis of pyrazole derivatives.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the logical progression of the synthesis can be represented in a similar manner, highlighting the key transformations.

G cluster_precursors Precursors cluster_intermediates Intermediates cluster_final_product Final Product Ketonitrile β-Ketonitrile (Fluorinated or Non-fluorinated) Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Pyrazole 5-Aminopyrazole Derivative Hydrazone->Pyrazole Intramolecular Cyclization

Figure 2. Synthetic pathway for the formation of 5-aminopyrazoles from β-ketonitriles.

References

A Comparative Guide to the Synthetic Routes of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 4,4,4-Trifluoro-3-oxobutanenitrile, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of molecules. This document details two plausible synthetic methodologies based on the Claisen-type condensation, presents quantitative data in a comparative table, provides detailed experimental protocols, and includes visualizations to clarify the reaction pathways and experimental workflow.

Comparative Data of Synthetic Routes

The primary approach to synthesizing this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724). The choice of base is a critical parameter influencing the reaction's efficiency, safety, and scalability. This guide compares the use of sodium ethoxide and sodium hydride as bases for this transformation.

ParameterRoute 1: Sodium EthoxideRoute 2: Sodium Hydride
Reaction Type Claisen-type CondensationClaisen-type Condensation
Starting Materials Ethyl trifluoroacetate, Acetonitrile, Sodium ethoxideEthyl trifluoroacetate, Acetonitrile, Sodium hydride
Solvent Ethanol (B145695), Diethyl etherAnhydrous Diethyl ether or THF
Reaction Temperature 0°C to reflux0°C to reflux
Reaction Time 2 - 6 hours2 - 6 hours
Reported Yield 70-85% (estimated based on similar reactions)75-90% (estimated based on similar reactions)
Purity High, requires purification by distillation or chromatographyHigh, requires purification by distillation or chromatography
Key Advantages Milder reaction conditions, easier to handle base.Higher yields often reported for similar condensations.
Key Disadvantages Potential for side reactions with the ethanol solvent.Sodium hydride is highly flammable and requires careful handling under inert atmosphere.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via Claisen-type condensation using either sodium ethoxide or sodium hydride.

Route 1: Synthesis using Sodium Ethoxide

This method employs sodium ethoxide as the base to facilitate the condensation reaction.

Materials:

  • Ethyl trifluoroacetate (1.0 equiv)

  • Acetonitrile (1.2 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol is prepared, and the ethanol is subsequently removed under reduced pressure. The resulting solid sodium ethoxide is suspended in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0°C in an ice bath.

  • A solution of ethyl trifluoroacetate (1.0 equiv) and acetonitrile (1.2 equiv) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Synthesis using Sodium Hydride

This method utilizes sodium hydride as a strong base, which often leads to higher yields but requires more stringent anhydrous and inert conditions.

Materials:

  • Ethyl trifluoroacetate (1.0 equiv)

  • Acetonitrile (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with sodium hydride (1.1 equiv, 60% dispersion in mineral oil).

  • The mineral oil is removed by washing the sodium hydride with anhydrous hexanes under an inert atmosphere, followed by careful decantation of the solvent.

  • Anhydrous diethyl ether or THF is added to the flask, and the suspension is cooled to 0°C.

  • A solution of ethyl trifluoroacetate (1.0 equiv) and acetonitrile (1.2 equiv) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension over 1 hour.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours. Hydrogen gas evolution will be observed.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to 0°C and unreacted sodium hydride is carefully quenched by the slow, dropwise addition of ethanol, followed by the slow addition of 1 M hydrochloric acid to neutralize the mixture.

  • The workup procedure follows steps 7-10 as described in Route 1.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis and comparison of this compound.

Reaction_Pathway General Reaction Pathway for the Synthesis of this compound reagent1 Ethyl Trifluoroacetate product This compound reagent1->product reagent2 Acetonitrile intermediate Enolate of Acetonitrile reagent2->intermediate Deprotonation base Base (Sodium Ethoxide or Sodium Hydride) intermediate->product Nucleophilic Acyl Substitution Workflow_Comparison Experimental Workflow and Comparison cluster_route1 Route 1: Sodium Ethoxide cluster_route2 Route 2: Sodium Hydride start1 Reaction Setup (NaOEt) reaction1 Condensation start1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Purification workup1->purification1 product1 Final Product purification1->product1 compare Comparative Analysis (Yield, Purity, Safety, Scalability) product1->compare start2 Reaction Setup (NaH, Inert Atm.) reaction2 Condensation start2->reaction2 quench2 Careful Quenching reaction2->quench2 workup2 Aqueous Workup quench2->workup2 purification2 Purification workup2->purification2 product2 Final Product purification2->product2 product2->compare

A Comparative Evaluation of the Biological Activity of Trifluoromethylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of the biological activity of several trifluoromethylated pyrimidine (B1678525) and thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which serve as analogs and bioisosteres for exploring the potential of small molecules like 4,4,4-Trifluoro-3-oxobutanenitrile in drug discovery. The following sections present quantitative data on their anticancer activity, detailed experimental protocols for assessing cytotoxicity, and visualizations of a typical experimental workflow and a key signaling pathway involved in cancer progression.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various trifluoromethylated pyrimidine and thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of a compound's potency. The IC50 values for several promising compounds are summarized in the table below.

Compound IDCompound ClassCancer Cell LineIC50 (µM)Reference
17v Pyrimidine DerivativeH1975 (Lung Cancer)2.27[1]
5-FU (Control) Pyrimidine AnalogH1975 (Lung Cancer)9.37[1]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[2]
3b Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[2]
9u Pyrimidine DerivativeA549 (Lung Cancer)0.35[3][4]
9u Pyrimidine DerivativeMCF-7 (Breast Cancer)3.24[3][4]
9u Pyrimidine DerivativePC-3 (Prostate Cancer)5.12[3][4]
9u Pyrimidine DerivativeEGFR Kinase0.091[3][4]

Experimental Protocols

The evaluation of the anticancer activity of the compounds listed above was primarily conducted using the MTT assay. This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

MTT Assay Protocol for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[6] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[8]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.

    • Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.[6]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value is determined by plotting a dose-response curve of percent viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow for Biological Activity Evaluation

The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel chemical compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies A Compound Synthesis B Purification A->B C Structural Characterization (NMR, MS) B->C E Compound Treatment C->E Test Compound D Cell Culture D->E F Cytotoxicity Assay (e.g., MTT) E->F G Data Analysis (IC50 Determination) F->G H Apoptosis Assay G->H I Cell Cycle Analysis G->I J Kinase Inhibition Assay G->J

Caption: A generalized workflow for the discovery and evaluation of bioactive compounds.

EGFR Signaling Pathway

Several trifluoromethyl pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] This pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[9]

EGFR_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Trifluoromethyl Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by specific agents.

References

The Strategic Trifluoromethyl Synthon: A Cost-Benefit Analysis of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the incorporation of a trifluoromethyl (CF3) group is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The choice of the trifluoromethyl-containing building block is a critical decision in the design of a synthetic route, with significant implications for cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of 4,4,4-Trifluoro-3-oxobutanenitrile, a versatile C4 building block, comparing it with its close analogue, ethyl 4,4,4-trifluoroacetoacetate, in the context of synthesizing a key heterocyclic scaffold.

Performance in Heterocyclic Synthesis: A Comparative Study

A common and important application of trifluoromethyl β-dicarbonyl compounds is the synthesis of trifluoromethyl-substituted pyrimidines, which are prevalent motifs in medicinal chemistry. The cyclocondensation reaction with guanidine (B92328) to form 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (B75692) serves as an excellent model for comparing the efficacy of this compound and ethyl 4,4,4-trifluoroacetoacetate.

Table 1: Performance Comparison in the Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

ParameterThis compoundEthyl 4,4,4-trifluoroacetoacetate
Starting Material This compoundEthyl 4,4,4-trifluoroacetoacetate
Co-reagent Guanidine HydrochlorideGuanidine Hydrochloride
Base Sodium EthoxideSodium Ethoxide
Solvent EthanolEthanol
Reported Yield Data not available in searched literature~85.3%[1]
Reaction Conditions Typically refluxReflux
Workup Acidification, filtrationAcidification, filtration[1]

Cost Analysis: A Tale of Two Synthons

A crucial factor in the selection of a building block is its cost, especially for large-scale synthesis. The following table provides an approximate cost comparison between this compound and ethyl 4,4,4-trifluoroacetoacetate. Prices are subject to change based on supplier, purity, and quantity.

Table 2: Cost Comparison of Trifluoromethyl Building Blocks

CompoundCAS NumberRepresentative Price (USD/kg)
This compound110234-68-9~$32,450 (based on $324.50 for 10g)
Ethyl 4,4,4-trifluoroacetoacetate372-31-6~$1,350

From a purely economic standpoint, ethyl 4,4,4-trifluoroacetoacetate offers a significant cost advantage for large-scale production. However, the choice of synthon may also be influenced by the specific reactivity required in a multi-step synthesis, where the nitrile group might offer advantages in certain chemical transformations.

Experimental Protocols

Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine from Ethyl 4,4,4-trifluoroacetoacetate

This protocol is based on a representative procedure for the cyclocondensation of a β-ketoester with guanidine.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Concentrated sulfuric acid

Procedure:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form a solution of free guanidine.

  • To this solution, add ethyl 4,4,4-trifluoroacetoacetate.

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling, neutralize the reaction mixture with concentrated sulfuric acid.

  • The resulting precipitate is filtered, washed, and dried to yield 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.[1]

Note: A detailed, peer-reviewed experimental protocol with precise quantities and reaction times for the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine specifically from this compound was not available in the searched literature. The above protocol is a general representation of the expected reaction.

Synthetic Utility in Multi-Step Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. One such example is in the synthesis of the immunosuppressive drug Teriflunomide. While not directly using the nitrile, a key intermediate can be envisioned to be accessible from it. The following workflow illustrates a potential synthetic pathway to a key intermediate for Teriflunomide.

G cluster_start Starting Materials cluster_synthesis Synthesis of Teriflunomide Intermediate start1 This compound step1 Condensation start1->step1 start2 4-(Trifluoromethyl)aniline start2->step1 step2 Acylation step1->step2 Intermediate product Teriflunomide (A Leflunomide Metabolite) step2->product

A potential synthetic workflow for a Teriflunomide intermediate.

This conceptual workflow highlights how this compound could serve as a precursor to a key intermediate in the synthesis of Teriflunomide, an active metabolite of Leflunomide used in the treatment of multiple sclerosis.[2]

Logical Framework for Reagent Selection

The decision to use this compound versus an alternative like ethyl 4,4,4-trifluoroacetoacetate involves a multi-faceted analysis. The following diagram illustrates the key considerations.

G ReagentSelection Reagent Selection: Trifluoromethyl Building Block Cost Cost Analysis ReagentSelection->Cost Performance Performance Analysis ReagentSelection->Performance SyntheticStrategy Overall Synthetic Strategy ReagentSelection->SyntheticStrategy BulkPricing BulkPricing Cost->BulkPricing Bulk Pricing ProcessEconomics ProcessEconomics Cost->ProcessEconomics Process Economics Yield Yield Performance->Yield Reaction Yield ReactionKinetics ReactionKinetics Performance->ReactionKinetics Reaction Kinetics Purity Purity Performance->Purity Product Purity DownstreamSteps DownstreamSteps SyntheticStrategy->DownstreamSteps Compatibility with Downstream Steps FunctionalGroup FunctionalGroup SyntheticStrategy->FunctionalGroup Required Functional Group (Nitrile vs. Ester)

Decision matrix for trifluoromethyl building block selection.

Conclusion

This compound is a valuable and reactive building block for the introduction of the trifluoroacetylmethyl moiety in organic synthesis. Its utility in constructing trifluoromethylated heterocycles is evident. However, a stark cost difference exists when compared to its ester analog, ethyl 4,4,4-trifluoroacetoacetate.

For large-scale manufacturing where cost is a primary driver, ethyl 4,4,4-trifluoroacetoacetate appears to be the more economical choice, especially given its high reported yields in pyrimidine (B1678525) synthesis. The decision to use the more expensive this compound would likely be justified in scenarios where the nitrile functionality is essential for a specific synthetic strategy, offering advantages in subsequent transformations that outweigh its higher initial cost. Further process optimization and the discovery of more cost-effective manufacturing routes for the nitrile could alter this economic calculus in the future. Researchers and drug development professionals are encouraged to weigh these factors carefully when designing synthetic routes for novel trifluoromethylated compounds.

References

A Comparative Guide to Alternative Reagents for 4,4,4-Trifluoro-3-oxobutanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This structural modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluoro-3-oxobutanenitrile is a valuable building block for this purpose; however, a range of alternative reagents can offer advantages in terms of reactivity, availability, and substrate scope.

This guide provides a comprehensive comparison of this compound and its primary alternatives: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and Trifluoroacetic anhydride (B1165640) (TFAA) . We present a detailed analysis of their performance in the synthesis of key trifluoromethylated heterocycles, supported by experimental data and detailed protocols.

Performance Comparison of Trifluoromethyl Building Blocks

The primary application of these reagents is in cyclocondensation reactions to form trifluoromethyl-substituted heterocycles. The following tables summarize their performance in the synthesis of pyrazoles and pyrimidines, two of the most important classes of nitrogen-containing heterocycles in drug discovery.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions are common methods for preparing pyrazoles from β-dicarbonyl compounds and hydrazines.

ReagentSubstrate 1Substrate 2Catalyst/ConditionsReaction TimeYield (%)Reference
This compound Hydrazine (B178648) hydrate-Acetic acid, Ethanol (B145695)4-6 hours (reflux)Moderate (not specified)[1]
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) N′-benzylidene tolylsulfonohydrazidesSilver catalystK₂CO₃, Toluene, 60 °CNot specifiedup to 99%[2]
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) 2-Hydrazino-4,6-dimethylpyrimidine-Ethanol (reflux)Not specified62-76%[3]
Trifluoroacetic anhydride (TFAA) Aryl hydrazides-PCl₅ (for subsequent heterocyclization)Not specifiedGood (not specified)[4][5]
Synthesis of Trifluoromethyl-Substituted Pyrimidines

The Biginelli reaction and similar multicomponent reactions are employed for the synthesis of pyrimidine (B1678525) derivatives.

ReagentSubstrate 1Substrate 2Catalyst/ConditionsReaction TimeYield (%)Reference
This compound Amidines-Not specifiedNot specifiedNot specifiedNo direct data found
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) 3-AminophenolGuanidine (B92328) carbonateFour-step synthesis7-8 hours (for one step)20.2–60.8% (overall)[6][7]
Trifluoroacetic anhydride (TFAA) Thiosemicarbazides-PPA (polyphosphoric acid)Not specifiedGood (not specified)[5]

Experimental Protocols

The following are representative experimental protocols for the synthesis of trifluoromethyl-containing heterocycles using the discussed reagents.

Protocol 1: Synthesis of a Trifluoromethyl-Substituted Pyrazole using a β-Dicarbonyl Compound

This protocol is a general procedure for the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound with a hydrazine derivative.

Materials:

  • Trifluoromethyl-β-dicarbonyl compound (e.g., Ethyl 4,4,4-trifluoroacetoacetate) (1 equivalent)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1 equivalent)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the trifluoromethyl-β-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Add the hydrazine derivative (1 equivalent) dropwise to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.[1]

Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyrimidine using Ethyl 4,4,4-trifluoroacetoacetate

This protocol outlines a key step in a multi-step synthesis of trifluoromethyl pyrimidine derivatives.[8][9]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1 equivalent)

  • Guanidine carbonate (1 equivalent)

  • Sodium ethoxide in ethanol

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and guanidine carbonate (1 equivalent).

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Concentrate the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidine precursor, which is then used in subsequent steps.

Protocol 3: Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride

This protocol describes a general procedure for the N-trifluoroacetylation of a primary or secondary amine, which can be a precursor for cyclization reactions.[10]

Materials:

Procedure:

  • Dissolve the amine substrate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of trifluoromethyl-substituted heterocycles using the discussed building blocks.

G cluster_0 Knorr Pyrazole Synthesis Workflow TF_beta_dicarbonyl Trifluoromethyl-β-dicarbonyl (e.g., this compound or ETFAA) Condensation Cyclocondensation TF_beta_dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Trifluoromethyl-Substituted Pyrazole Condensation->Pyrazole G cluster_1 General Pyrimidine Synthesis Workflow TF_beta_ketoester Trifluoromethyl-β-ketoester (e.g., ETFAA) Cyclocondensation_Pyrimidine Cyclocondensation TF_beta_ketoester->Cyclocondensation_Pyrimidine Amidine Amidine Derivative (e.g., Guanidine) Amidine->Cyclocondensation_Pyrimidine Pyrimidine Trifluoromethyl-Substituted Pyrimidine Cyclocondensation_Pyrimidine->Pyrimidine G cluster_2 Logical Relationship of Trifluoroacetylating Agents TFAA Trifluoroacetic anhydride (TFAA) Trifluoroacetylation Trifluoroacetylation TFAA->Trifluoroacetylation TF_Amide Trifluoroacetylated Intermediate Trifluoroacetylation->TF_Amide Cyclization Cyclization TF_Amide->Cyclization Heterocycle Trifluoromethyl-Substituted Heterocycle Cyclization->Heterocycle

References

A Comparative Guide to the Performance of 4,4,4-Trifluoro-3-oxobutanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of 4,4,4-Trifluoro-3-oxobutanenitrile as a key building block in the synthesis of trifluoromethyl-containing heterocyclic compounds. Through a detailed examination of its utility in prominent multicomponent reactions, this document offers a comparative perspective against its close analog, ethyl 4,4,4-trifluoroacetoacetate, supported by experimental data and detailed protocols.

Executive Summary

This compound is a versatile reagent for introducing the trifluoromethyl (CF3) group into a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and agrochemistry. The presence of the electron-withdrawing nitrile group imparts distinct reactivity to the molecule compared to its ester analog, ethyl 4,4,4-trifluoroacetoacetate. This guide will delve into the performance of this compound in several key reaction systems, including the synthesis of pyrazoles, dihydropyridines (via the Hantzsch synthesis), and dihydropyrimidinones (via the Biginelli reaction).

Performance in Key Reaction Systems

The utility of this compound is most evident in its application as a precursor for trifluoromethylated heterocycles. Below, we compare its performance, where data is available, with the commonly used ethyl 4,4,4-trifluoroacetoacetate.

Pyrazole (B372694) Synthesis

Trifluoromethyl-substituted pyrazoles are a critical class of compounds in drug discovery. Both this compound and ethyl 4,4,4-trifluoroacetoacetate serve as valuable precursors for these structures. The choice of building block influences the final substitution pattern of the pyrazole ring.

A notable application of β-ketonitriles is in the synthesis of N-CF3 aminopyrazoles through cyclization with trifluoromethylhydrazine.

Table 1: Synthesis of N-CF3-Aminopyrazoles from β-Ketonitriles

R GroupYield (%)
4-Bromophenyl45
4-Chlorophenyl63
4-Fluorophenyl55
Phenyl58

Data sourced from a study on the cyclization of various β-ketonitriles with trifluoromethylhydrazine.

While direct side-by-side comparative studies are limited, the available data suggests that β-ketonitriles are effective substrates for the synthesis of aminopyrazoles. In contrast, β-ketoesters are typically employed to produce pyrazolones (hydroxypyrazoles).

Pyrazole_Synthesis cluster_nitrile From this compound cluster_ester From Ethyl 4,4,4-trifluoroacetoacetate Ketonitrile This compound Hydrazine_N + Trifluoromethylhydrazine Aminopyrazole N-CF3 Aminopyrazole Ketonitrile->Aminopyrazole Cyclization Ketoester Ethyl 4,4,4-trifluoroacetoacetate Hydrazine_E + Hydrazine Pyrazolone Pyrazolone Ketoester->Pyrazolone Cyclocondensation

Caption: Synthetic pathways to pyrazole derivatives.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic multicomponent reaction for the synthesis of dihydropyridines, which are precursors to pyridines. The use of trifluoromethylated building blocks in this reaction leads to the formation of valuable trifluoromethyl-substituted pyridines.

Table 2: Hantzsch Synthesis of Dihydropyridines using Ethyl Acetoacetate (Model Reaction)

AldehydeCatalystSolventYield (%)
Benzaldehydep-Toluenesulfonic acidAqueous (SDS, 0.1M)96
FormaldehydeFerric chlorideWater-

Note: Yields are highly dependent on the specific substrates and reaction conditions.

The nitrile group in this compound would be expected to participate in the cyclization, leading to aminopyridine derivatives, though detailed comparative performance data is scarce.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Condensation Beta_Keto_Compound 2x β-Keto Compound (Ester or Nitrile) Beta_Keto_Compound->Dihydropyridine Condensation Ammonia Ammonia/Ammonium (B1175870) Acetate (B1210297) Ammonia->Dihydropyridine Condensation Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General scheme of the Hantzsch Pyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). These compounds are of significant interest due to their diverse biological activities. The use of this compound in this reaction would theoretically lead to the formation of aminodihydropyrimidines.

Published examples predominantly feature β-ketoesters. For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with an aldehyde and urea under acidic catalysis yields the corresponding trifluoromethyl-substituted DHPM.

Table 3: Biginelli Reaction with Ethyl Acetoacetate (Model Reaction)

AldehydeUrea/ThioureaCatalystYield (%)
BenzaldehydeUreaTrifluoroacetic acid80
VariousUrea/ThioureaInBr345-48

Yields are representative and vary based on specific substrates and conditions.

The reactivity of the nitrile functionality in this compound in the Biginelli reaction is an area that warrants further investigation to establish its performance relative to the more commonly used β-ketoesters.

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidin(thi)one Aldehyde->DHPM Acid-catalyzed Condensation Beta_Dicarbonyl β-Dicarbonyl Compound (Ester or Nitrile) Beta_Dicarbonyl->DHPM Acid-catalyzed Condensation Urea Urea or Thiourea Urea->DHPM Acid-catalyzed Condensation

Caption: General scheme of the Biginelli Reaction.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative procedures for the synthesis of heterocyclic compounds using trifluoromethylated building blocks.

Synthesis of N-CF3-Aminopyrazoles from a β-Ketonitrile

General Procedure: To a solution of the β-ketonitrile (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or ethanol (B145695) (EtOH), is added trifluoromethylhydrazine (1.2 equiv). The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-CF3-aminopyrazole.

Hantzsch Dihydropyridine Synthesis with a β-Ketoester

General Procedure: A mixture of an aldehyde (1.0 equiv), a β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) in a suitable solvent (e.g., ethanol, water with a surfactant) is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization to yield the pure 1,4-dihydropyridine.

Biginelli Reaction with a β-Ketoester

General Procedure: A mixture of a β-ketoester (1.0 equiv), an aldehyde (1.0 equiv), urea or thiourea (1.5 equiv), and a catalytic amount of an acid (e.g., HCl, TFA, or a Lewis acid) in a solvent such as ethanol or acetonitrile (B52724) is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to give the dihydropyrimidinone product. Further purification can be achieved by recrystallization.

Conclusion

This compound is a valuable and reactive building block for the synthesis of trifluoromethyl-containing heterocycles. Its performance, particularly in the synthesis of aminopyrazoles, demonstrates its unique utility. While direct quantitative comparisons with its ester analog, ethyl 4,4,4-trifluoroacetoacetate, are not extensively documented across all reaction types, the distinct functional outcomes highlight the importance of selecting the appropriate building block for a desired molecular scaffold. Further research into the comparative reactivity of these two reagents under identical conditions would be highly beneficial for the synthetic chemistry community. The provided protocols offer a starting point for the exploration of these versatile reagents in the development of novel bioactive molecules.

computational analysis and comparison of 4,4,4-Trifluoro-3-oxobutanenitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced reactivity of 4,4,4-Trifluoro-3-oxobutanenitrile compared to its non-fluorinated analog, 3-oxobutanenitrile (B1585553). This guide provides supporting computational and experimental data to objectively compare their performance in chemical reactions.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties and reactivity. This guide focuses on the comparative analysis of this compound and its non-fluorinated counterpart, 3-oxobutanenitrile. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in this compound, making it a valuable building block in the synthesis of complex trifluoromethyl-containing heterocycles and a potent inhibitor for certain enzymes.

Enhanced Electrophilicity: A Computational Perspective

The heightened reactivity of this compound stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This inductive effect polarizes the adjacent carbonyl bond, increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Table 1: Comparison of Physicochemical and Reactivity Properties

PropertyThis compound3-Oxobutanenitrile
CAS Number 110234-68-92469-99-0
Molecular Formula C4H2F3NOC4H5NO
Molecular Weight 137.06 g/mol 83.09 g/mol
Electrophilicity of Carbonyl Carbon Significantly EnhancedModerate
Susceptibility to Nucleophilic Attack HighModerate
Primary Use in Synthesis Precursor for trifluoromethyl-containing heterocycles, enzyme inhibitorsPrecursor for various heterocyclic compounds

Experimental Evidence of Enhanced Reactivity

The increased electrophilicity of this compound translates to faster reaction rates with nucleophiles compared to 3-oxobutanenitrile. This can be experimentally verified by monitoring the kinetics of a reaction with a common nucleophile, such as an amine or a thiol.

Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR Spectroscopy

This protocol outlines a method to compare the reaction rates of this compound and 3-oxobutanenitrile with a model nucleophile, such as aniline (B41778).

Materials:

  • This compound

  • 3-Oxobutanenitrile

  • Aniline

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare two separate NMR tubes.

    • In the first tube, dissolve a known concentration of this compound in the deuterated solvent.

    • In the second tube, dissolve the same concentration of 3-oxobutanenitrile in the deuterated solvent.

  • Reaction Initiation:

    • To each NMR tube, add an equimolar amount of aniline at a precisely recorded time (t=0).

    • Quickly mix the contents of the tube.

  • NMR Data Acquisition:

    • Immediately place the first NMR tube into the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the reactant signals and the appearance of product signals will be monitored.

    • Repeat the process for the second NMR tube under identical conditions.

  • Data Analysis:

    • Integrate the signals corresponding to the reactants and products in each spectrum.

    • Plot the concentration of the reactants as a function of time for both reactions.

    • Determine the initial reaction rates and the rate constants for both reactions by fitting the data to the appropriate rate law.

Expected Results:

The reaction of this compound with aniline is expected to proceed at a significantly faster rate than the reaction of 3-oxobutanenitrile. This will be reflected in a steeper decay of the reactant concentration over time and a larger rate constant.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the comparative kinetic analysis.

G Comparative Kinetic Analysis Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve this compound in deuterated solvent react1 Add Aniline to fluorinated compound prep1->react1 prep2 Dissolve 3-Oxobutanenitrile in deuterated solvent react2 Add Aniline to non-fluorinated compound prep2->react2 nmr1 ¹H NMR Spectroscopy (Time-course) react1->nmr1 react2->nmr1 data_analysis Data Analysis (Rate Constant Determination) nmr1->data_analysis comparison Comparison of Reactivity data_analysis->comparison

Caption: Workflow for the comparative kinetic analysis of the two compounds.

Signaling Pathway Analogy: Electrophilic Attack

While not a biological signaling pathway, the concept of an electrophilic "signal" being "received" by a nucleophile provides a useful analogy. The strength of the electrophilic signal from the carbonyl carbon dictates the rate of the reaction.

G Electrophilic Reactivity Pathway cluster_electrophiles Electrophiles cluster_nucleophile Nucleophile cluster_products Products E1 This compound (Strong Electrophile) P1 Adduct 1 (Fast Formation) E1->P1 Rapid Reaction E2 3-Oxobutanenitrile (Moderate Electrophile) P2 Adduct 2 (Slow Formation) E2->P2 Slower Reaction Nu Nucleophile (e.g., Amine, Thiol) Nu->P1 Nu->P2

Caption: Analogy of electrophilic reactivity leading to product formation.

A Comparative Benchmarking Guide: 4,4,4-Trifluoro-3-oxobutanenitrile versus Other Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a paramount approach to enhancing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorinated building blocks can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of 4,4,4-Trifluoro-3-oxobutanenitrile against other prominent fluorinated building blocks, namely Ethyl Trifluoroacetate (B77799) and Ethyl 4,4,4-trifluoroacetoacetate. The following data and protocols are intended to aid researchers in making informed decisions for their synthetic strategies.

Data Presentation: Physicochemical and Metabolic Properties

The selection of an appropriate building block is often dictated by a delicate balance of its inherent properties. The following table summarizes key physicochemical and metabolic parameters for this compound and its comparators.

PropertyThis compoundEthyl TrifluoroacetateEthyl 4,4,4-trifluoroacetoacetate
Molecular Formula C₄H₂F₃NOC₄H₅F₃O₂C₆H₇F₃O₃
Molecular Weight ( g/mol ) 137.06[1]142.08[2]184.11[3]
logP (Octanol-Water Partition Coefficient) Not Experimentally Determined1.11 (Predicted)[1]1.4 (Predicted)[3]
pKa (Acid Dissociation Constant) Not Experimentally Determined0.43 (Predicted)[4][5]7.76 (Predicted)[6]
Metabolic Stability Expected to be highHighModerate to High
Reactivity Profile High (β-keto nitrile)High (Ester)High (β-keto ester)
Key Applications Synthesis of pyrazoles, pyrimidinesTrifluoroacetylationSynthesis of fluorinated heterocycles

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic outcomes. Below are representative protocols for key reactions involving these building blocks.

Protocol 1: Knorr-type Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine from this compound

This protocol describes a common application of this compound in the synthesis of highly valuable trifluoromethyl-substituted pyrazoles.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This general protocol is used to assess the metabolic stability of fluorinated compounds.

Materials:

  • Test compound (e.g., a molecule synthesized using one of the building blocks)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound in phosphate buffer with HLMs at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound. The introduction of a trifluoromethyl group is generally expected to increase the metabolic half-life of a compound[7].

Mandatory Visualization

Logical Workflow for Knorr Pyrazole (B372694) Synthesis

The following diagram illustrates the logical steps involved in the Knorr-type synthesis of a trifluoromethyl-substituted pyrazole from this compound.

Caption: A logical workflow for the Knorr-type synthesis of a trifluoromethyl-substituted pyrazole.

Signaling Pathway Inhibition by Fluorinated Pyrazoles

Fluorinated pyrazoles, synthesized from building blocks like this compound, have been shown to act as inhibitors of key signaling pathways implicated in inflammation and cancer, such as the p38 MAPK pathway.

p38_MAPK_Pathway_Inhibition stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response Leads to inhibitor Fluorinated Pyrazole (e.g., from this compound) inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a fluorinated pyrazole derivative.

References

Mechanistic Insights into Heterocyclic Synthesis: A Comparative Guide to Reactions of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. 4,4,4-Trifluoro-3-oxobutanenitrile stands out as a versatile and highly reactive building block for the synthesis of a wide array of trifluoromethylated heterocycles. Its unique electronic properties, stemming from the potent electron-withdrawing nature of both the trifluoromethyl and cyano groups, govern its reactivity and offer distinct advantages over non-fluorinated or ester-containing analogues.

This guide provides a mechanistic comparison of key reactions involving this compound, with a focus on the synthesis of pyridone and pyrimidine (B1678525) derivatives. We will delve into the subtle yet impactful differences in reaction pathways and outcomes when compared to its close relative, ethyl 4,4,4-trifluoro-3-oxobutanoate, supported by available experimental data.

Comparative Analysis of Pyridone Synthesis

The synthesis of 3-cyano-4-(trifluoromethyl)-2(1H)-pyridones is a prime example of the utility of this compound. This reaction, typically a variation of the Guareschi-Thorpe condensation, showcases the enhanced reactivity of the active methylene (B1212753) group positioned between the two powerful electron-withdrawing substituents.

When compared to the analogous reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate, which would lead to an ester-substituted pyridone, the nitrile-bearing starting material offers a more direct route to the synthetically versatile 3-cyano-pyridone scaffold. The cyano group can be readily transformed into other functionalities, such as amides or carboxylic acids, providing a valuable handle for further molecular elaboration.

ParameterReaction with this compoundReaction with Ethyl 4,4,4-trifluoro-3-oxobutanoate
Product 3-Cyano-4-(trifluoromethyl)-2(1H)-pyridoneEthyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Key Intermediate Enamine or Knoevenagel adductEnamine or Knoevenagel adduct
Driving Force Intramolecular cyclization and aromatizationIntramolecular cyclization and aromatization
Relative Rate Generally faster due to higher acidity of the active methylene protonsGenerally slower due to lower acidity of the active methylene protons
Yield HighModerate to High
Experimental Protocol: Synthesis of 6-substituted-3-cyano-4-(trifluoromethyl)-2(1H)-pyridones

A mixture of this compound (10 mmol), an appropriate aldehyde or ketone (10 mmol), and piperidine (B6355638) (0.5 mL) in ethanol (B145695) (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the desired 3-cyano-4-(trifluoromethyl)-2(1H)-pyridone.

Mechanistic Comparison: Pyrimidine Synthesis

The Biginelli reaction, a one-pot multicomponent condensation, provides a straightforward route to dihydropyrimidinones. The use of this compound in this reaction, as a replacement for the traditional β-dicarbonyl compound, allows for the synthesis of trifluoromethylated dihydropyrimidines with a cyano group at the 5-position.

The increased electrophilicity of the ketone carbonyl in this compound, due to the adjacent trifluoromethyl group, facilitates the initial condensation with urea (B33335) or thiourea. Furthermore, the enhanced acidity of the methylene protons promotes the subsequent Knoevenagel-type condensation with an aldehyde. In contrast, ethyl 4,4,4-trifluoro-3-oxobutanoate, while also effective, may exhibit slower reaction rates due to the comparatively lower electrophilicity of the ester carbonyl and the reduced acidity of the active methylene group.

ParameterReaction with this compoundReaction with Ethyl 4,4,4-trifluoro-3-oxobutanoate
Product 5-Cyano-4-aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-oneEthyl 4-aryl-6-(trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Key Intermediate Acyliminium ionAcyliminium ion
Rate-Determining Step Often the initial condensation or the cyclization stepOften the initial condensation or the cyclization step
Yield Good to excellentGood
Experimental Protocol: Synthesis of 5-Cyano-4-aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones

A mixture of this compound (10 mmol), an aromatic aldehyde (10 mmol), urea (12 mmol), and a catalytic amount of hydrochloric acid in ethanol (25 mL) is stirred at reflux for 12-16 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with water and cold ethanol, and dried to yield the target dihydropyrimidinone.

Visualizing the Reaction Pathways

To further elucidate the mechanistic nuances, the following diagrams illustrate the key steps in the synthesis of pyridones and pyrimidines from this compound.

pyridone_synthesis reagents This compound + R-CHO + Base intermediate1 Knoevenagel Adduct reagents->intermediate1 Condensation intermediate2 Enamine Intermediate intermediate1->intermediate2 Tautomerization cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate Intramolecular Cyclization product 3-Cyano-4-(trifluoromethyl)-2(1H)-pyridone cyclized_intermediate->product Dehydration/ Aromatization

Figure 1. Generalized workflow for the synthesis of 3-cyano-4-(trifluoromethyl)-2(1H)-pyridones.

biginelli_reaction cluster_reactants Reactants nitrile This compound michael_adduct Michael-type Adduct nitrile->michael_adduct aldehyde Ar-CHO iminium Acyliminium Ion Intermediate aldehyde->iminium urea Urea urea->iminium iminium->michael_adduct Michael Addition cyclized_product Cyclized Intermediate michael_adduct->cyclized_product Intramolecular Cyclization final_product Dihydropyrimidinone cyclized_product->final_product Dehydration

Figure 2. Logical flow of the Biginelli reaction involving this compound.

A Comparative Guide to Quantitative Analysis of Product Purity in 4,4,4-Trifluoro-3-oxobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of trifluoromethyl-containing compounds is of paramount importance due to their unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 4,4,4-Trifluoro-3-oxobutanenitrile serves as a valuable building block for introducing the trifluoromethyl ketone and other trifluoromethylated heterocyclic moieties. Ensuring the purity of the resulting products is a critical aspect of the synthetic workflow, directly impacting the reliability of subsequent biological assays and the overall success of drug discovery programs.

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of product purity from reactions involving this compound. We present a comparison with alternative synthetic routes, supported by experimental data where available, and detail the experimental protocols for key analytical techniques.

Comparing Synthetic Routes and Product Purity

The synthesis of trifluoromethylated compounds, such as trifluoromethyl ketones and pyrazoles, can be achieved through various synthetic pathways. While reactions involving this compound offer a direct route to certain structures, alternative methods utilizing reagents like ethyl trifluoroacetate (B77799) or trifluoroacetic acid are also prevalent. The choice of synthetic route can significantly influence the purity profile of the final product.

Below, we compare the synthesis of trifluoromethylated pyrazoles, a common application of this compound, with an alternative method.

Table 1: Comparison of Synthetic Methods for Trifluoromethylated Pyrazoles

Starting MaterialReaction TypeProduct TypeReported YieldPurity Analysis MethodQuantitative Purity DataReference
This compoundCyclocondensation with HydrazinesTrifluoromethylated PyrazolesModerate to ExcellentNot explicitly stated in reviewed abstractsData not available in reviewed abstracts[1]
2-Acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazineAcid-catalyzed CyclizationTrifluoromethylated Indenopyrazole4-74%Gas Chromatography (GC)Isomeric ratio of 5.9:1 to 9:1 determined by GC peak areas.[2][2]
α,β-Alkynic HydrazonesTrifluoromethylation/Cyclization3-TrifluoromethylpyrazolesNot specifiedNot specifiedData not available in reviewed abstracts[3]

Experimental Protocols for Purity Analysis

The quantitative analysis of product purity from these reactions heavily relies on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for separating and quantifying components in a mixture. For trifluoromethylated compounds, reversed-phase HPLC with a C18 column is often a suitable starting point.

Protocol: HPLC Analysis of Trifluoromethyl-Substituted Alcohols (A Representative Protocol)

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) for enantiomeric purity; standard C18 column for general purity.

  • Mobile Phase: A typical mobile phase for normal phase separation is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). For reversed-phase, a gradient of water and acetonitrile (B52724) with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is common.

  • Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.

  • Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the main product peak and any impurity peaks.

    • Calculate the area of each peak.

    • Determine the percent purity by the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Quantification

GC-MS is a powerful technique for separating volatile compounds and providing structural information through mass spectrometry, which is invaluable for identifying unknown impurities.

Protocol: GC-MS Analysis of Trifluoromethyl Ketones (A Representative Protocol)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is often suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection depending on the sample concentration. The injector temperature is typically set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.

    • Hold at the final temperature for several minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the expected products and impurities.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify the main product peak and impurity peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the structure of the compound.

    • Quantify the purity based on the peak areas in the TIC, similar to the HPLC data analysis. For more accurate quantification, calibration with standards is recommended.

Visualizing the Analytical Workflow

To effectively manage the process of product purity analysis, a structured workflow is essential. The following diagram illustrates a typical logical flow from sample preparation to data interpretation.

cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Interpretation ReactionMixture Reaction Mixture Workup Aqueous Workup & Extraction ReactionMixture->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Purified Product Purification->PureProduct HPLC HPLC Analysis PureProduct->HPLC GCMS GC-MS Analysis PureProduct->GCMS qNMR qNMR Analysis PureProduct->qNMR Purity Purity Calculation (% Area) HPLC->Purity GCMS->Purity ImpurityID Impurity Identification (Mass Spectra) GCMS->ImpurityID AbsoluteQuant Absolute Quantification (Internal Standard) qNMR->AbsoluteQuant FinalReport Final Purity Report Purity->FinalReport ImpurityID->FinalReport AbsoluteQuant->FinalReport

A typical workflow for the quantitative analysis of product purity.

Signaling Pathways in Drug Development Context

The trifluoromethyl group is often incorporated into molecules designed to interact with specific biological signaling pathways. For instance, trifluoromethyl ketones are known inhibitors of various proteases. Understanding the target pathway is crucial for the rational design of these compounds.

cluster_pathway Generic Protease Inhibition Pathway Substrate Protein Substrate Protease Target Protease Substrate->Protease Binds to active site CleavedProducts Cleaved Products Protease->CleavedProducts Cleaves BiologicalResponse Downstream Biological Response CleavedProducts->BiologicalResponse Inhibitor Trifluoromethyl Ketone Inhibitor Inhibitor->Protease Covalently or non-covalently binds

Simplified diagram of a protease inhibition signaling pathway.

References

Comparative Analysis of 4,4,4-Trifluoro-3-oxobutanenitrile in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4,4,4-Trifluoro-3-oxobutanenitrile with its Non-Fluorinated Analogue, 3-Oxobutanenitrile (B1585553), Supported by Experimental Data.

This guide provides a comprehensive cross-validation of experimental results for this compound, a key building block in the synthesis of fluorinated heterocyclic compounds. Its performance is objectively compared with its non-fluorinated counterpart, 3-oxobutanenitrile, with a focus on their application in the synthesis of pyrazole (B372694) derivatives and the biological activity of the resulting products.

I. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-fluorinated alternative, 3-oxobutanenitrile, is presented below. The presence of the trifluoromethyl group significantly impacts the molecular weight and likely influences the boiling point and reactivity of the fluorinated compound.

PropertyThis compound3-Oxobutanenitrile
CAS Number 110234-68-92469-99-0
Molecular Formula C4H2F3NOC4H5NO
Molecular Weight 137.06 g/mol 83.09 g/mol
Appearance PowderColorless liquid or crystalline solid
Boiling Point 99.856°C at 760 mmHg[1]119-120°C
Density 1.351 g/cm³[1]1.011 g/cm³

II. Comparative Synthesis of Pyrazole Derivatives

A primary application of both this compound and 3-oxobutanenitrile is in the synthesis of pyrazole derivatives through condensation reactions with hydrazine (B178648) and its derivatives. The trifluoromethyl group in the resulting pyrazole often enhances biological activity. Below is a comparison of the synthesis of analogous aminopyrazoles.

ProductPrecursorReagentReported Yield
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine4,4,4-Trifluoro-1-phenylbutadionate lithium saltSodium nitrite (B80452), Hydrazine hydrate (B1144303)93%[2]
3-Amino-5-methylpyrazole (B16524)Sodium cyanoacetone (from 3-oxobutanenitrile)Hydrazinium (B103819) monohydrochloride88.6%[3]

Note: The reaction conditions and starting materials for the two syntheses are not identical, which may account for some of the difference in reported yields.

III. Experimental Protocols

Detailed methodologies for the synthesis of aminopyrazole derivatives from both fluorinated and non-fluorinated precursors are provided below.

Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

This protocol is adapted from a patented synthesis.[2]

Materials:

  • 4,4,4-Trifluoro-1-phenylbutadionate lithium salt

  • Sodium nitrite

  • Glacial acetic acid

  • Hydrazine hydrate

  • Water

Procedure:

  • A solution of 1 g (4.5 mmol) of lithium 4,4,4-trifluoro-1-phenylbutadionate in 3 ml of glacial acetic acid is prepared.

  • To this solution, 0.36 g (5.2 mmol) of sodium nitrite in 3 ml of water is added with stirring.

  • The reaction mixture is stirred for 1 hour.

  • Following this, 1.8 g (36.0 mmol) of hydrazine hydrate are added, and the mixture is stirred for an additional 3 hours.

  • The reaction mass is then maintained at room temperature for 20 hours.

  • The resulting precipitate is filtered, washed with water on the filter, and dried in air to yield 0.95 g (93%) of 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a yellow powder.[2]

Synthesis of 3-Amino-5-methylpyrazole

This protocol is based on a patented procedure for the synthesis of 3-amino-5-methylpyrazole.[3]

Materials:

Procedure:

  • 1 mole of sodium cyanoacetone is added to 1 mole of a 40% by weight aqueous solution of hydrazinium monohydrochloride at 35°C over a period of 2 hours.

  • The mixture is allowed to react for an additional 4.5 hours.

  • 400 ml of toluene are added, and the water is evaporated from the solution.

  • The toluene is then distilled off.

  • Sodium chloride is precipitated from the viscous residue by adding 200 ml of ethanol and is subsequently filtered off.

  • The ethanol is removed from the filtrate in vacuo, yielding 99 g (88.6% of theory) of more than 89% pure 3-amino-5-methylpyrazole.[3]

IV. Biological Activity and Mechanism of Action

While this compound itself is a synthetic intermediate, the resulting trifluoromethyl-substituted pyrazoles exhibit significant biological activity, particularly as anticancer agents.

Anticancer Activity of Trifluoromethylated Pyrazoles

Diaryl(trifluoromethyl)pyrazoles, which can be synthesized from precursors like this compound, have been identified as potent tubulin targeting anticancer agents.[1][4] One such compound, referred to as C-23, demonstrated significant cytotoxicity against various cancer cell lines, including multidrug-resistant ones, while showing lower toxicity to noncancerous cells.[1]

Key Findings for Diaryl(trifluoromethyl)pyrazole (C-23): [1]

  • Cytotoxicity: Showed potent antiproliferative activity against MCF-7 (human breast cancer), HeLa (human cervical cancer), B16F10 (mouse skin cancer), and multidrug-resistant EMT6/AR1 (mouse mammary cancer) cells.

  • Mechanism of Action: C-23 was found to depolymerize interphase microtubules and disrupt mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Tubulin Inhibition: The compound inhibits the assembly of purified tubulin in vitro.

The presence of the trifluoromethyl group is often crucial for enhanced biological activity.[5][6]

Signaling Pathway: Tubulin Polymerization Inhibition

The diagram below illustrates the mechanism of action of trifluoromethylated pyrazoles as tubulin polymerization inhibitors, leading to apoptosis in cancer cells.

Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Dynamic Instability G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Trifluoromethyl_Pyrazole Trifluoromethyl_Pyrazole Trifluoromethyl_Pyrazole->Microtubule_Polymerization Inhibits

Caption: Mechanism of tubulin polymerization inhibition by trifluoromethylated pyrazoles.

Experimental Workflow: Synthesis of Aminopyrazoles

The general workflow for the synthesis of aminopyrazoles from β-ketonitriles is depicted below. This process involves the key step of cyclocondensation with a hydrazine source.

G A β-Ketonitrile (e.g., this compound) D Cyclocondensation A->D B Hydrazine Derivative B->D C Reaction Mixture (Solvent, Catalyst) C->D E Aminopyrazole Product D->E F Purification (Filtration, Crystallization) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for aminopyrazole synthesis.

V. Conclusion

This compound serves as a valuable precursor for the synthesis of trifluoromethyl-substituted pyrazoles, which have demonstrated significant potential as anticancer agents. The inclusion of the trifluoromethyl group, a common strategy in medicinal chemistry, appears to enhance the biological activity of the resulting pyrazole derivatives, particularly in the context of tubulin polymerization inhibition. While direct comparative studies on the synthesis efficiency with its non-fluorinated analog, 3-oxobutanenitrile, are limited, both compounds are effective in constructing the pyrazole core. The choice between the fluorinated and non-fluorinated precursor will largely depend on the desired biological activity of the final compound. Further research into the specific structure-activity relationships of trifluoromethylated pyrazoles will continue to be a promising area for drug discovery and development.

References

Comparative Analysis of 4,4,4-Trifluoro-3-oxobutanenitrile and a Key Alternative for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles and environmental impacts of 4,4,4-Trifluoro-3-oxobutanenitrile and a key alternative, Ethyl 4,4,4-trifluoroacetoacetate. This document summarizes available data to inform safer and more environmentally conscious chemical selection in pharmaceutical synthesis.

Executive Summary

This compound is a valuable building block in the synthesis of trifluoromethyl-containing compounds. However, a comprehensive understanding of its toxicological and environmental profile is crucial for its responsible use. This guide presents available data for this compound and compares it with Ethyl 4,4,4-trifluoroacetoacetate, a structurally related alternative. While data gaps exist, particularly for the target compound, this comparison highlights the known hazards and points to the need for further investigation.

Data Presentation: Toxicity and Environmental Impact

The following tables summarize the available quantitative data for the target compound and its alternative. It is important to note the significant lack of publicly available quantitative toxicity and ecotoxicity data for this compound, necessitating a cautious approach in its handling and disposal.

Table 1: Comparative Toxicity Data

ChemicalCAS NumberMolecular FormulaAcute Oral Toxicity (LD50, rat)Acute Dermal ToxicityAcute Inhalation ToxicitySkin Irritation/CorrosionEye Irritation/Damage
This compound110234-68-9C4H2F3NOData Not AvailableHarmful in contact with skin[1]Harmful if inhaled[1]Causes skin irritation[1]Causes serious eye irritation[1]
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C6H7F3O3855 mg/kg[2]Data Not AvailableData Not AvailableCauses skin irritation[3]Data Not Available

Table 2: Comparative Environmental Impact Data

ChemicalAquatic ToxicityPersistence and BiodegradationBioaccumulation Potential
This compoundData Not AvailableData Not AvailableData Not Available
Ethyl 4,4,4-trifluoroacetoacetateHarmful to aquatic life with long lasting effects[4]Data Not AvailableData Not Available

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the types of toxicity data presented. Specific experimental details for the cited data were not available in the public domain.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[5][6]

  • Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dosing level. This continues until the criteria for classification are met.

  • Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure: The test substance is administered orally by gavage in a single dose. Animals are fasted prior to dosing.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy of all animals is performed at the end of the study.

  • Data Analysis: The results are used to classify the substance into a GHS acute toxicity hazard category.

Acute Immobilisation Test for Daphnia sp. - OECD Guideline 202

This test determines the acute toxicity of a substance to aquatic invertebrates.[7][8][9]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a graded series of concentrations for 48 hours.

  • Test Organism: Daphnia magna is a commonly used species.

  • Procedure: The test is conducted in vessels containing the test solution and a control. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the concentration that causes immobilization in 50% of the daphnids (EC50).

Mechanism of Action and Signaling Pathway

This compound has been described as an anti-cancer agent that inhibits cell growth by binding to DNA and preventing the production of proteins necessary for cellular division.[10] While the precise mechanism and the specific signaling pathways affected are not fully elucidated in the available literature, a plausible mechanism involves the intercalation of the molecule into the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA intercalating agents often interfere with the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.[11][12] Inhibition of topoisomerases can lead to the accumulation of DNA double-strand breaks, a potent trigger for cell cycle arrest and apoptosis. The cell cycle is a tightly regulated process involving multiple checkpoints and signaling pathways. DNA damage can activate checkpoint kinases such as Chk1 and Chk2, which in turn can inhibit cyclin-dependent kinases (CDKs) and halt cell cycle progression, for instance at the G2/M phase, to allow for DNA repair or to initiate apoptosis if the damage is too severe.[13][14][15]

Below is a conceptual diagram illustrating a potential signaling pathway affected by this compound, based on its putative role as a DNA-binding agent.

G cluster_0 Cellular Uptake cluster_1 DNA Interaction cluster_2 Cell Cycle Regulation cluster_3 Apoptosis TFON 4,4,4-Trifluoro-3- oxobutanenitrile DNA DNA TFON->DNA Intercalation/ Binding Topoisomerase Topoisomerase II TFON->Topoisomerase Inhibition DSB DNA Double-Strand Breaks Topoisomerase->DSB Stabilization of Cleavage Complex ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation p53 p53 Activation DSB->p53 Activation Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibition Chk1_Chk2->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Dephosphorylation (Activation) G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest Progression to Mitosis Bax Bax Upregulation p53->Bax Caspases Caspase Cascade Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of this compound-induced cell cycle arrest and apoptosis.

Conclusion

This comparative guide highlights the current state of knowledge regarding the toxicity and environmental impact of this compound and a relevant alternative. The significant data gaps for the target compound underscore the importance of applying the precautionary principle in its handling, storage, and disposal. For Ethyl 4,4,4-trifluoroacetoacetate, while some acute toxicity data is available, its potential for long-term aquatic harm warrants careful consideration. Researchers and drug development professionals are encouraged to seek out additional data and consider greener alternatives where possible to minimize occupational and environmental risks. Further research into the specific mechanisms of action and the environmental fate of these compounds is essential for a more complete risk assessment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed procedures for the proper disposal of 4,4,4-Trifluoro-3-oxobutanenitrile, a compound that requires careful management due to its hazardous properties.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation[1]. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemically resistant nitrile or neoprene gloves.
Eye Protection Safety goggles and a face shield.
Body Protection A laboratory coat is mandatory. An apron or coveralls should be used when handling larger quantities.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating aerosols or if working outside a fume hood.

II. Chemical Reactivity and Incompatibilities

This compound is stable under normal laboratory conditions. However, it is known to react with strong acids, bases, and reducing agents[2]. Due to the presence of both a nitrile and a trifluoromethyl ketone functional group, it may undergo vigorous or hazardous reactions with incompatible materials. Therefore, it is critical to segregate waste containing this compound from other chemical waste streams.

Incompatible MaterialsPotential Hazards
Strong Acids May catalyze vigorous hydrolysis or other reactions.
Strong Bases Can initiate hydrolysis or other decomposition reactions.
Strong Reducing Agents May lead to unpredictable and potentially hazardous reactions.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills (within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), and dispose of the cleaning materials as hazardous waste.

Large Spills (outside a fume hood):

  • Evacuate the immediate area and restrict access.

  • Alert your institution's emergency response team or environmental health and safety (EHS) office.

  • If it is safe to do so, increase ventilation in the area.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

IV. Waste Disposal Workflow

The proper disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe collection, segregation, and labeling of the waste. The following workflow outlines the necessary steps for compliant waste management within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4,4,4-Trifluoro-3-oxobutanenitrile, including operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation and skin irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE to prevent exposure through various routes.

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Contact Double GlovingUse a combination of nitrile or neoprene inner gloves with a second pair of nitrile gloves as the outer layer. Immediately change the outer glove if it becomes contaminated.
Chemical-Resistant Lab CoatA long-sleeved lab coat, fully buttoned, is mandatory. For procedures with a higher risk of splashes, consider a disposable gown over the lab coat.
Full CoverageLong pants and closed-toe shoes are required to ensure no skin is exposed.
Ocular (Eye) Contact Safety GogglesANSI Z87.1-compliant chemical splash goggles are essential to protect against splashes and vapors.
Face ShieldA full-face shield worn over safety goggles is necessary when there is a significant risk of splashes, such as when handling larger quantities.
Inhalation Chemical Fume HoodAll handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Respiratory ProtectionFor situations with a potential for aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Absorbent Liners) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Clearly Label all Containers handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 Proceed to Post-Handling post2 Wipe Down Containers post1->post2 disp1 Segregate Waste (Solid & Liquid) post2->disp1 Proceed to Disposal disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose via Certified Hazardous Waste Vendor disp2->disp3

Safe Handling Workflow Diagram

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface inside the fume hood with disposable absorbent liners.

  • Assemble all necessary equipment, such as spatulas, weigh paper, vials, and solvents, inside the fume hood before commencing work.

  • Don all required PPE as specified in the table above.

Weighing the Compound (Highest Risk Step):

  • Perform this task within a chemical fume hood. For added safety, use a containment enclosure like a powder-containment balance hood if available.

  • Use dedicated and clearly labeled equipment.

  • Handle the primary container with care to avoid generating airborne dust.

  • Weigh the desired amount onto creased weigh paper or directly into a tared vial.

  • Immediately and securely close the primary container after dispensing.

Preparing Solutions:

  • Add the solvent to the vial containing the weighed compound within the fume hood.

  • Cap the vial securely and mix using a vortex or sonicator until the compound is fully dissolved.

  • Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Post-Handling Decontamination:

  • Wipe down all surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate the area.

  • Carefully wipe the exterior of the primary container and any solution vials before removing them from the fume hood.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Swallowed: Get medical help. Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]

Storage and Disposal

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1]

  • The storage area should be locked up or accessible only to authorized personnel.

Disposal:

  • Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]

  • Do not dispose of this chemical into the sanitary sewer system. All waste, including contaminated PPE and absorbent materials, must be collected in properly labeled hazardous waste containers for disposal by a certified hazardous waste management company.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-3-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-3-oxobutanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.